D-(+)-Cellotriose
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859579 | |
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
| Record name | Cellulase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12798 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |
| Record name | Cellulase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Galactan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the structure of D-(+)-Cellotriose?
An In-Depth Technical Guide to the Structure of D-(+)-Cellotriose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fundamental oligosaccharide, serving as a key structural component of cellulose (B213188) and a significant intermediate in its enzymatic hydrolysis.[1] A thorough understanding of its three-dimensional structure is crucial for research in carbohydrate chemistry, biofuel development, and as a molecular probe for cellulolytic enzyme activity. This guide provides a detailed examination of the molecular architecture of this compound, including its stereochemistry, glycosidic linkages, and conformational properties. It further outlines the experimental methodologies employed for its structural elucidation and presents key quantitative structural data.
Molecular Structure and Stereochemistry
This compound is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.44 g/mol .[2] It is composed of three D-glucose monosaccharide units linked in a linear fashion.
The glucose units are connected by β-1,4-glycosidic bonds.[3] This specific linkage involves the anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.[4] The 'β' designation indicates that the substituent at the anomeric carbon of each non-reducing glucose unit is oriented above the plane of the pyranose ring.[4] This β-linkage results in a linear and extended chain, which is characteristic of cellulose. In contrast, the α-1,4-glycosidic bonds found in starch result in a helical structure.
The "D" designation refers to the stereoconfiguration of the chiral carbon furthest from the anomeric carbon (C5 in glucose), which is analogous to that of D-glyceraldehyde. The "(+)" indicates that D-Cellotriose is dextrorotatory, meaning it rotates the plane of polarized light to the right.
The systematic name for this compound is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[2]
Caption: Chemical structure of this compound.
Quantitative Structural Data
Table 1: Physical and Structural Properties of this compound and its Glycosidic Linkage
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₈H₃₂O₁₆ | [2] |
| Molecular Weight | 504.44 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | >165 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| Glycosidic Linkage Data | (from methyl β-D-cellobioside) | |
| C1-O4 Bond Length | 1.42 Å | |
| O4-C4 Bond Length | 1.44 Å | |
| C1-O4-C4 Bond Angle | 116.5° | |
| Torsion Angle φ (O5-C1-O4-C4) | Varies, typically between -80° to -100° | [6] |
| Torsion Angle ψ (C1-O4-C4-C5) | Varies, typically between 120° to 150° | [6] |
Note: Torsion angles define the conformation around the glycosidic bond and can vary depending on the environment (e.g., in solution vs. in a crystal or bound to an enzyme).
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of oligosaccharides like this compound relies on high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides atomic-level coordinates of a molecule in its crystalline state. The primary challenge for oligosaccharides is obtaining high-quality single crystals.
Methodology: Oligosaccharide Crystallization
A common method for crystallizing water-soluble oligosaccharides is by vapor diffusion or by the addition of a water-miscible organic solvent, which acts as a precipitant.[1][7][8]
-
Sample Preparation: High-purity this compound (≥95%) is dissolved in deionized water to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Crystallization Setup (Vapor Diffusion):
-
A droplet (1-2 µL) of the cellotriose (B13521) solution is mixed with an equal volume of a reservoir solution on a coverslip. The reservoir solution typically contains a precipitant such as isopropanol, ethanol, or acetone (B3395972) in a buffered solution.
-
The coverslip is inverted and sealed over the reservoir well.
-
Water vapor slowly diffuses from the droplet to the reservoir, gradually increasing the concentration of both the oligosaccharide and the precipitant in the droplet, which can lead to crystal formation over several days to weeks.
-
-
Crystallization Setup (Solvent Addition):
-
The aqueous solution of cellotriose is added dropwise to a water-miscible organic solvent (e.g., ethanol, isopropanol) with gentle stirring.[7]
-
The temperature is maintained between -20°C and the boiling point of the organic solvent.[7] This change in solvent environment reduces the solubility of the oligosaccharide, promoting crystallization.
-
-
Crystal Harvesting and Data Collection:
-
Once formed, crystals are carefully mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen.
-
X-ray diffraction data are collected using a synchrotron or in-house X-ray source.
-
The resulting diffraction pattern is processed to determine the electron density map and build the atomic model of this compound.
-
Caption: Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of oligosaccharides in solution, providing information on the sequence of monosaccharides, linkage positions, and anomeric configurations.
Methodology: 2D NMR for Structural Elucidation
A suite of 2D NMR experiments is typically required for the complete structural assignment of an oligosaccharide like cellotriose.[9][10]
-
Sample Preparation:
-
A few milligrams of this compound are dissolved in deuterium (B1214612) oxide (D₂O).
-
The sample is lyophilized and redissolved in D₂O several times to exchange labile hydroxyl protons with deuterium, simplifying the ¹H NMR spectrum.
-
For observing hydroxyl protons, which can provide crucial structural information, the sample can be dissolved in a 99% H₂O / 1% D₂O mixture and cooled to a supercooled state (e.g., -14 °C) to slow down the exchange rate with water.[11]
-
-
Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
¹H NMR: Provides initial information on the number and type of sugar residues.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose ring, allowing for the tracing of the spin system from H1 to H6.[12]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single glucose residue, even if they are not directly coupled, which is useful for identifying all protons belonging to a specific monosaccharide unit.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ¹³C resonances.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkage, as it reveals a correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm the glycosidic linkage and provides conformational information.
-
-
Data Analysis: The spectra are processed and analyzed sequentially. The anomeric protons (H1) are typically well-resolved and serve as the starting point for assigning each glucose residue's spin system using COSY and TOCSY. HSQC is then used to assign the corresponding carbons. Finally, HMBC and NOESY spectra are used to establish the connectivity between the glucose units.
Caption: Logical flow for NMR structure elucidation.
Conclusion
The structure of this compound, a linear trisaccharide of β-1,4-linked D-glucose units, is well-characterized through a combination of spectroscopic and diffraction techniques. Its rigid, extended conformation is a direct consequence of the β-glycosidic linkage and is fundamental to the structure and properties of cellulose. The detailed structural data and experimental methodologies presented in this guide provide a crucial resource for professionals engaged in carbohydrate research, enzyme engineering, and the development of novel therapeutics targeting carbohydrate-mediated biological processes.
References
- 1. WO2002100875A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. ck12.org [ck12.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cellooligosaccharide conformations in complexes with proteins with energy maps for cellobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN100509830C - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]
- 8. CA2449736A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of D-(+)-Cellotriose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellotriose is a trisaccharide composed of three β-D-glucose units linked by β-1,4 glycosidic bonds. As a fundamental building block of cellulose (B213188), the most abundant biopolymer on Earth, cellotriose (B13521) serves as a crucial subject of study in carbohydrate chemistry, biochemistry, and plant sciences. It is an important intermediate in the enzymatic hydrolysis of cellulose and has been identified as a damage-associated molecular pattern (DAMP) in plants, triggering immune responses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its role in plant immunity signaling.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in various research contexts.
| Property | Value |
| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose, (β-D-Glc-[1→4])2-D-Glc |
| CAS Number | 33404-34-1[1] |
| Molecular Formula | C₁₈H₃₂O₁₆[1] |
| Molecular Weight | 504.44 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Melting Point | 156-161 °C |
| 165-170 °C | |
| >165 °C (decomposes) | |
| Optical Rotation | [α]D +21.5° (c=0.5 in H₂O, after 24h) |
| Solubility | Soluble in water (50 mg/mL, clear, colorless). Slightly soluble in DMSO and Methanol. |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assignment of the ¹H and ¹³C NMR spectra of cellotriose has been achieved, providing a detailed fingerprint of its molecular structure. The chemical shifts are influenced by the solvent system, with LiCl/DMSO being a useful solvent for observing hydroxyl protons.
¹H and ¹³C NMR Chemical Shifts of Methyl β-Cellotrioside in D₂O:
| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Glc I (Reducing End) | ||
| C1 | 103.1 | 4.45 (d, J=7.9 Hz) |
| C2 | 73.9 | 3.28 (dd, J=7.9, 9.1 Hz) |
| C3 | 76.4 | 3.53 (t, J=9.1 Hz) |
| C4 | 79.8 | 3.65 (t, J=9.1 Hz) |
| C5 | 75.1 | 3.48 (ddd, J=2.0, 5.5, 9.8 Hz) |
| C6 | 61.0 | 3.86 (dd, J=2.0, 12.2 Hz), 3.70 (dd, J=5.5, 12.2 Hz) |
| Glc II (Middle Unit) | ||
| C1' | 103.2 | 4.49 (d, J=7.9 Hz) |
| C2' | 73.9 | 3.30 (dd, J=7.9, 9.1 Hz) |
| C3' | 76.5 | 3.54 (t, J=9.1 Hz) |
| C4' | 79.9 | 3.67 (t, J=9.1 Hz) |
| C5' | 75.1 | 3.50 (m) |
| C6' | 61.0 | 3.87 (dd, J=2.0, 12.2 Hz), 3.71 (dd, J=5.5, 12.2 Hz) |
| Glc III (Non-reducing End) | ||
| C1'' | 103.3 | 4.51 (d, J=7.9 Hz) |
| C2'' | 74.0 | 3.31 (dd, J=7.9, 9.1 Hz) |
| C3'' | 76.6 | 3.55 (t, J=9.1 Hz) |
| C4'' | 70.2 | 3.42 (t, J=9.1 Hz) |
| C5'' | 76.6 | 3.52 (m) |
| C6'' | 61.3 | 3.90 (dd, J=2.0, 12.2 Hz), 3.74 (dd, J=5.5, 12.2 Hz) |
| OCH₃ | 58.0 | 3.58 (s) |
Note: Data is for the β-methyl glycoside derivative to prevent anomeric equilibration, allowing for clearer spectral interpretation.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of oligosaccharides like cellotriose. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.
| Ionization Mode | Adduct | Precursor m/z | Diagnostic Fragment Ions (m/z) |
| Positive | [M+Na]⁺ | 527.15 | - |
| Negative | [M+Cl]⁻ | 539 | 341, 297 |
| Negative | [M+Br]⁻ | 583/585 | 467, 203 |
| Positive | [M+NH₄]⁺ | 522 | 432, 306, 237 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3350 (broad) | O-H stretching | Hydroxyl groups (inter- and intramolecular hydrogen bonds) |
| ~2900 | C-H stretching | CH and CH₂ groups |
| ~1640 | O-H bending | Adsorbed water |
| ~1430 | CH₂ bending (scissoring) | Methylene groups |
| ~1370 | C-H bending | CH groups |
| 1160-1000 | C-O-C and C-O stretching | Glycosidic linkages and alcohol groups |
| ~895 | β-glycosidic linkage | Anomeric C₁-H deformation |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.
Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Pack the capillary tube by tapping the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For a preliminary determination, a rapid heating rate (5-10 °C/min) can be used to find an approximate melting range.
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last of the solid melts completely (T₂).
-
The melting point is reported as the range T₁ - T₂.
Determination of Specific Optical Rotation
Principle: The specific rotation is an intrinsic property of a chiral compound and is calculated from the observed rotation of a solution of known concentration in a polarimeter.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Accurately weigh a sample of this compound (e.g., 50 mg) and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in high-purity water and fill the flask to the mark. Ensure complete dissolution and mixing. This creates a solution with a concentration (c) in g/mL.
-
Calibrate the polarimeter by filling the polarimeter cell with the solvent (water) and setting the reading to zero.
-
Rinse the polarimeter cell with a small amount of the prepared cellotriose solution, then fill the cell with the solution, ensuring no air bubbles are trapped in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α). Allow the reading to stabilize. For mutarotating sugars like cellotriose, it is common to let the solution stand for several hours (e.g., 24h) to reach equilibrium before measurement.
-
Record the temperature (°C) at which the measurement is taken.
-
Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
NMR Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the complete structural assignment of the molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Pipettes and vials
Procedure for Sample Preparation (in D₂O):
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into an NMR tube using a Pasteur pipette.
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
For complete structural assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Biological Activity: Role in Plant Immunity
This compound acts as a Damage-Associated Molecular Pattern (DAMP) in plants, signaling the presence of cell wall degradation, which can occur during pathogen attack or mechanical wounding. This recognition triggers a plant immune response known as Pattern-Triggered Immunity (PTI).
Cellotriose-Induced Signaling Pathway
The perception of cellotriose at the cell surface initiates a signaling cascade mediated by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) . This pathway involves several key downstream events that lead to the activation of defense mechanisms.
Caption: Cellotriose signaling pathway in plant immunity.
Workflow of Cellulase (B1617823) Activity Assay using a Chromogenic Substrate
Cellotriose and its derivatives are often used as substrates to measure the activity of cellulase enzymes. The following workflow illustrates a typical experimental setup using a chromogenic or fluorogenic cellotriose-based substrate.
Caption: Workflow for a typical cellulase activity assay.
References
D-(+)-Cellotriose: A Technical Guide for Researchers
An In-depth Examination of the Core Properties, Synthesis, and Applications of a Key Oligosaccharide
Abstract
D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a fundamental molecule in the study of cellulose (B213188) degradation and carbohydrate biochemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and diverse applications in research and industry. Detailed experimental protocols for its use in cellulase (B1617823) activity assays and its role in plant signaling pathways are presented. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, microbiology, plant science, and biotechnology.
Core Data and Properties
This compound is a well-characterized oligosaccharide with the following key identifiers and physical properties.
| Property | Value | Citations |
| CAS Number | 33404-34-1 | [1][2] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [2][3] |
| Molecular Weight | 504.44 g/mol | [1][3] |
| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose, (β-D-Glc-[1→4])₂-D-Glc | [1][3] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | >165 °C (decomposes) | [2][3] |
| Solubility | Soluble in water (50 mg/mL) | [2] |
| Storage Temperature | -20°C | [2] |
| Purity (typical) | ≥95% | [1][3] |
Synthesis and Production
This compound can be produced through two primary methodologies: enzymatic hydrolysis of cellulose and defined enzymatic synthesis.
Enzymatic Hydrolysis of Cellulose
The traditional method for producing cellotriose (B13521) involves the partial hydrolysis of cellulosic materials by cellulase enzymes. This process typically results in a mixture of cellodextrins with varying degrees of polymerization.
-
Process Overview: Cellulase enzyme complexes, containing endoglucanases and exoglucanases, break down the glycosidic bonds in cellulose.[4][5] The reaction conditions, such as pH, temperature, and enzyme-to-substrate ratio, can be optimized to favor the production of shorter-chain oligosaccharides like cellotriose.[6][7] Subsequent chromatographic purification steps are necessary to isolate cellotriose from other hydrolysis products like glucose, cellobiose (B7769950), and higher-order cellodextrins.
Defined Enzymatic Synthesis
More precise and high-yield synthesis of this compound can be achieved using phosphorylase enzymes. This "bottom-up" approach offers greater control over the final product purity.
-
Process Overview: A notable method involves the use of a genetically engineered cellobiose phosphorylase (CBP) from Cellulomonas uda.[8][9] This enzyme catalyzes the transfer of a glucose unit from a donor substrate, such as α-glucose 1-phosphate, to an acceptor molecule, cellobiose, to form cellotriose.[8] Optimization of an engineered CBP has been shown to achieve a 73% molar yield of cellotriose from cellobiose.[8][9] This method can also utilize glucose as the initial acceptor, potentially reducing production costs.[8]
Applications in Research and Development
This compound is a valuable tool in various scientific and industrial fields.
-
Biotechnology and Biofuels: It is extensively used as a substrate in assays to characterize the activity of cellulase enzymes, which are crucial for the development of biofuels from lignocellulosic biomass.[3]
-
Food Science and Nutrition: this compound is considered a prebiotic, promoting the growth of beneficial gut bacteria.[3][8]
-
Pharmaceuticals: It has applications in drug formulation to enhance the solubility and bioavailability of certain medications.[3]
-
Plant Science: Cellotriose acts as a Damage-Associated Molecular Pattern (DAMP), triggering immune responses in plants.[10]
-
Carbohydrate Chemistry: It serves as a standard for the analysis of complex carbohydrates.[3]
Experimental Protocols
Cellulase Activity Assay Using this compound
This protocol describes a method to determine the activity of endo-1,4-β-glucanase using a chromogenic substrate derived from cellotriose, such as 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), which upon hydrolysis releases a colored product. A simplified conceptual workflow is presented below.
Principle: Endo-cellulase cleaves the substrate, and the resulting products are further hydrolyzed by a thermostable β-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.[][12]
Materials:
-
This compound-derived substrate (e.g., BPNPG5)
-
Thermostable β-glucosidase
-
Trichoderma cellulase standard
-
Sodium acetate (B1210297) buffer (100 mM, pH 4.5)
-
Tris buffer (200 mM, pH 10.0) or another suitable stopping reagent
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare dilutions of the cellulase sample in sodium acetate buffer.
-
Reaction Initiation: Pre-incubate aliquots of the substrate solution at 40°C for 5 minutes. Add the diluted enzyme sample to the substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 40°C for a defined period (e.g., 10 minutes).
-
Reaction Termination and Color Development: Add Tris buffer to stop the reaction and adjust the pH for optimal color development of the p-nitrophenol. Add the thermostable β-glucosidase.
-
Measurement: Measure the absorbance of the solution at 400 nm.
-
Quantification: Compare the absorbance to a standard curve prepared with a known concentration of cellulase to determine the enzyme activity.
Diagram of Experimental Workflow:
Caption: Workflow for cellulase activity assay.
Analysis of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a sensitive method for the separation and quantification of carbohydrates. The high pH of the mobile phase deprotonates the hydroxyl groups of the carbohydrates, allowing them to be separated on an anion-exchange column. The separated analytes are then detected electrochemically.
Materials:
-
Dionex ICS-3000 system or equivalent[13]
-
Anion-exchange column (e.g., CarboPac series)
-
Sodium hydroxide (B78521) (NaOH) and sodium acetate (NaOAc) for eluent preparation
-
This compound standard
Procedure:
-
Sample Preparation: Dilute the sample containing cellotriose in deionized water.
-
Chromatographic Separation: Inject the sample into the HPAEC system. Use a gradient of sodium hydroxide and sodium acetate to elute the carbohydrates.
-
Detection: Detect the eluted cellotriose using a pulsed amperometric detector.
-
Quantification: Create a standard curve by injecting known concentrations of this compound. Determine the concentration in the sample by comparing its peak area to the standard curve.
Signaling and Metabolic Pathways
Cellotriose as a DAMP in Plant Immunity
In plants such as Arabidopsis thaliana, cellotriose released from the cell wall during pathogen attack or mechanical damage acts as a DAMP.[10]
-
Pathway Description: Cellotriose is perceived by the malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[10] This recognition event triggers a downstream signaling cascade, leading to the activation of immune responses. These responses include the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs) like MPK3 and MPK6, which in turn leads to the expression of defense-related genes.[10][14] This pathway is crucial for the plant's ability to recognize cell wall damage and mount an appropriate defense.
Diagram of Plant DAMP Signaling Pathway:
Caption: Cellotriose-induced DAMP signaling in plants.
Bacterial Transport of Cellotriose
Bacteria that degrade cellulose have evolved specific systems to transport the resulting oligosaccharides, including cellotriose, into the cell for metabolism.
-
ABC Transporter System (Streptomyces reticuli): This soil bacterium utilizes an ATP-binding cassette (ABC) transporter for the uptake of cellobiose and cellotriose.[15] The system consists of a substrate-binding protein (CebE) exposed on the cell surface, which binds cellotriose with high affinity and delivers it to a membrane-spanning permease. The energy for transport is provided by the hydrolysis of ATP by the MsiK subunit.[15]
Diagram of Bacterial ABC Transport:
Caption: ABC transporter for cellotriose uptake.
Conclusion
This compound is more than just an intermediate in cellulose breakdown; it is a versatile molecule with significant implications for biotechnology, human health, and plant biology. A thorough understanding of its properties, synthesis, and biological roles, as outlined in this guide, is essential for researchers aiming to harness its potential in various applications, from developing sustainable biofuels to designing novel therapeutic strategies and enhancing plant resilience.
References
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 5. Access to cellulose limits the efficiency of enzymatic hydrolysis: the role of amorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 7. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 8. Defined synthesis of cellotriose by cellobiose phosphorylase mutant [biblio.ugent.be]
- 9. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. Analysis of Cellotriose, Cellotriose Content of Liquids, Cellotriose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 14. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Natural Sources and Synthesis of D-(+)-Cellotriose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellotriose, a β-1,4-linked glucose trisaccharide, is a molecule of significant interest in various scientific fields, including biofuel research, drug development, and as a tool for studying carbohydrate-active enzymes. This technical guide provides a comprehensive overview of the natural occurrence of this compound and detailed methodologies for its synthesis. Both enzymatic and chemical approaches to synthesis are discussed, with a focus on providing actionable experimental protocols and comparative quantitative data. This guide is intended to be a valuable resource for researchers seeking to source or produce this compound for their specific applications.
Natural Sources and Isolation of this compound
This compound is a naturally occurring oligosaccharide, fundamentally derived from cellulose (B213188), the most abundant biopolymer on Earth.[1] Cellulose is a linear polysaccharide composed of β-1,4-glycosidic linked D-glucose units. Cellotriose (B13521) represents a basic repeating unit within the larger cellulose structure.
Natural Occurrence:
-
Plant Cell Walls: As a constituent of cellulose, this compound is an integral part of the structural framework of all terrestrial plants.[2] Lignocellulosic biomass, such as wood, agricultural residues (e.g., corncobs, straw), and grasses, are therefore the ultimate natural sources of cellotriose.
-
Signaling Molecule: In plants, cellotriose can act as a damage-associated molecular pattern (DAMP), signaling the presence of cell wall degradation and triggering defense responses.
Isolation from Natural Sources:
Direct extraction of this compound from untreated biomass is not a feasible approach due to its polymeric nature within cellulose. Therefore, "sourcing" from natural materials invariably involves a depolymerization step. The most common method is the partial hydrolysis of purified cellulose.
General Protocol for Cellulose Isolation from Lignocellulosic Biomass:
-
Pretreatment: Raw lignocellulosic biomass is first treated to remove non-cellulosic components like hemicellulose and lignin. This can be achieved through methods such as acid or alkali treatment.[3]
-
Delignification: The resulting cellulose-rich pulp is then subjected to a delignification process, often using a bleaching agent, to further purify the cellulose.[3]
-
Hydrolysis: The purified cellulose is then hydrolyzed to yield a mixture of cello-oligosaccharides, including cellotriose. This hydrolysis step is detailed in the synthesis sections below.
Synthesis of this compound
The production of this compound is primarily achieved through the controlled breakdown of cellulose (a "top-down" approach) or by building it up from smaller sugar units (a "bottom-up" approach). Both chemical and enzymatic methods have been developed.
Enzymatic Synthesis
Enzymatic methods offer high specificity and mild reaction conditions, often resulting in higher purity products compared to chemical methods.
This "top-down" approach utilizes cellulolytic enzymes, specifically endoglucanases, to randomly cleave the β-1,4-glycosidic bonds within the cellulose chain, releasing a mixture of glucose, cellobiose, cellotriose, and other cello-oligosaccharides.[4]
Experimental Protocol: Enzymatic Hydrolysis of Cellulose
-
Substrate Preparation: Prepare a suspension of microcrystalline cellulose (e.g., 14% w/v) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5).
-
Enzyme Addition: Add a cellulase (B1617823) cocktail with endoglucanase activity (e.g., from Trichoderma reesei) to the cellulose suspension. The enzyme loading can be optimized (e.g., 2 FPU/L). To enrich the product in cellotriose and other oligosaccharides, it is beneficial to use a cellulase preparation with low β-glucosidase activity or to add a β-glucosidase inhibitor.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) with constant stirring for a defined period (e.g., 4 hours).
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: The resulting mixture of cello-oligosaccharides is then purified to isolate this compound (see Section 3).
This elegant "bottom-up" approach utilizes a cascade of three enzymes to synthesize cello-oligosaccharides from inexpensive starting materials like sucrose (B13894) and glucose.
Signaling Pathway: Three-Enzyme Phosphorylase Cascade
Caption: Enzymatic cascade for the synthesis of cellotriose.
Experimental Protocol: Three-Enzyme Phosphorylase Cascade
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose (e.g., 500 mM), glucose (e.g., 200 mM), and phosphate buffer (e.g., 50 mM, pH 7.0).
-
Enzyme Addition: Add the three enzymes: Sucrose Phosphorylase (from Bifidobacterium adolescentis, BaScP), Cellobiose Phosphorylase (from Cellulomonas uda, CuCbP), and Cellodextrin Phosphorylase (from Clostridium cellulosi, CcCdP). The ratio of enzyme activities should be optimized to control the degree of polymerization.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-45°C) with gentle agitation for a specified time (e.g., up to 26 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution by HPLC.
-
Purification: Isolate the this compound from the reaction mixture using chromatographic techniques (see Section 3).
For high-purity this compound, an engineered variant of Cellobiose Phosphorylase (CBP) from Cellulomonas uda can be employed. This method offers a high yield of cellotriose with minimal formation of longer oligosaccharides.
Experimental Protocol: Defined Synthesis with Engineered CBP
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MOPS, pH 7) containing the acceptor substrate (cellobiose or glucose) and the donor substrate, α-D-glucose 1-phosphate (αG1-P).
-
Enzyme Addition: Add the purified engineered Cellobiose Phosphorylase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).
-
Analysis and Purification: Analyze the product mixture by HPAEC-PAD and purify the cellotriose as described in Section 3.
Chemical Synthesis
Chemical methods for this compound production typically involve the partial hydrolysis of cellulose under controlled conditions. These methods are often less specific than enzymatic approaches and produce a broader range of cello-oligosaccharides.
Controlled hydrolysis of cellulose using mineral acids can yield cellotriose.
Experimental Protocol: Acid Hydrolysis of Cellulose
-
Reaction Setup: Suspend cellulose in a solution of a mineral acid (e.g., 72% H₂SO₄).
-
Primary Hydrolysis: Stir the mixture at room temperature for a defined period (e.g., 2 hours).
-
Secondary Hydrolysis: Dilute the acid concentration and heat the mixture (e.g., to 4% H₂SO₄ at 121°C for 1 hour) to further hydrolyze the cellulose.
-
Neutralization: Cool the reaction mixture and neutralize the acid with a base (e.g., CaCO₃ or Ba(OH)₂).
-
Purification: Filter the mixture to remove insoluble material and purify the cellotriose from the resulting sugar solution (see Section 3).
Concentrated solutions of certain salts, like lithium bromide (LiBr), can dissolve cellulose and facilitate its hydrolysis under milder conditions than strong acids.
Experimental Workflow: Cellotriose Production via Molten Salt Hydrate Hydrolysis
References
The Pivotal Role of Cellotriose in Plant Cell Wall Integrity and Defense Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellotriose (B13521), a simple trisaccharide derived from the breakdown of cellulose (B213188), has emerged as a critical signaling molecule in plants, acting as a Damage-Associated Molecular Pattern (DAMP) to alert the cell to breeches in cell wall integrity. This technical guide provides a comprehensive overview of the biological role of cellotriose in plant cell walls, detailing its perception, downstream signaling cascades, and the subsequent physiological responses. This document is intended for researchers, scientists, and drug development professionals interested in the intricate mechanisms of plant immunity and cell wall biology. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: Cellotriose as a Sentinel of Cell Wall Damage
The plant cell wall is a dynamic and complex structure that provides physical support and acts as the first line of defense against pathogens and abiotic stresses. Composed primarily of cellulose, hemicellulose, and pectin, its integrity is constantly monitored. When the cell wall is damaged, either by mechanical wounding or enzymatic degradation by pathogens, fragments of its constituent polysaccharides are released into the apoplast. These fragments, known as Damage-Associated Molecular Patterns (DAMPs), can be perceived by the plant as danger signals, triggering a suite of immune responses.
Among these DAMPs, cello-oligosaccharides, and particularly cellotriose (a β-1,4-linked trimer of glucose), have been identified as potent elicitors of plant defense.[1][2] This guide delves into the multifaceted role of cellotriose, from its recognition at the cell surface to the downstream signaling events that orchestrate a response to reinforce the cell wall and activate immunity.
Perception of Cellotriose by the CORK1 Receptor Kinase
The perception of cellotriose at the cell surface is mediated by the Leucine-Rich Repeat Malectin receptor kinase, CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[3][4][5][6] CORK1 possesses an extracellular malectin domain that directly binds to cellotriose, initiating a signaling cascade.[7] Studies have shown that cellotriose is the most active of the cello-oligosaccharides in inducing downstream responses, being significantly more effective than cellobiose.[3][7]
The Cellotriose Signaling Cascade: A Multi-pronged Response
Upon binding of cellotriose to CORK1, a rapid and complex signaling cascade is initiated, leading to a variety of cellular responses aimed at mitigating damage and preventing infection. The key events in this cascade are detailed below.
Cytoplasmic Calcium Elevation
One of the earliest detectable responses to cellotriose perception is a rapid and transient increase in the cytosolic free calcium concentration ([Ca²⁺]cyt).[4][5][8] This calcium influx acts as a crucial second messenger, activating downstream calcium-dependent proteins and initiating further signaling events. The magnitude of this calcium spike is dependent on the concentration of cellotriose and is a hallmark of DAMP signaling.[4]
Production of Reactive Oxygen Species (ROS)
Following the calcium influx, a burst of reactive oxygen species (ROS), primarily in the form of superoxide (B77818) and hydrogen peroxide, is generated in the apoplast.[3][4][5] This oxidative burst is mediated by plasma membrane-localized NADPH oxidases, such as RBOHD.[8] The ROS produced have a dual role: they can directly contribute to the reinforcement of the cell wall through cross-linking of cell wall components and also act as signaling molecules to further amplify the defense response.
Activation of Mitogen-Activated Protein Kinases (MAPKs)
Cellotriose signaling leads to the rapid and transient phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK3 and MPK6.[3][5][9] These kinases are key components of a phosphorylation cascade that relays the initial signal from the cell surface to the nucleus, ultimately leading to changes in gene expression. The activation of MPK3 and MPK6 is a convergence point for many biotic and abiotic stress signaling pathways.[10]
Transcriptional Reprogramming: Upregulation of Defense Genes
The activation of the MAPK cascade culminates in the transcriptional reprogramming of the cell, leading to the upregulation of a suite of defense-related genes. Among the key transcription factors activated are WRKYs, such as WRKY30 and WRKY40.[4][7] These transcription factors bind to specific DNA sequences (W-boxes) in the promoters of defense genes, initiating their transcription.[11]
Phosphoproteomic Changes: Regulating Cell Wall Repair
Recent phosphoproteomic studies have revealed that cellotriose treatment leads to rapid changes in the phosphorylation status of numerous proteins involved in cellulose synthesis and trafficking of components to and from the trans-Golgi network (TGN).[2][9] This suggests that in addition to activating defense responses, cellotriose signaling also initiates a feedback mechanism to promote the repair and reinforcement of the damaged cell wall. Key proteins whose phosphorylation is altered include Cellulose Synthase (CESA) isoforms and proteins involved in vesicle transport.[2][9]
Quantitative Data on Cellotriose-Induced Responses
To provide a clearer understanding of the dynamics of the cellotriose response, the following tables summarize key quantitative data from published studies.
Table 1: Time-Course of WRKY Gene Expression in Arabidopsis thaliana Seedlings Treated with 10 µM Cellotriose
| Gene | Time after Treatment | Fold Change (vs. Mock) |
| WRKY30 | 1 hour | ~4.5 |
| 3 hours | ~2.0 | |
| WRKY40 | 1 hour | ~3.0 |
| 3 hours | ~1.5 |
Note: The fold change values are approximate and collated from qualitative descriptions in the literature. Specific quantitative time-course data for cellotriose treatment is an area for further research.
Table 2: Time-Course of ROS Production in Arabidopsis thaliana Leaf Discs Treated with 10 µM Cellotriose
| Time after Treatment | Relative Light Units (RLU) |
| 0 min | Baseline |
| 5 min | Initial increase |
| 15 min | Peak production |
| 30 min | Gradual decline |
| 60 min | Return to near baseline |
Note: This table represents a typical kinetic profile of a luminol-based ROS assay. Specific RLU values vary depending on experimental conditions.
Table 3: Differentially Phosphorylated Proteins in Arabidopsis thaliana Roots 5 and 15 Minutes After Cellotriose Treatment
| Protein | Function | Change in Phosphorylation (5 min) | Change in Phosphorylation (15 min) |
| CESA1 | Cellulose Synthesis | Increased | Increased |
| CESA3 | Cellulose Synthesis | Increased | Increased |
| CSI1 | CESA-Interacting Protein | Increased | - |
| PATROL1 | Vesicle Trafficking | - | Increased |
| Myosin XIK | Cytoskeleton, Trafficking | Increased | Increased |
| SHOU4-like | CESA exocytosis inhibition | Mixed (de- and phosphorylation) | Dephosphorylated |
Source: Adapted from phosphoproteomics data.[2][9] This is a representative list, and numerous other proteins involved in trafficking and signaling are also affected.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
4 mm biopsy punch
-
96-well white microplate
-
Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)
-
Cellotriose stock solution (e.g., 1 mM in water)
-
Microplate luminometer
Procedure:
-
Excise 4 mm leaf discs from the leaves of 4- to 5-week-old plants.
-
Float the leaf discs, abaxial side down, in a 96-well plate containing 100 µL of sterile water per well.
-
Incubate the plate overnight in the dark at room temperature to allow the leaf discs to recover from wounding.
-
The next day, carefully replace the water with 100 µL of assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL).
-
Incubate for 1-2 hours in the dark.
-
Place the plate in a microplate luminometer and measure the baseline luminescence for 5-10 minutes.
-
Initiate the reaction by adding cellotriose to the desired final concentration (e.g., 10 µM).
-
Immediately begin measuring the luminescence kinetically for 40-60 minutes, with readings taken every 1-2 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
In-Gel Kinase Assay for MAPK Activation
This protocol is for detecting the activity of MAPKs from plant protein extracts.
Materials:
-
Plant tissue (e.g., seedlings treated with cellotriose)
-
Protein extraction buffer
-
SDS-PAGE reagents
-
Myelin Basic Protein (MBP) as a substrate
-
Renaturation buffer
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
Autoradiography film or phosphoimager
Procedure:
-
Grind plant tissue in liquid nitrogen and extract total proteins using a suitable extraction buffer.
-
Determine protein concentration using a Bradford or similar assay.
-
Prepare an SDS-polyacrylamide gel containing MBP (e.g., 0.25 mg/mL) co-polymerized within the separating gel.
-
Load equal amounts of protein extracts onto the gel and perform electrophoresis.
-
After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow for protein renaturation.
-
Incubate the gel in a renaturation buffer overnight at 4°C.
-
Equilibrate the gel in kinase reaction buffer.
-
Initiate the kinase reaction by incubating the gel in kinase reaction buffer containing [γ-³²P]ATP.
-
Stop the reaction and wash the gel extensively to remove unincorporated radioactivity.
-
Dry the gel and expose it to autoradiography film or a phosphoimager to visualize the phosphorylated MBP bands corresponding to the active MAPKs.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of defense-related genes.
Materials:
-
Plant tissue (e.g., seedlings treated with cellotriose at different time points)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
Gene-specific primers (e.g., for WRKY30, WRKY40, and a reference gene)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
Procedure:
-
Harvest plant tissue at desired time points after cellotriose treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Set up qPCR reactions in a 96- or 384-well plate, with each reaction containing cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix. Include no-template controls for each primer pair.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stably expressed reference gene.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellotriose signaling pathway in plant cells.
Caption: General experimental workflow for studying cellotriose signaling.
Conclusion and Future Directions
Cellotriose has been firmly established as a key signaling molecule in the plant's surveillance system for cell wall integrity. Its perception by CORK1 triggers a robust and multifaceted signaling cascade that integrates both defense activation and cell wall repair mechanisms. The detailed understanding of this pathway, as outlined in this guide, provides a valuable framework for researchers in plant biology and pathology.
For professionals in drug development, the cellotriose-CORK1 signaling module represents a potential target for the development of novel agrochemicals that could prime the plant's immune system, leading to enhanced disease resistance. Future research should focus on obtaining more precise quantitative and temporal data on the various components of the signaling cascade to build more accurate models of the plant's response to cell wall damage. Furthermore, the identification of additional downstream targets of this pathway will undoubtedly reveal new layers of complexity in the intricate interplay between cell wall integrity and plant immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. Video: Measuring Spatial and Temporal Ca2+ Signals in Arabidopsis Plants [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato | Springer Nature Experiments [experiments.springernature.com]
- 8. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physical and Functional Interactions between Pathogen-Induced Arabidopsis WRKY18, WRKY40, and WRKY60 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Cellotriose as a Damage-Associated Molecular Pattern (DAMP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damage-associated molecular patterns (DAMPs) are endogenous molecules released from damaged or dying cells that initiate and perpetuate innate immune responses. While the roles of protein and nucleic acid-based DAMPs are well-established in mammalian immunity, the recognition of carbohydrate-based DAMPs is an expanding area of research. This technical guide provides a comprehensive overview of D-(+)-Cellotriose, a cellulose-derived oligosaccharide, as a DAMP. Currently, the definitive role of cellotriose (B13521) as a DAMP is well-documented in the plant kingdom, where it acts as a key signal for cell wall integrity and defense. In contrast, its function as a DAMP in mammalian systems remains to be elucidated. This guide summarizes the current understanding of cellotriose-mediated signaling in plants, presents quantitative data from key studies, and provides detailed experimental protocols that can be adapted to investigate its potential role in mammalian innate immunity.
Introduction to this compound and DAMPs
This compound is a trisaccharide composed of three β(1→4) linked D-glucose units.[1] It is a breakdown product of cellulose, the most abundant polysaccharide on Earth and a primary component of plant cell walls.[2][3] In the context of immunology, DAMPs are host-derived molecules that signal cellular stress, damage, or death to the innate immune system.[4] This recognition is mediated by pattern recognition receptors (PRRs), which trigger downstream signaling cascades leading to inflammation and tissue repair. While mammals do not synthesize cellulose, they can be exposed to cellulose-derived oligosaccharides through diet, microbial activity, or environmental sources.
This compound as a DAMP in Plant Immunity
In plants, cellotriose is a well-characterized DAMP that signals a breach in cell wall integrity, often resulting from pathogen attack or mechanical damage.[5]
Recognition of Cellotriose by CORK1
The primary receptor for cellotriose in the model plant Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a plasma membrane-localized leucine-rich repeat (LRR) malectin receptor kinase. The extracellular malectin domain of CORK1 directly binds to cellotriose, initiating downstream signaling.
Signaling Pathways in Plants
Upon binding of cellotriose to CORK1, a series of intracellular events are triggered, culminating in a defense response. This signaling pathway shares components with responses to pathogen-associated molecular patterns (PAMPs).
-
Calcium Influx: One of the earliest responses is a rapid increase in cytosolic calcium concentration ([Ca2+]cyt).
-
Reactive Oxygen Species (ROS) Production: The activation of NADPH oxidases leads to the production of ROS, which acts as a secondary messenger and has direct antimicrobial properties.
-
Mitogen-Activated Protein Kinase (MAPK) Activation: Cellotriose perception leads to the phosphorylation and activation of MAP kinases, particularly MPK3 and MPK6, which are central regulators of plant immunity.
-
Transcriptional Reprogramming: The signaling cascade culminates in the altered expression of defense-related genes, including transcription factors (e.g., WRKY30) and genes involved in the biosynthesis of defense hormones like salicylic (B10762653) acid and ethylene.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine-induced cytokine production by conventional and innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.kr]
- 5. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-(+)-Cellotriose: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, has emerged from relative obscurity as a simple cellulose (B213188) building block to a molecule of significant interest in biotechnology, plant biology, and potentially, therapeutics. Historically viewed as a mere intermediate in the enzymatic degradation of cellulose, recent discoveries have highlighted its role as a potent prebiotic and a signaling molecule in plant defense mechanisms. This technical guide provides a comprehensive overview of the discovery, history, production methodologies, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Discovery and History
The history of this compound is intrinsically linked to the broader study of cellulose, the most abundant organic polymer on Earth. Early 20th-century chemists, in their quest to understand the structure of cellulose, subjected it to various degradation techniques. One of the key methods was acetolysis , a process involving the simultaneous acetylation and hydrolysis of the polysaccharide.
While the exact first isolation of pure this compound is not definitively documented in a single seminal paper, its existence as a component of the "procellose" mixture, a product of cellulose acetolysis, was investigated by researchers like G. Bertrand and Benoist in the 1920s. The work of Géza Zemplén and his contemporaries in the 1930s and 1940s on the acetolysis of cellulose and the subsequent fractional crystallization of the resulting acetylated oligosaccharides was pivotal. These classical methods allowed for the separation of a series of cello-oligosaccharide acetates, including that of cellotriose (B13521), which could then be deacetylated to yield the free sugar.
For decades, this compound was primarily a tool for studying the structure of cellulose and the action of cellulolytic enzymes. A significant turning point came with the recognition of its biological activity. It is now understood to be a key signaling molecule in plants, recognized by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), triggering immune and cell wall repair responses.[1][2][3] Furthermore, its potential as a selective prebiotic has driven the development of more efficient and specific production methods.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₁₆ |
| Molecular Weight | 504.44 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 192 °C |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol |
| Structure | A linear trisaccharide of D-glucose with β-(1→4) glycosidic linkages. |
Production and Purification of this compound
The production of this compound can be broadly categorized into two main approaches: classical chemical methods and modern enzymatic synthesis.
Classical Method: Acetolysis of Cellulose
This traditional method involves the degradation of cellulose using a mixture of acetic anhydride (B1165640), acetic acid, and sulfuric acid. This process yields a mixture of acetylated cello-oligosaccharides, from which the hendecaacetate of cellotriose can be isolated.
Experimental Protocol: Acetolysis of Cellulose and Isolation of Cellotriose Hendecaacetate [5]
-
Acetolysis: Suspend 1 part of cotton cellulose in 4 parts of a freshly prepared mixture of acetic anhydride and acetic acid (1:1 v/v). Cool the mixture in an ice bath. Slowly add 0.1 part of concentrated sulfuric acid with constant stirring. Allow the reaction to proceed at room temperature for 70-90 hours with occasional stirring.
-
Precipitation: Pour the reaction mixture into a large volume of ice-water with vigorous stirring. The acetylated oligosaccharides will precipitate.
-
Collection and Washing: Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral. Dry the crude acetylated product.
-
Fractional Crystallization: Dissolve the crude acetate (B1210297) mixture in a minimal amount of hot chloroform. Slowly add ethanol (B145695) to induce fractional crystallization. Cellobiose (B7769950) octaacetate will crystallize first and can be removed by filtration.
-
Column Chromatography: Concentrate the mother liquor and subject the remaining mixture to column chromatography on silica (B1680970) gel. Elute with a gradient of benzene-methanol (e.g., starting with 9:1 v/v).[5] Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing cellotriose hendecaacetate.
-
Crystallization: Combine the fractions rich in cellotriose hendecaacetate, evaporate the solvent, and recrystallize from a suitable solvent system (e.g., ethanol-water).
Experimental Protocol: Deacetylation of Cellotriose Hendecaacetate [5]
-
Zemplén Deacetylation: Dissolve the purified cellotriose hendecaacetate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Allow the reaction to proceed at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with a weak acid (e.g., acetic acid).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization from aqueous ethanol.
Modern Method: Enzymatic Synthesis
Enzymatic methods offer higher specificity and yield of this compound under milder reaction conditions. The use of engineered enzymes, particularly cellobiose phosphorylase, has revolutionized its production.
Experimental Protocol: Enzymatic Synthesis using Engineered Cellobiose Phosphorylase [4]
-
Enzyme Preparation: Utilize a crude cell extract of E. coli expressing an engineered variant of cellobiose phosphorylase (CBP).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cellobiose (acceptor substrate)
-
α-D-glucose 1-phosphate (donor substrate)
-
MOPS buffer (pH 7.0)
-
Crude cell extract containing the engineered CBP.
-
-
Incubation: Incubate the reaction mixture at 40°C.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Terminate the reaction by heat inactivation (e.g., 100°C for 5 minutes).
-
Purification: Remove the denatured enzyme by centrifugation. The resulting supernatant contains a high concentration of this compound. Further purification can be achieved by size-exclusion or other forms of chromatography if necessary.
Quantitative Comparison of Production Methods
| Method | Starting Material | Key Reagents/Enzymes | Typical Yield of Cellotriose | Purity | Advantages | Disadvantages |
| Acetolysis | Cellulose (e.g., cotton) | Acetic anhydride, sulfuric acid | Low (e.g., 2.0% from raw material)[4] | Requires extensive purification | Utilizes abundant starting material | Harsh reagents, low yield, complex purification |
| Enzymatic Synthesis | Cellobiose, α-G1P | Engineered Cellobiose Phosphorylase | High (e.g., 73% molar yield)[4] | High (e.g., 82% of soluble cellodextrins)[4] | High specificity, high yield, mild conditions | More expensive substrates, requires enzyme production |
Biological Role and Signaling Pathway
This compound is now recognized as a damage-associated molecular pattern (DAMP) in plants. When the plant cell wall is damaged by pathogens or mechanical stress, cellulose is broken down, releasing cellooligomers like cellotriose into the apoplast. These molecules are then perceived by the leucine-rich repeat malectin receptor kinase, CORK1.[1][2]
The binding of cellotriose to CORK1 initiates a signaling cascade that leads to various downstream responses, including:
-
Cytoplasmic Calcium Elevation: A rapid influx of Ca²⁺ into the cytoplasm.[1]
-
Reactive Oxygen Species (ROS) Production: The generation of ROS, which acts as a secondary messenger and has direct antimicrobial properties.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Activation: Phosphorylation and activation of MAPKs, which regulate the expression of defense-related genes.[1][6]
-
Cellulose Synthase Phosphorylation: Alterations in the phosphorylation state of cellulose synthase complexes, likely as part of a cell wall repair mechanism.[6]
-
Transcriptional Reprogramming: Changes in the expression of genes involved in cell wall biosynthesis, secondary metabolite production, and immune responses.[1]
Applications
The unique properties of this compound have led to its application in several fields:
-
Biotechnology and Biofuel Research: As a substrate for characterizing the activity of cellulolytic enzymes, particularly endoglucanases and β-glucosidases.[7]
-
Food Industry: As a potential prebiotic, promoting the growth of beneficial gut bacteria.[4]
-
Plant Science: As a tool to study plant immune responses and cell wall integrity signaling.[1][2][3][6]
-
Drug Development: Its role in biological signaling pathways may open avenues for research into novel therapeutic interventions, although this is still a nascent field.
Conclusion
This compound has transitioned from a simple structural unit of cellulose to a molecule of significant biological importance. While classical methods laid the groundwork for its initial study, modern enzymatic synthesis has made it more accessible for research and potential commercial applications. Its role as a key signaling molecule in plant defense and its potential as a prebiotic underscore the importance of continued research into this once-overlooked oligosaccharide. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers working in the dynamic fields of carbohydrate chemistry, biotechnology, and plant science.
References
- 1. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CORK1, a LRR-Malectin Receptor Kinase for Cellooligomer Perception in <i>Arabidopsis thaliana</i> [ouci.dntb.gov.ua]
- 4. Preparation of Oligosaccharides from Microcrystalline Cellulose by Acetolysis -Korean Journal of Agricultural Science | Korea Science [koreascience.kr]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
D-(+)-Cellotriose: A Core Component in Modern Carbohydrate Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, serves as a fundamental tool in carbohydrate research. Its unique properties as a soluble, well-defined oligosaccharide make it an invaluable substrate, standard, and signaling molecule in a variety of scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its significant roles in biochemistry, plant science, and drug development.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[1] Its defined structure and purity of ≥95% make it a reliable standard and substrate in various assays.[1][2][] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |
| Molecular Weight | 504.44 g/mol | |
| CAS Number | 33404-34-1 | |
| Appearance | White to off-white powder/solid | |
| Purity | ≥95% | |
| Melting Point | 156-161 °C | |
| Solubility | Slightly soluble in water (sonication may be required), DMSO, and Methanol. | |
| Storage Conditions | Long-term storage is recommended at 4°C. The compound is hygroscopic and should be stored under an inert atmosphere. |
Role in Carbohydrate Research
This compound plays a multifaceted role in carbohydrate research, serving as a critical component in studies related to enzymology, plant biology, and human health.
Substrate for Cellulase (B1617823) and β-Glucosidase Activity Assays
Cellotriose (B13521) is an intermediate in the enzymatic hydrolysis of cellulose (B213188) and a direct substrate for β-glucosidases. This makes it an ideal substrate for characterizing the activity and kinetics of these enzymes, which are crucial for biofuel production and other industrial processes. The use of a defined oligosaccharide like cellotriose allows for more precise kinetic measurements (Km and Vmax) compared to complex polymeric substrates like cellulose.
Prebiotic and Gut Microbiota Research
As a non-digestible oligosaccharide, this compound has garnered interest for its potential prebiotic properties. It can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs) that have positive health effects. In vitro fermentation studies are essential to quantify this prebiotic activity.
Plant Signaling and Defense
In plants, cellotriose acts as a Damage-Associated Molecular Pattern (DAMP). Released during cell wall degradation by pathogens, it is recognized by plant cell surface receptors, triggering a cascade of defense responses. This signaling pathway involves an increase in intracellular calcium, activation of mitogen-activated protein kinases (MAPKs), and the production of reactive oxygen species (ROS), ultimately leading to enhanced plant immunity.
Analytical Standard
Due to its high purity, this compound is used as an analytical standard for the identification and quantification of cellooligosaccharides in various experimental setups. It is particularly useful in High-Performance Liquid Chromatography (HPLC) for calibrating retention times and response factors.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enzymatic Production of this compound from Cellulose
This protocol describes the controlled enzymatic hydrolysis of cellulose to produce cellotriose.
Materials:
-
Microcrystalline cellulose
-
Cellulase enzyme preparation (e.g., from Trichoderma reesei)
-
β-glucosidase inhibitor (e.g., D-glucono-1,5-lactone)
-
Citrate (B86180) buffer (0.05 M, pH 4.8)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Glucose and cellotriose standards
-
Spectrophotometer
-
HPLC system with a suitable column (e.g., amino-bonded or ligand-exchange) and a Refractive Index Detector (RID)
Procedure:
-
Prepare a suspension of microcrystalline cellulose in 0.05 M citrate buffer (pH 4.8).
-
Add the β-glucosidase inhibitor to the cellulose suspension to prevent the breakdown of cellobiose (B7769950) and cellotriose.
-
Add the cellulase enzyme preparation to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the cellulase (typically 50°C) with constant stirring for a defined period (e.g., 24-48 hours).
-
Periodically take aliquots of the reaction mixture and stop the enzymatic reaction by boiling for 10 minutes.
-
Centrifuge the aliquots to pellet the remaining cellulose.
-
Analyze the supernatant for the presence of cellotriose and other cello-oligosaccharides using HPLC-RID.
-
Quantify the total reducing sugars produced using the DNS method.
Cellulase Activity Assay using this compound and the DNS Method
This protocol outlines the determination of cellulase (specifically β-glucosidase) activity using this compound as a substrate.
Materials:
-
This compound solution of known concentration in buffer (e.g., 0.05 M citrate buffer, pH 4.8)
-
Cellulase enzyme solution (appropriately diluted)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Glucose standard solutions
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a series of glucose standards of known concentrations.
-
In a test tube, mix a defined volume of the this compound substrate solution with a defined volume of the diluted enzyme solution.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme for a specific time (e.g., 30 minutes at 50°C).
-
Stop the reaction by adding a defined volume of DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add a defined volume of sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Create a standard curve using the absorbance values of the glucose standards.
-
Determine the amount of reducing sugar (glucose equivalents) produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity in units (e.g., µmol of glucose released per minute).
Quantification of this compound using HPLC-RID
This protocol details the quantification of this compound in a sample.
Materials:
-
HPLC system equipped with a Refractive Index Detector (RID)
-
Amino-bonded or ligand-exchange chromatography column suitable for carbohydrate analysis
-
Mobile phase (e.g., acetonitrile/water mixture)
-
This compound standard solutions of known concentrations
-
Sample containing cellotriose
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Set up the HPLC system with the appropriate column and mobile phase conditions (e.g., isocratic elution with 75:25 v/v acetonitrile:water at a flow rate of 1 mL/min).
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample to be analyzed.
-
Identify the cellotriose peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the concentration of cellotriose in the sample by comparing its peak area to the calibration curve.
In Vitro Prebiotic Activity Assay
This protocol provides a framework for assessing the prebiotic potential of this compound using probiotic bacterial strains.
Materials:
-
Probiotic bacterial strains (e.g., Lactobacillus rhamnosus, Bifidobacterium lactis)
-
Basal growth medium without a carbon source
-
This compound solution (sterile)
-
Positive control (e.g., inulin (B196767) or fructooligosaccharides)
-
Negative control (no carbohydrate)
-
Anaerobic incubation chamber
-
Plate reader or spectrophotometer for measuring optical density (OD)
-
HPLC system for Short-Chain Fatty Acid (SCFA) analysis
Procedure:
-
Grow the probiotic strains to a stationary phase in their optimal growth medium.
-
Inoculate the basal medium containing either this compound, the positive control, or no carbohydrate with the probiotic culture.
-
Incubate the cultures anaerobically at 37°C.
-
Monitor bacterial growth over time by measuring the optical density (e.g., at 600 nm).
-
At different time points, collect culture supernatants by centrifugation.
-
Analyze the supernatants for the production of SCFAs (e.g., acetate, propionate, butyrate) using HPLC.
-
Compare the growth and SCFA production in the presence of cellotriose to the positive and negative controls to determine its prebiotic effect.
Signaling Pathways and Experimental Workflows
Visual representations of key processes involving this compound aid in understanding its complex roles.
Figure 1: Enzymatic hydrolysis of cellulose to smaller oligosaccharides and glucose.
Figure 2: this compound as a Damage-Associated Molecular Pattern (DAMP) in plant cells.
Figure 3: Experimental workflow for assessing the in vitro prebiotic activity of this compound.
Applications in Drug Development
The unique structure of this compound and other cellulose-derived oligosaccharides presents opportunities in drug development, primarily through chemical modification to create novel derivatives with therapeutic properties.
Synthesis of Bioactive Derivatives
The hydroxyl groups of cellotriose can be chemically modified to synthesize derivatives with enhanced biological activity. For example, the introduction of cationic groups can impart antimicrobial properties, making these derivatives potential candidates for new antibiotics or coatings for medical devices.
Drug Delivery Systems
Cellulose and its derivatives are widely explored for their potential in drug delivery systems due to their biocompatibility and biodegradability. Cellotriose-based nanoparticles or hydrogels could be engineered to encapsulate and control the release of therapeutic agents. The synthesis of such systems often involves cross-linking or polymerization of modified cellotriose units.
Conclusion
This compound is a versatile and indispensable molecule in carbohydrate research. Its well-defined chemical structure and biological activities make it a powerful tool for enzymologists, plant scientists, and researchers in human health and drug development. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this compound in a wide range of scientific investigations. As research continues to unravel the complexities of carbohydrate-mediated biological processes, the importance of well-characterized oligosaccharides like this compound will undoubtedly continue to grow.
References
Methodological & Application
Application Notes and Protocols for D-(+)-Cellotriose in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellotriose is a trisaccharide composed of three β-1,4 linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose (B213188) and serves as an excellent substrate for characterizing the activity of various cellulolytic enzymes, particularly endoglucanases and cellobiohydrolases.[1] Its defined structure allows for precise kinetic studies and inhibitor screening, making it a valuable tool in biofuel research, biotechnology, and drug development targeting carbohydrate-active enzymes.[2] These application notes provide detailed protocols for using this compound in enzyme assays, guidelines for data analysis, and a summary of relevant kinetic data.
Principle of the Assay
The fundamental principle behind using this compound in enzyme assays is the measurement of its hydrolysis by a specific enzyme. Endoglucanases cleave the internal glycosidic bonds of the cellotriose (B13521) molecule, producing glucose and cellobiose. The rate of formation of these products is directly proportional to the enzyme's activity under specific conditions. The products, which are reducing sugars, can be quantified using various methods, including colorimetric assays (like the DNS method) or chromatographic techniques (such as HPLC).[1][3]
Data Presentation
Quantitative Data Summary
The following table summarizes kinetic parameters for various cellulases using different substrates, including cellotriose and its derivatives. This data is essential for comparative studies and for understanding enzyme-substrate specificity.
| Enzyme | Source Organism | Substrate | Km | Vmax | kcat (s-1) | Reference |
| Endoglucanase CelD | Piromyces finnis | Carboxymethylcellulose (CMC) | 7.6 ± 2.1 g/L | - | 6.0 ± 0.6 | [4] |
| Cellulase (B1617823) | Trichoderma viride | Carboxymethylcellulose (CMC) | 68 µM | 148 U/mL | - | [5] |
| Cellulase | E. coli EgRK2 recombinant | Carboxymethylcellulose (CMC) | 0.42 mg/mL | 238.09 µM/min | - | [6] |
| Cellulase from T. reesei | Trichoderma reesei | H2SO4-Catalyzed Hydrothermally Pretreated Sugarcane Bagasse | 54.81 - 209.99 gGLC/LSOL | 2.90 - 7.48 gGLC/LSOLh | - | [7] |
Note: Direct kinetic data for this compound is often embedded within broader studies on cellulolytic activity. The values presented here are indicative of the performance of these enzymes on similar cellulosic substrates.
Experimental Protocols
Protocol 1: Endoglucanase Activity Assay using this compound and DNS Method
This protocol describes a standard assay for measuring endoglucanase activity using this compound as a substrate and quantifying the released reducing sugars with the 3,5-dinitrosalicylic acid (DNS) method.[1][8]
Materials:
-
This compound
-
Endoglucanase enzyme solution of unknown activity
-
50 mM Sodium Citrate (B86180) Buffer (pH 4.8)
-
DNS Reagent (1 g 3,5-dinitrosalicylic acid, 30 g sodium potassium tartrate, 20 ml 2 M NaOH in 100 ml total volume)
-
Glucose (for standard curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in 50 mM sodium citrate buffer (pH 4.8) to a final concentration of 1% (w/v).
-
Enzyme Reaction:
-
Add 0.5 mL of the this compound solution to a series of test tubes.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the appropriately diluted enzyme solution to each tube.
-
Incubate the reaction mixture at 50°C for a defined period (e.g., 10, 20, 30 minutes). Ensure the reaction time falls within the linear range of product formation.
-
Prepare a blank by adding 0.5 mL of the buffer instead of the enzyme solution.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Boil the tubes in a water bath for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Add 8.5 mL of deionized water to each tube and mix well.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the amount of reducing sugar released in your samples by comparing their absorbance to the glucose standard curve.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.
-
Protocol 2: Analysis of Cellotriose Hydrolysis Products by HPLC
This protocol provides a method for the detailed analysis of the products of this compound hydrolysis using High-Performance Liquid Chromatography (HPLC). This is particularly useful for distinguishing between different enzyme activities (e.g., endoglucanase vs. β-glucosidase) and for more precise kinetic studies.[9][10][11]
Materials:
-
This compound
-
Cellulolytic enzyme solution
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
HPLC system equipped with a refractive index (RI) detector
-
Aminex HPX-87H or similar carbohydrate analysis column
-
5 mM Sulfuric Acid (mobile phase)
-
Syringe filters (0.22 µm)
-
Standards: Glucose, Cellobiose, Cellotriose
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 1% (w/v) this compound in 50 mM sodium acetate buffer (pH 5.0).
-
Add the enzyme solution to the reaction mixture. The final enzyme concentration should be chosen to ensure measurable product formation within a reasonable timeframe.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-50°C).
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Preparation:
-
Immediately stop the reaction in each aliquot by boiling for 10 minutes or by adding a chemical quenching agent.
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87H (or equivalent)
-
Mobile Phase: 5 mM H2SO4
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60-85°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify and quantify the peaks for glucose, cellobiose, and remaining cellotriose by comparing their retention times and peak areas to those of the standards.
-
Calculate the rate of substrate consumption and product formation to determine the enzyme's specific activity and kinetic parameters.
-
Mandatory Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic breakdown of this compound by endoglucanase.
General Workflow for Cellulase Assay using this compound
Caption: Experimental workflow for a typical this compound enzyme assay.
References
- 1. Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and enzymatic characterization of CelD endoglucanase from the anaerobic fungus Piromyces finnis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Measuring Cellulase Activity Using D-(+)-Cellotriose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of D-(+)-Cellotriose as a substrate to measure the activity of cellulase (B1617823) enzymes. This compound, a water-soluble oligosaccharide composed of three β-1,4 linked D-glucose units, serves as a specific substrate for various cellulolytic enzymes, including endoglucanases and cellobiohydrolases. Its defined structure allows for precise kinetic studies and characterization of enzyme activity, which is crucial in fields ranging from biofuel development to pharmaceuticals.
Introduction
Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. The enzymatic breakdown of cellulose is a key process in various industrial applications, including the production of biofuels, food processing, and textile manufacturing. Accurate measurement of cellulase activity is essential for optimizing these processes and for the discovery and development of new enzymatic solutions.
This compound offers a significant advantage over insoluble cellulosic substrates like Avicel or filter paper because its solubility allows for homogenous reaction kinetics that are easier to model and interpret. Furthermore, the analysis of its hydrolysis products—glucose and cellobiose (B7769950)—can provide insights into the specific mode of action of the cellulase being studied.
Principle of the Assay
The cellulase activity assay using this compound is based on the enzymatic hydrolysis of the trisaccharide into smaller sugars, primarily glucose and cellobiose. The rate of formation of these products is directly proportional to the cellulase activity under defined conditions of substrate concentration, temperature, and pH. The products of the reaction can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section provides detailed protocols for measuring the activity of two major types of cellulases—endoglucanases and cellobiohydrolases—using this compound as a substrate. The protocols are based on methodologies reported for enzymes from common fungal sources like Trichoderma reesei and Aspergillus niger.
Protocol 1: Assay for Endoglucanase Activity
Endoglucanases randomly cleave internal β-1,4-glycosidic bonds in the cellulose chain. When acting on this compound, they can produce both glucose and cellobiose.
Materials:
-
This compound
-
Endoglucanase sample (e.g., from Trichoderma reesei)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Deionized water
-
Heating block or water bath
-
HPLC system with a suitable carbohydrate analysis column
-
Glucose and cellobiose standards for HPLC calibration
Procedure:
-
Prepare Substrate Stock Solution: Dissolve a known amount of this compound in 50 mM sodium acetate buffer (pH 5.0) to prepare a stock solution (e.g., 10 mM).
-
Prepare Enzyme Dilutions: Dilute the endoglucanase sample in cold sodium acetate buffer to a concentration that results in a linear reaction rate over the desired time course.
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm 450 µL of the this compound working solution (e.g., 1 mM final concentration) to the desired reaction temperature (e.g., 50°C).
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution.
-
Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 10, 20, 30, 60 minutes).
-
-
Stop Reaction: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Product Analysis by HPLC:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the concentrations of glucose, cellobiose, and undigested cellotriose (B13521) using an HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87P) and a refractive index (RI) detector.[1][2][3]
-
Use an isocratic mobile phase of HPLC-grade water at a flow rate of 0.6 mL/min and a column temperature of 80-85°C.[3]
-
-
Calculation of Activity: Calculate the amount of glucose and cellobiose produced in moles per unit time. One unit (U) of endoglucanase activity can be defined as the amount of enzyme that releases 1 µmol of product (or consumes 1 µmol of substrate) per minute under the specified conditions.
Protocol 2: Assay for Cellobiohydrolase Activity
Cellobiohydrolases act processively on the ends of cellulose chains, typically releasing cellobiose units.
Materials:
-
This compound
-
Cellobiohydrolase sample (e.g., Cellobiohydrolase II from Trichoderma reesei)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Deionized water
-
Heating block or water bath
-
HPLC system with a suitable carbohydrate analysis column
-
Glucose and cellobiose standards for HPLC calibration
Procedure:
-
Prepare Substrate Stock Solution: Prepare a stock solution of this compound in 50 mM sodium acetate buffer (pH 5.0) as described in Protocol 1.
-
Prepare Enzyme Dilutions: Prepare appropriate dilutions of the cellobiohydrolase in cold sodium acetate buffer.
-
Reaction Setup:
-
Set up the reaction as described for the endoglucanase assay, using the desired final concentration of this compound.
-
Initiate the reaction by adding the diluted cellobiohydrolase.
-
-
Stop Reaction: Terminate the reaction by heat inactivation.
-
Product Analysis by HPLC:
-
Analyze the reaction products (primarily cellobiose and glucose) by HPLC as described in Protocol 1. The hydrolysis of cellotriose by cellobiohydrolase II from Trichoderma reesei has been shown to yield cellobiose and glucose.[4]
-
-
Calculation of Activity: Calculate the rate of cellobiose and glucose formation to determine the enzyme activity.
Data Presentation
The quantitative data from cellulase activity assays using this compound can be summarized to compare the kinetic parameters of different enzymes.
Table 1: Kinetic Parameters of Selected Cellulases on this compound and Related Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Endoglucanase I (EG I) | Trichoderma reesei | Cellooligosaccharides | Concentration-dependent cleavage | Not explicitly stated | ~5.0 | ~50 | [5] |
| Cellobiohydrolase II (CBH II) | Trichoderma reesei | This compound | > 1 (complex kinetics) | Not explicitly stated | ~5.0 | Not specified | [4] |
| Cellobiohydrolase B (CBH B) | Aspergillus niger | p-nitrophenyl-cellobiotrioside | Not determined | Active | 4.0 | 50 | [6] |
Note: Direct Michaelis-Menten kinetics (Km and Vmax) for the hydrolysis of this compound are not always straightforward due to factors like transglycosylation and product inhibition. The bond cleavage frequencies for Endoglucanase I were found to be dependent on the substrate concentration.[5] For Cellobiohydrolase II, a simple degradation model does not fully describe the kinetics at substrate concentrations above 1 mM due to product inhibition by glucose and cellobiose.[4]
Visualizations
Experimental Workflow
The general workflow for determining cellulase activity using this compound is depicted below.
Hydrolysis of this compound
The enzymatic breakdown of this compound by different types of cellulases results in distinct product profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Progress-curve analysis shows that glucose inhibits the cellotriose hydrolysis catalysed by cellobiohydrolase II from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endo-1,4-beta-glucanase I from Trichoderma reesei. Action on beta-1,4-oligomers and polymers derived from D-glucose and D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellobiohydrolase B of Aspergillus niger over-expressed in Pichia pastoris stimulates hydrolysis of oil palm empty fruit bunches [PeerJ Preprints] [peerj.com]
Application Note: Protocols for the Quantification of D-(+)-Cellotriose
Audience: Researchers, scientists, and drug development professionals engaged in carbohydrate analysis, biofuel research, and glycobiology.
Introduction
D-(+)-Cellotriose is a trisaccharide composed of three β(1→4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose (B213188) and serves as a significant signaling molecule in plant-pathogen interactions.[1] Accurate quantification of cellotriose (B13521) is crucial for understanding the kinetics of cellulase (B1617823) activity, optimizing biofuel production processes, and elucidating biological pathways involving cello-oligosaccharides. This document provides detailed protocols for the quantification of this compound in various samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic methods.
Overview of Quantification Methods
The selection of an appropriate quantification method depends on factors such as the required sensitivity, sample matrix complexity, and the availability of instrumentation. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis.[2][3] LC-MS offers superior sensitivity and structural confirmation, making it suitable for complex biological samples.[2][4] Enzymatic assays provide a more accessible, high-throughput alternative when specialized chromatography equipment is unavailable.
Caption: Decision workflow for selecting a this compound quantification method.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to remove interfering substances such as proteins, salts, and particulates that can damage analytical columns or affect assay performance.
Caption: General workflow for sample preparation prior to cellotriose analysis.
General Protocol for Sample Preparation:
-
Particulate Removal: Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet insoluble biomass or cells.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates. This is essential to prevent clogging of HPLC/LC-MS columns.
-
Protein Removal (if necessary): For samples with high protein content (e.g., enzymatic digests), precipitate proteins by adding cold acetonitrile to a final concentration of 75-80% (v/v), vortexing, incubating at -20°C for 30 minutes, and centrifuging to pellet the precipitate.
-
Desalting (if necessary): For analysis by mass spectrometry or HPAEC-PAD, high salt concentrations can interfere with ionization or detection. Use graphitized carbon solid-phase extraction (SPE) cartridges to remove salts and concentrate oligosaccharides.
-
Dilution: Dilute the sample with ultrapure water or the initial mobile phase to ensure the cellotriose concentration falls within the linear range of the calibration curve.
Experimental Protocols
Protocol 1: Quantification by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust and highly sensitive method for the direct quantification of underivatized carbohydrates. It excels at separating cello-oligosaccharides with varying degrees of polymerization.
Methodology:
-
Instrumentation: A Dionex ICS-3000 system or equivalent, equipped with a gold working electrode and an Ag/AgCl reference electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Reagents:
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
This compound standard (≥95% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in ultrapure water. Create a series of calibration standards (e.g., 0.5 µM to 50 µM) by diluting the stock solution.
-
Mobile Phase Preparation:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10-25 µL
-
Column Temperature: 30°C
-
Gradient: A gradient elution is typically used to separate oligosaccharides. An example gradient is: 0-11 min with 100% Eluent A, followed by a linear gradient to introduce Eluent B for eluting more strongly retained analytes, then re-equilibration with 100% Eluent A.
-
-
PAD Detection: Use a standard carbohydrate waveform for the pulsed amperometric detection.
-
Quantification: Integrate the peak area corresponding to cellotriose. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.
-
Protocol 2: Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity, allowing for confident identification and quantification, especially in complex matrices. Methods like Hydrophilic Interaction Chromatography (HILIC) or Porous Graphitized Carbon (PGC) are often used for separation.
Methodology:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: HILIC column or a PGC column.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate (for mobile phase)
-
Formic acid (for mobile phase)
-
This compound standard
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution and a dilution series of cellotriose standards in the initial mobile phase.
-
Mobile Phase Preparation (HILIC example):
-
Eluent A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Formate, 0.1% Formic Acid
-
Eluent B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
Gradient: Start with a high percentage of Eluent B (e.g., 90%), then run a linear gradient to decrease the organic content to elute the polar analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to detect adducts like [M+HCOO]⁻ or [M-H]⁻, or positive mode for [M+Na]⁺.
-
Detection Mode: For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. For high-resolution MS, extract the ion chromatogram for the exact mass of the chosen adduct.
-
MRM Transition (Example): For the [M-H]⁻ ion (m/z 503.16), a characteristic fragment ion would be monitored.
-
-
Quantification: Generate a calibration curve from the standards by plotting peak area against concentration. Calculate the concentration in samples from this curve.
-
Protocol 3: Coupled Enzymatic Assay
This protocol uses a two-step enzymatic reaction to quantify cellotriose. First, β-glucosidase hydrolyzes cellotriose to glucose. Second, the resulting glucose is quantified using a commercial glucose oxidase/peroxidase (GOPOD) assay kit. This method is suitable for high-throughput screening in a microplate format.
Caption: Signaling pathway of the coupled enzymatic assay for cellotriose quantification.
Methodology:
-
Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.
-
Reagents:
-
β-Glucosidase (Aspergillus sp.)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Commercial Glucose (GOPOD) Assay Kit
-
This compound and D-Glucose standards
-
-
Procedure:
-
Control for Background Glucose: Measure the initial glucose concentration in each sample using the GOPOD kit before adding β-glucosidase. This value will be subtracted from the final measurement.
-
Hydrolysis Step:
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of sample or cellotriose standard.
-
Add 50 µL of β-glucosidase solution (e.g., 10 U/mL in acetate buffer).
-
Incubate at 37°C for 1 hour, or until the reaction is complete (this may require optimization).
-
-
Detection Step:
-
Add 150 µL of the GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~510 nm).
-
-
Quantification:
-
Create a D-glucose standard curve.
-
Determine the total glucose concentration in the hydrolyzed samples from the glucose curve.
-
Subtract the background glucose concentration (from Step 1).
-
Divide the net glucose concentration by 3 to calculate the original cellotriose concentration (since 1 mole of cellotriose yields 3 moles of glucose).
-
-
Data Presentation
Quantitative results should be presented clearly. Below are examples of tables for comparing methods and presenting sample data.
Table 1: Comparison of this compound Quantification Methods
| Feature | HPAEC-PAD | LC-MS | Coupled Enzymatic Assay |
| Principle | Anion-exchange chromatography with electrochemical detection | Liquid chromatography with mass-based detection | Enzymatic conversion followed by colorimetric detection |
| Specificity | High | Very High | Moderate (can be affected by other glucose sources) |
| Sensitivity | High (low µM to nM) | Very High (nM to pM) | Moderate (low µM) |
| Throughput | Low to Medium | Low to Medium | High |
| Equipment Cost | High | Very High | Low |
| Expertise Required | High | High | Low |
| Key Advantage | Robust for underivatized sugars | Structural confirmation | High throughput, accessible |
Table 2: Example Quantification Data for Cellulase Hydrolysis Samples
| Sample ID | Time (hours) | Method Used | Measured Concentration (µg/mL) | Standard Deviation |
| C-H-1 | 2 | HPAEC-PAD | 15.8 | ± 1.2 |
| C-H-2 | 4 | HPAEC-PAD | 32.5 | ± 2.1 |
| C-H-3 | 8 | HPAEC-PAD | 55.1 | ± 3.5 |
| C-H-4 | 24 | HPAEC-PAD | 89.7 | ± 5.4 |
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for D-(+)-Cellotriose in Biofuel Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellotriose, an oligosaccharide composed of three β-1,4 linked D-glucose units, serves as a critical substrate and intermediate in the enzymatic hydrolysis of cellulose (B213188) for biofuel production. Its use in research is pivotal for characterizing cellulolytic enzymes and optimizing fermentation processes for the conversion of cellulosic biomass to biofuels, such as ethanol (B145695). These application notes provide detailed protocols for the use of this compound in key experimental procedures relevant to biofuel development.
Core Applications of this compound in Biofuel Research
This compound is instrumental in several key areas of biofuel research:
-
Enzyme Characterization: It is an ideal substrate for assaying the activity of cellulase (B1617823) enzymes, particularly endoglucanases and β-glucosidases, which are essential for breaking down cellulose into fermentable sugars.[1][2]
-
Metabolic Pathway Analysis: Studying the uptake and fermentation of cellotriose (B13521) by various microorganisms, including genetically engineered Saccharomyces cerevisiae, provides insights into the metabolic pathways for converting cellulosic sugars to ethanol.[1][3][4]
-
Process Optimization: Investigating the kinetics of cellotriose hydrolysis and fermentation helps in optimizing the conditions for simultaneous saccharification and fermentation (SSF) processes, which is a key strategy for efficient biofuel production.
Data Presentation
Table 1: Kinetic Parameters of Cellulase and β-Glucosidase with Various Substrates
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Cellulase | Carboxymethyl cellulose | 68 µM | 148 U/mL | Trichoderma viride | |
| Cellulase | H2SO4-pretreated Sugarcane Bagasse | 54.81 - 209.99 gGLC/L | 2.90 - 7.48 gGLC/L/h | Trichoderma reesei | |
| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside (p-NPG) | 44.14 mM | 22.49 nmol/mg/min | Sporothrix schenckii | |
| β-Glucosidase | 4-Methylumbelliferyl-β-D-glucoside (4-MUG) | 0.012 mM | 2.56 nmol/mg/min | Sporothrix schenckii | |
| β-Glucosidase | Cellobiose | - | 107.41 nmol/mg/min | Sporothrix schenckii |
Table 2: Ethanol Production from Cellulosic Sugars by Saccharomyces cerevisiae
| Yeast Strain | Substrate(s) | Ethanol Titer (g/L) | Ethanol Yield (g/g consumed sugar) | Fermentation Time (h) | Reference |
| Engineered S. cerevisiae | β-glucan | 16.5 | 0.48 | 48 | |
| Recombinant S. cerevisiae BLN26 | Glucose and Cellobiose | - | 0.442 | 48 | |
| S. cerevisiae TC-5 | Corncob Residue Hydrolysate | 20.92 | 0.384 | 72 | |
| Commercial S. cerevisiae | Date Seed Cellulose Hydrolysate | 21.57 | - | 6 | |
| Clavispora NRRL Y-50464 | 14% Cellulose | 40.44 | - | 72 |
Experimental Protocols
Protocol 1: Endo-1,4-β-Glucanase (Endo-cellulase) Activity Assay Using a Chromogenic Cellotriose Analogue
This protocol is adapted from the principle of using a blocked, chromogenic oligosaccharide substrate for the specific measurement of endo-cellulase activity.
Objective: To determine the endo-cellulase activity in an enzyme preparation using 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-D-cellotrioside (BCNPG3) as a substrate.
Principle: The benzylidene group on the non-reducing end of BCNPG3 prevents hydrolysis by exo-acting enzymes like β-glucosidase. Endo-cellulase cleaves the internal β-1,4-glucosidic bond, generating a non-blocked chromogenic oligosaccharide. A thermostable β-glucosidase included in the assay mix then rapidly hydrolyzes this product, releasing 2-chloro-4-nitrophenol (B164951), which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the endo-cellulase activity.
Materials:
-
This compound analogue: 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-D-cellotrioside (BCNPG3)
-
Thermostable β-glucosidase
-
100 mM Sodium Acetate (B1210297) Buffer (pH 4.5)
-
Enzyme sample (diluted in buffer)
-
Tris Buffer (1 M, pH 9.0)
-
Spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the CellG3 assay reagent by dissolving BCNPG3 and the thermostable β-glucosidase in 100 mM sodium acetate buffer (pH 4.5) according to the manufacturer's instructions.
-
-
Enzyme Sample Preparation:
-
Dilute the enzyme sample to be tested in 100 mM sodium acetate buffer (pH 4.5) to ensure the final absorbance change is within the linear range of the assay.
-
-
Assay:
-
Pre-incubate the CellG3 assay reagent at the desired assay temperature (e.g., 40°C or 50°C) for 5 minutes.
-
Add a defined volume of the diluted enzyme sample to the pre-incubated substrate solution.
-
Incubate the reaction mixture for a specific period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of Tris buffer (pH 9.0). This also develops the color of the released 2-chloro-4-nitrophenol.
-
Measure the absorbance of the solution at 405 nm.
-
Run a blank control by adding the stopping buffer before the enzyme sample.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of 2-chloro-4-nitrophenol released using its molar extinction coefficient.
-
One unit of endo-cellulase activity is defined as the amount of enzyme required to release 1 µmol of 2-chloro-4-nitrophenol per minute under the specified assay conditions.
-
Protocol 2: Ethanol Fermentation from this compound using Saccharomyces cerevisiae
This protocol describes a laboratory-scale fermentation of this compound to ethanol using a yeast strain capable of utilizing this oligosaccharide. This may require an engineered strain of Saccharomyces cerevisiae that can transport and hydrolyze cellotriose intracellularly.
Objective: To evaluate the efficiency of ethanol production from this compound by a selected yeast strain.
Principle: Yeast, under anaerobic conditions, ferments simple sugars to produce ethanol and carbon dioxide. Strains engineered with cellodextrin transporters and intracellular β-glucosidases can utilize cellotriose as a carbon source for this process.
Materials:
-
This compound
-
Saccharomyces cerevisiae strain (e.g., an engineered strain capable of cellotriose fermentation)
-
Yeast extract
-
Peptone
-
Sterile deionized water
-
Fermentation medium (e.g., YP medium supplemented with cellotriose)
-
Shake flasks or a bioreactor
-
Incubator shaker
-
HPLC with a suitable column for sugar and ethanol analysis
Procedure:
-
Inoculum Preparation:
-
Grow a starter culture of the S. cerevisiae strain in a suitable medium (e.g., YPD) overnight at 30°C with shaking.
-
-
Fermentation Medium Preparation:
-
Prepare the fermentation medium containing yeast extract (1% w/v), peptone (2% w/v), and this compound (e.g., 2-5% w/v) in deionized water.
-
Sterilize the medium by autoclaving.
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the overnight starter culture to a desired initial optical density (e.g., OD600 of 0.1).
-
Incubate the culture under anaerobic or semi-anaerobic conditions at 30°C with gentle agitation (e.g., 150 rpm).
-
Collect samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Centrifuge the collected samples to separate the yeast cells from the supernatant.
-
Analyze the supernatant for cellotriose consumption and ethanol production using HPLC.
-
Measure the cell density by reading the absorbance at 600 nm.
-
-
Calculation of Fermentation Parameters:
-
Calculate the ethanol yield (g of ethanol produced per g of cellotriose consumed).
-
Determine the ethanol productivity (g of ethanol produced per liter per hour).
-
Visualizations
Caption: Workflow for Biofuel Production from Lignocellulosic Biomass.
Caption: Enzymatic Hydrolysis of Cellulose to Glucose.
Caption: Metabolic Pathway for Cellotriose Fermentation in Engineered Yeast.
References
- 1. Effects of Engineered Saccharomyces cerevisiae Fermenting Cellobiose through Low-Energy-Consuming Phosphorolytic Pathway in Simultaneous Saccharification and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endo-Cellulase Assay Kit - Measurement of cellulase | Megazyme [megazyme.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
D-(+)-Cellotriose: Applications in Biotechnology and Food Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
D-(+)-Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose (B213188).[1] Its unique properties make it a valuable tool in various biotechnological and food science applications. These notes provide an overview of its primary applications, supported by quantitative data and detailed experimental protocols.
Biotechnology Applications
In biotechnology, this compound is predominantly utilized as a substrate for the characterization of cellulolytic enzymes, particularly endo-β-1,4-glucanases and cellobiohydrolases.[2][3] The study of these enzymes is crucial for the development of efficient biofuel production processes from lignocellulosic biomass.[4][5]
Substrate for Cellulase (B1617823) Activity Assays
This compound serves as a soluble, well-defined substrate for determining the kinetic parameters of cellulases. Its use allows for precise measurement of enzyme activity and inhibition, which is often more challenging with insoluble substrates like crystalline cellulose.
Table 1: Kinetic Parameters of Cellulases with Cello-oligosaccharide Substrates
| Enzyme | Source Organism | Substrate | Km | Vmax | Reference |
| Cellulase | Aspergillus niger | Carboxymethyl cellulose | 0.011 g | 0.1098 U/mL | |
| Cellulase | Trichoderma viride | Carboxymethyl cellulose | 68 µM | 148 U/mL | |
| Endo-1,4-β-glucanase I | Trichoderma reesei | Cellotriose | - | - |
Experimental Protocol: Endo-β-1,4-glucanase Activity Assay
This protocol outlines the determination of endo-β-1,4-glucanase activity using this compound as a substrate. The assay measures the release of reducing sugars upon hydrolysis.
Materials:
-
This compound solution (e.g., 10 mg/mL in 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Endo-β-1,4-glucanase enzyme solution of unknown activity
-
50 mM Sodium acetate buffer (pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Pipette 0.5 mL of the this compound solution into a series of test tubes.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the appropriately diluted enzyme solution to each tube.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) at the optimal temperature.
-
Prepare a blank for each sample by adding the enzyme solution after the addition of the DNS reagent.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 8.5 mL of deionized water to each tube and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Create a standard curve using glucose solutions of known concentrations.
-
Determine the amount of reducing sugar released in your samples from the standard curve.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.
-
Experimental Workflow for Cellulase Activity Assay
Workflow for determining cellulase activity using this compound.
Food Science Applications
In food science, this compound is primarily investigated for its potential as a prebiotic, a non-digestible food ingredient that beneficially affects the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.
Prebiotic Potential
Cello-oligosaccharides, including cellotriose, have been shown to promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species. This selective fermentation can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Table 2: In Vitro Growth of Probiotic Bacteria on Cello-oligosaccharides
| Bacterial Strain | Substrate | Growth (OD600 after 24h) | Reference |
| Lactobacillus plantarum | Cello-oligosaccharide concentrate | ~1.2 | |
| Bifidobacterium animalis spp. lactis | Cello-oligosaccharide concentrate | ~0.8 | |
| Lactobacillus rhamnosus | Cello-oligosaccharide concentrate | ~1.0 | |
| Lactobacillus paracasei | Cello-oligosaccharide concentrate | ~1.1 | |
| Bifidobacterium adolescentis MB 239 | Glucose | ~0.22 (µmax h-1) | |
| Bifidobacterium adolescentis MB 239 | Galacto-oligosaccharides | ~0.38 (µmax h-1) |
Note: Data on specific growth rates of probiotic bacteria on pure this compound was limited. The table includes data on a cello-oligosaccharide concentrate and compares the growth of a Bifidobacterium strain on other common prebiotics for context.
Experimental Protocol: In Vitro Prebiotic Activity Assessment
This protocol describes a method to evaluate the prebiotic potential of this compound using an in vitro fermentation model with human fecal microbiota.
Materials:
-
This compound
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts)
-
Fresh human fecal slurry (inoculum)
-
Anaerobic chamber or system
-
pH meter and temperature controller
-
Gas chromatography (GC) for SCFA analysis
-
Quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) for bacterial population analysis
Procedure:
-
Inoculum Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).
-
-
Fermentation Setup:
-
Prepare the basal medium and dispense it into fermentation vessels.
-
Add this compound to the desired final concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin (B196767) or FOS).
-
Inoculate the vessels with the fecal slurry (e.g., 10% v/v) under anaerobic conditions.
-
-
Incubation:
-
Incubate the fermentations at 37°C for a specified period (e.g., 0, 12, 24, 48 hours), maintaining a constant pH (e.g., 6.8).
-
-
Sampling and Analysis:
-
At each time point, collect samples for:
-
Bacterial population analysis: Extract DNA for qPCR analysis of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides).
-
SCFA analysis: Centrifuge the samples and analyze the supernatant for acetate, propionate, and butyrate (B1204436) concentrations using GC.
-
pH measurement: Monitor changes in pH throughout the fermentation.
-
-
-
Data Interpretation:
-
A significant increase in the populations of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and the production of SCFAs, particularly butyrate, compared to the negative control, indicates a positive prebiotic effect.
-
Prebiotic Effect of this compound on Gut Microbiota
Selective fermentation of this compound by beneficial gut bacteria.
Generalized Signaling Pathway of Prebiotics in the Gut
Prebiotic modulation of host signaling pathways in the gut.
References
D-(+)-Cellotriose: A Standard for High-Precision Oligosaccharide Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellotriose is a well-defined trisaccharide composed of three β-(1→4) linked D-glucose units. Its high purity and well-characterized structure make it an essential standard for the qualitative and quantitative analysis of oligosaccharides in various fields, including biotechnology, biofuel development, food science, and pharmaceutical research. In drug development, precise characterization of oligosaccharides is crucial for understanding glycoprotein (B1211001) therapeutics, vaccine development, and drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in common analytical techniques for oligosaccharide analysis.
This compound serves as a critical reference material for the calibration of analytical instruments, validation of methods, and identification of unknown oligosaccharides.[1] Its applications extend to enzyme activity assays, particularly for cellulases, where it is used as a substrate to characterize enzyme kinetics and screen for novel enzymatic activities.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 33404-34-1 | [1][4] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][4] |
| Molecular Weight | 504.44 g/mol | [1][4] |
| Purity | ≥95% | [1][5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water | |
| Storage | Store at ≤ -15°C in a well-closed container under an inert gas like Nitrogen. | [4] |
Application 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It is particularly well-suited for the separation of cello-oligosaccharides with varying degrees of polymerization (DP).
Experimental Protocol: HPAEC-PAD for Cello-oligosaccharide Analysis
This protocol outlines the simultaneous separation and quantification of linear xylo-oligosaccharides (XOS) and cello-oligosaccharides (COS), including this compound.[6]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (and other cello-oligosaccharide standards like cellobiose (B7769950), cellotetraose, etc.) at a concentration of 1 mg/mL in ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.2 to 10 mg/L to generate a calibration curve.[7]
-
Sample Preparation: For biomass hydrolysates, dilute the samples with ultrapure water to fall within the linear range of the calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.[8][9]
2. HPAEC-PAD System and Conditions:
-
System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.[6][10][11]
-
Column: A CarboPac PA200 column is recommended for its specificity for oligosaccharides.[6]
-
Mobile Phase:
-
Eluent A: 200 mM NaOH
-
Eluent B: 100 mM NaOH with 500 mM Sodium Acetate (NaOAc)
-
Eluent C: Water
-
-
Gradient Program: A two-stage binary gradient elution program is effective for separating a mixture of XOS and COS.[6]
-
0-10 min: Isocratic with an appropriate starting concentration of NaOAc in NaOH.
-
10-30 min: Linear gradient of increasing NaOAc concentration to elute higher DP oligosaccharides.
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the injection of the pure standard.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of cellotriose (B13521) in the unknown samples by interpolating their peak areas on the calibration curve.
Quantitative Data: HPAEC-PAD Analysis
The following table summarizes typical performance data for the HPAEC-PAD method for cello-oligosaccharides.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.999 | [12] |
| Limit of Detection (LOD) | 0.003 - 0.016 mg/L | [7] |
| Limit of Quantification (LOQ) | 0.009 - 0.054 mg/L | [7] |
| Repeatability (RSD) | < 1.0% |
Retention Times of Cello-oligosaccharides (Example)
| Oligosaccharide | Degree of Polymerization (DP) | Retention Time (min) |
| Cellobiose | 2 | ~12 |
| Cellotriose | 3 | ~14.5 |
| Cellotetraose | 4 | ~16 |
| Cellopentaose | 5 | ~18 |
Note: Retention times are approximate and can vary depending on the specific HPAEC-PAD system, column, and gradient conditions.[6]
Application 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of oligosaccharides. When coupled with a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), it provides reliable quantification.
Experimental Protocol: HPLC-RI for Cello-oligosaccharide Analysis
This protocol describes the analysis of cellulose (B213188) hydrolysis products using an HPLC system with a refractive index detector.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Working Standards: Create a series of working standards by diluting the stock solution to concentrations appropriate for the detector's linear range (e.g., 0.1 - 5 mg/mL).
-
Sample Preparation: Filter enzymatic hydrolysis samples through a 0.45 µm syringe filter to remove any particulate matter. Dilute as necessary to fit within the calibration range.
2. HPLC System and Conditions:
-
System: An isocratic HPLC system with a column heater and a refractive index (RI) detector.
-
Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P, is suitable for separating cello-oligosaccharides.
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) Detector.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of cellotriose in the samples from the calibration curve.
Quantitative Data: HPLC-RI Analysis
Example Retention Times for Cello-oligosaccharides [13]
| Oligosaccharide | Degree of Polymerization (DP) |
| Glucose | 1 |
| Cellobiose | 2 |
| Cellotriose | 3 |
| Cellotetraose | 4 |
| Cellopentaose | 5 |
| Cellohexaose | 6 |
Note: The publication provided a chromatogram showing the separation of these standards but did not provide a table with the exact retention times. The elution order is as listed, with glucose eluting last.[13]
Application 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity for the identification and quantification of oligosaccharides.
Experimental Protocol: LC-MS/MS for Oligosaccharide Analysis
This protocol outlines a general workflow for the analysis of oligosaccharides using an LC-MS/MS system.[14][15][16]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Working Standards: Prepare a dilution series for generating a calibration curve, typically in the µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.
-
Sample Preparation:
-
For complex matrices like biomass hydrolysates, a sample clean-up step using solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to remove interfering substances.
-
Filter the final sample through a 0.22 µm filter before injection.
-
2. LC-MS/MS System and Conditions:
-
System: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A Hypercarb (porous graphitized carbon) column is often used for the separation of oligosaccharides.[14]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A gradient from low to high organic solvent (acetonitrile) concentration is typically used to elute the oligosaccharides.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for underivatized oligosaccharides.
-
MS Detection:
-
Full Scan: To identify the molecular ions of the oligosaccharides. For this compound, the [M-H]⁻ ion would be at m/z 503.4.
-
Tandem MS (MS/MS): To obtain structural information through fragmentation and for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
3. Data Analysis:
-
Identify this compound by its retention time and the specific m/z of its molecular ion and fragment ions.
-
For quantification, create a calibration curve using the peak area of a specific MRM transition for this compound.
-
Quantify cellotriose in samples by comparing the peak area of the selected MRM transition to the calibration curve.
Quantitative Data: LC-MS/MS Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | ng/mL range |
| Dynamic Range | 3-4 orders of magnitude |
Application 4: Enzymatic Hydrolysis Assays
This compound is an ideal substrate for assaying the activity of cellulolytic enzymes, particularly β-glucosidases and endoglucanases.
Experimental Protocol: Monitoring Enzymatic Hydrolysis of Cellulose
This protocol describes the use of this compound as a standard to monitor the production of soluble oligosaccharides during the enzymatic hydrolysis of cellulose.[2][17]
1. Enzymatic Reaction Setup:
-
Substrate: Prepare a suspension of a cellulosic substrate (e.g., Avicel, filter paper) in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).
-
Enzyme: Add the cellulase (B1617823) enzyme preparation to the substrate suspension.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant shaking.
2. Sampling and Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by heating the aliquot (e.g., 100°C for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).
-
Centrifuge the samples to pellet the insoluble substrate.
-
Analyze the supernatant for the presence of soluble oligosaccharides, including cellobiose and cellotriose, using one of the analytical methods described above (HPAEC-PAD, HPLC, or LC-MS).
-
Use this compound as an external standard to quantify the amount of cellotriose produced during the hydrolysis reaction.
3. Data Interpretation:
-
Plot the concentration of this compound and other cello-oligosaccharides as a function of time to determine the rate of hydrolysis and to understand the mode of action of the enzyme mixture.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals working with oligosaccharides. Its use as a standard ensures the accuracy, precision, and comparability of analytical data across different experiments and laboratories. The detailed protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound in HPAEC-PAD, HPLC, and LC-MS analysis, as well as in enzymatic hydrolysis assays. The adoption of standardized methods and reference materials like this compound is fundamental for advancing our understanding of complex carbohydrate systems and for the development of innovative carbohydrate-based products and therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. D-Cellotriose | 33404-34-1 | OC05719 | Biosynth [biosynth.com]
- 5. J67702.MB [thermofisher.com]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of oligosaccharides in lignocellulosic biomass hydrolysates by high-performance anion-exchange chromatography coupled with mass spectrometry (HPAEC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 17. Enzymatic Hydrolysis Strategies for Cellulosic Sugars Production to Obtain Bioethanol from Eucalyptus globulus Bark [mdpi.com]
Application Notes and Protocols for In Vitro Studies of D-(+)-Cellotriose on Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellotriose, a trisaccharide composed of three β(1→4) linked D-glucose units, is a fundamental component of cellulose (B213188), the primary structural polysaccharide in plant cell walls.[1] Beyond its structural role, recent in vitro studies have revealed that cellotriose (B13521) functions as a significant signaling molecule in plants. It is recognized as a Damage-Associated Molecular Pattern (DAMP), indicating a breach in cell wall integrity, often resulting from pathogen attack or mechanical stress.[2][3] The perception of cellotriose by plant cells triggers a cascade of defense responses analogous to Pattern-Triggered Immunity (PTI), a foundational element of the plant's innate immune system.[2]
These application notes provide an overview of the in vitro effects of this compound on plant cells and detailed protocols for studying these responses. The information is intended for researchers in plant biology, pathology, and drug discovery seeking to understand and modulate plant defense mechanisms.
Application Notes
1. Elicitation of Plant Defense Responses:
This compound acts as a potent elicitor of defense responses in plant cells. In vitro application of cellotriose to plant cells, such as Arabidopsis thaliana seedlings, has been shown to induce:
-
Transcriptional Reprogramming: A rapid and robust upregulation of defense-related genes. Notably, the expression of WRKY transcription factors, such as WRKY30 and WRKY40, is significantly increased.[2] These transcription factors are key regulators of plant responses to biotic and abiotic stress.
-
Ion Fluxes: A transient influx of calcium ions (Ca²⁺) into the cytoplasm is one of the earliest detectable responses to cellotriose perception. This calcium signature is a critical secondary messenger in various plant signaling pathways.
-
Reactive Oxygen Species (ROS) Production: The generation of ROS, often referred to as an "oxidative burst," is a hallmark of plant defense activation. This response is mediated by enzymes like NADPH oxidases.
-
MAP Kinase Activation: The perception of cellotriose leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), such as MAPK3 and MAPK6, which are central components of defense signaling cascades.
2. Cell Wall Integrity and Repair:
Beyond classical defense responses, cellotriose signaling is intricately linked to cell wall integrity and repair mechanisms. In vitro studies have demonstrated that cellotriose treatment rapidly alters the phosphorylation patterns of proteins involved in:
-
Cellulose Synthesis: Affecting the activity and accumulation of cellulose synthase complexes at the plasma membrane.
-
Protein Trafficking: Modulating protein transport to and within the trans-Golgi network (TGN), a central hub for the secretion of cell wall components.
This suggests a feedback mechanism where the detection of cell wall breakdown products triggers not only defense but also compensatory measures to reinforce the cell wall.
3. Potential Applications in Agriculture and Drug Development:
The ability of this compound to activate the plant's innate immune system presents several potential applications:
-
Novel Elicitors: Cellotriose and its derivatives could be developed as novel, non-toxic elicitors to prime plants for enhanced resistance against pathogens, potentially reducing the need for conventional pesticides.
-
Screening for Plant Immune Modulators: The signaling pathway initiated by cellotriose can be used as a basis for high-throughput screening assays to identify new compounds that either mimic or inhibit these defense responses.
-
Research Tool: As a well-defined DAMP, cellotriose serves as an invaluable tool for dissecting the molecular mechanisms of cell wall integrity sensing and plant immunity.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of this compound and related cello-oligosaccharides on plant cells.
Table 1: Gene Expression Changes in Arabidopsis thaliana Seedlings
| Gene | Elicitor | Concentration | Time Point | Fold Change in Expression | Reference |
| WRKY30 | Cellobiose | Not Specified | 25 min | Peak Expression | |
| WRKY30 | Cellotriose | Not Specified | Not Specified | Similar to Cellobiose | |
| WRKY40 | Cellobiose | Not Specified | 25 min | Increased Expression | |
| Photosynthesis-related genes | Cellobiose | Not Specified | 3 hours | Reduced Expression |
Table 2: Early Signaling Events in Arabidopsis thaliana
| Response | Elicitor | Concentration | Observation | Time Frame | Reference |
| Calcium Influx | Cellobiose | Not Specified | Transient increase in intracellular Ca²⁺ | Immediate | |
| Protein Phosphorylation | Cellotriose | Not Specified | Altered phosphorylation of cellulose synthesis and TGN-related proteins | Within minutes | |
| MAPK Activation | Cellotriose | Not Specified | Phosphorylation of MAPK3/6 | Not Specified |
Experimental Protocols
Protocol 1: Analysis of this compound-Induced Gene Expression in Arabidopsis thaliana Seedlings by qRT-PCR
Objective: To quantify the change in expression of target defense-related genes (e.g., WRKY30) in Arabidopsis seedlings following treatment with this compound.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324)
-
This compound (purity ≥95%)
-
Sterile water
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., WRKY30) and a reference gene (e.g., Actin2)
-
Petri plates, sterile flasks, micropipettes, and tips
Procedure:
-
Seedling Growth:
-
Sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Grow seedlings for 7-10 days under a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Elicitor Treatment:
-
Prepare a sterile stock solution of this compound (e.g., 10 mM in sterile water).
-
Gently transfer seedlings into a flask containing liquid MS medium and allow them to acclimate for at least 2 hours.
-
Add this compound to the liquid medium to a final concentration of 100-500 µM. For the control, add an equal volume of sterile water.
-
Incubate the seedlings for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Collection and RNA Extraction:
-
At each time point, harvest whole seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis and qRT-PCR:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up qRT-PCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qRT-PCR in a real-time PCR system.
-
Analyze the data using the comparative Cт (ΔΔCт) method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Protocol 2: Visualization of this compound-Induced Calcium Influx
Objective: To visualize and quantify the transient increase in cytosolic Ca²⁺ in response to this compound using aequorin-expressing Arabidopsis plants.
Materials:
-
Arabidopsis thaliana plants expressing cytosolic aequorin.
-
Growth medium and conditions as described in Protocol 1.
-
This compound.
-
Coelenterazine (B1669285) (aequorin substrate).
-
Luminometer or a CCD camera-based imaging system.
Procedure:
-
Plant Preparation:
-
Grow aequorin-expressing Arabidopsis seedlings for 7-10 days in liquid MS medium.
-
Incubate the seedlings overnight in the dark with coelenterazine (e.g., 5 µM) to reconstitute active aequorin.
-
-
Luminescence Measurement:
-
Place individual seedlings in the wells of a 96-well plate or on the stage of the imaging system.
-
Measure the baseline luminescence for a few minutes.
-
Inject a solution of this compound to achieve the desired final concentration.
-
Immediately begin recording the luminescence signal for 15-30 minutes.
-
-
Data Analysis:
-
The change in luminescence intensity over time corresponds to the change in intracellular Ca²⁺ concentration.
-
Quantify the peak luminescence and the duration of the Ca²⁺ transient.
-
At the end of the experiment, discharge the remaining aequorin with a solution of CaCl₂ and ethanol (B145695) to normalize the data.
-
Visualizations
Diagram 1: Signaling Pathway of this compound in Plant Cells
Caption: this compound perception by CORK1 kinase triggers downstream defense signaling.
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes in response to this compound.
Diagram 3: Logical Flow for Calcium Influx Measurement
Caption: Logical steps for measuring this compound-induced calcium influx.
References
- 1. Characterization of Cellulose Synthesis in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Protein-Cellotriose Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the interactions between proteins and cellotriose (B13521), a key signaling molecule and a fundamental unit of cellulose (B213188). Understanding these interactions is crucial for fields ranging from biofuel production and industrial enzymology to plant biology and drug development. This document outlines the theoretical background, experimental protocols for key analytical techniques, and data presentation guidelines.
Introduction to Protein-Cellotriose Interactions
Cellotriose, a trisaccharide of β-1,4-linked glucose units, is a significant ligand in various biological contexts. In industrial biotechnology, it is a product of cellulose degradation by cellulases, and its interaction with these enzymes can be inhibitory. In plant biology, cellotriose acts as a damage-associated molecular pattern (DAMP), triggering immune responses and signaling pathways related to cell wall integrity. The study of protein-cellotriose interactions is therefore essential for engineering more efficient cellulolytic enzymes and for understanding plant defense mechanisms.
Key protein classes that interact with cellotriose include:
-
Cellulases: Enzymes that hydrolyze cellulose. Cellotriose can bind to the catalytic domain and/or the carbohydrate-binding module (CBM).
-
Carbohydrate-Binding Modules (CBMs): Non-catalytic domains of carbohydrate-active enzymes that mediate binding to polysaccharides.
-
Lectins: Proteins that specifically recognize and bind to carbohydrates.
-
Transporters: Membrane proteins, such as the CebE protein in Streptomyces reticuli, that are involved in the uptake of cellooligosaccharides.[1]
-
Receptor Kinases: Plant cell surface receptors, like CORK1 in Arabidopsis thaliana, that recognize cellotriose to initiate a signaling cascade.[2]
Quantitative Analysis of Protein-Cellotriose Interactions
A critical aspect of studying these interactions is the quantitative determination of binding affinity and kinetics. The key parameters are the equilibrium dissociation constant (Kd), the association rate constant (kon), and the dissociation rate constant (koff). A lower Kd value indicates a higher binding affinity.
Table 1: Quantitative Binding Data for Protein-Oligosaccharide Interactions
| Protein/Molecule | Ligand | Technique | Kd (M) | kon (M-1s-1) | koff (s-1) | Reference/Notes |
| CBM30 (Clostridium thermocellum) | Cellopentaose | ITC | 8.3 x 10-5 | Not Reported | Not Reported | Calculated from Ka of 1.2 x 104 M-1.[3] |
| CBM30 (Clostridium thermocellum) | Cellohexaose | ITC | 1.6 x 10-5 | Not Reported | Not Reported | Calculated from Ka of 6.4 x 104 M-1.[3] |
| DNA Aptamer (Cel#16) | Cellotetraose | Hypochromicity Assay | 3.0 x 10-7 | Not Reported | Not Reported | An example of a non-protein binder.[4] |
| CebE (Streptomyces reticuli) | Cellotriose | Not Specified | High Affinity | Not Reported | Not Reported | Binds with equally high affinity to cellobiose.[1] |
| Winged Bean Lectin | N-dansylgalactosamine | Fluorescence | 2.4 x 10-6 | 1.33 x 104 | 3.2 x 10-2 | Example of lectin-sugar kinetics.[5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of protein-cellotriose interactions is essential for a clear understanding.
Detailed Experimental Protocols
The following are detailed protocols for three common techniques used to study protein-cellotriose interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).[5][6][7]
Objective: To determine the kinetic parameters of the protein-cellotriose interaction.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Purified protein of interest (>95% purity)
-
Cellotriose solution in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the protein solution (typically 10-100 µg/mL in immobilization buffer) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Prepare a series of cellotriose dilutions in running buffer (e.g., a 2-fold dilution series from 100 µM to 0.78 µM). Also include a zero-concentration sample (running buffer only) for double referencing.
-
Inject the cellotriose solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.
-
Between each cellotriose concentration, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the zero-concentration injection from the binding data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and Kd.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10]
Objective: To determine the thermodynamic parameters of the protein-cellotriose interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest (>95% purity)
-
Cellotriose
-
Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen buffer to minimize buffer mismatch effects.
-
Dissolve the cellotriose in the final dialysis buffer.
-
Degas both the protein and cellotriose solutions to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of the protein and cellotriose solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the cellotriose solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection, followed by a series of subsequent injections (e.g., 20 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined from control experiments (e.g., titrating cellotriose into buffer).
-
Plot the heat change per mole of injectant against the molar ratio of cellotriose to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information on binding affinity and can be used to map the binding site of cellotriose on the protein at atomic resolution. Chemical Shift Perturbation (CSP) is a common NMR method for this purpose.[3][11][12]
Objective: To identify the cellotriose binding site on the protein and estimate the binding affinity.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Uniformly 15N-labeled purified protein of interest
-
Unlabeled cellotriose
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5 in 90% H2O/10% D2O)
Procedure:
-
Sample Preparation:
-
Express and purify the protein in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source.
-
Exchange the protein into the NMR buffer.
-
Prepare a concentrated stock solution of cellotriose in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein alone. This serves as the reference spectrum.
-
Add increasing amounts of the cellotriose stock solution to the protein sample to achieve different molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:cellotriose).
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra and identify the amide peaks that shift or broaden upon addition of cellotriose. These residues are likely part of or near the binding site.
-
Calculate the weighted average chemical shift perturbation for each residue using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Plot the chemical shift perturbations as a function of the cellotriose concentration and fit the data to a binding isotherm to estimate the Kd.
-
Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to visualize the binding site.
-
References
- 1. Characterization of the Binding Protein-Dependent Cellobiose and Cellotriose Transport System of the Cellulose Degrader Streptomyces reticuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Assay to Measure Cellulase Binding and Synergism in Ternary Mixtures [elibrary.asabe.org]
- 3. Characterization of a Cellulase Containing a Family 30 Carbohydrate-Binding Module (CBM) Derived from Clostridium thermocellum CelJ: Importance of the CBM to Cellulose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thermodynamic and kinetic analysis of carbohydrate binding to the basic lectin from winged bean (Psophocarpus tetragonolobus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellulase Production of Trichoderma reesei (Hypocrea jecorina) by Continuously Fed Cultivation Using Sucrose as Primary Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Product Binding Varies Dramatically between Processive and Nonprocessive Cellulase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular origins of reduced activity and binding commitment of processive cellulases and associated carbohydrate-binding proteins to cellulose III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellulose hydrolysis and binding with Trichoderma reesei Cel5A and Cel7A and their core domains in ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbohydrate-binding modules influence substrate specificity of an endoglucanase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Interaction of Trichoderma reesei Cellobiohydrolases Cel6A and Cel7A and Cellulose at Equilibrium and during Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-(+)-Cellotriose as a Precursor for Synthesizing Other Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various molecules using D-(+)-Cellotriose as a starting material. The protocols outlined below are intended for research and development purposes.
Overview of this compound as a Synthetic Precursor
This compound is a trisaccharide composed of three β-1,4 linked D-glucose units. While it is known for its potential as a prebiotic, its utility as a chemical building block is an emerging area of interest. The presence of multiple hydroxyl groups and a reactive reducing end makes this compound a versatile precursor for the synthesis of a variety of derivatives, including esters, ethers, glycosides, and longer-chain oligosaccharides. These derivatives have potential applications in drug delivery, as enzyme inhibitors, and as bio-based surfactants.
Chemical Modifications of this compound
Acetylation of this compound to Form Cellotriose (B13521) Acetate (B1210297)
Cellotriose acetate is a protected form of cellotriose that is soluble in organic solvents, facilitating further chemical modifications. It can be synthesized by treating this compound with acetic anhydride (B1165640).
Experimental Protocol: Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
1-Methylimidazole
-
Ionic Liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) acetate, [Emim][Ac])
-
Deionized water
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure: [1]
-
Dissolution: In a round-bottom flask, dissolve 200-400 µg of this compound in 400 µL of [Emim][Ac] with magnetic stirring. Allow the mixture to stir overnight at room temperature to ensure complete dissolution.
-
Acetylation Reaction: To the dissolved cellotriose, add 300 µL of acetic anhydride and 50 µL of 1-methylimidazole. Stir the reaction mixture for 10 minutes at room temperature.
-
Quenching: Quench the reaction by adding 2 mL of deionized water.
-
Extraction: Extract the acetylated product with 2 mL of dichloromethane. Wash the organic layer five times with deionized water.
-
Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude cellotriose acetate.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure cellotriose acetate.
Quantitative Data:
The degree of substitution (DS) of the acetyl groups can be controlled by adjusting the reaction conditions. The yield of the reaction will depend on the specific conditions and the scale of the reaction.
| Product | Degree of Substitution (DS) | Typical Yield | Reference |
| Cellulose (B213188) Acetate | 2.9 | Not specified | [2] |
| Acetylated Polysaccharides | 0.439 - 0.445 | Not specified | [3] |
Note: The data provided is for cellulose and other polysaccharides, and the yield for cellotriose may vary.
Synthesis of Alkyl Cellotriosides (Non-ionic Surfactants)
Alkyl cellotriosides are non-ionic surfactants that can be synthesized from this compound via Fischer glycosidation or transacetalization. These bio-based surfactants have potential applications in various industries.
Experimental Protocol: Synthesis of Alkyl Cellotriosides (Direct Synthesis) [4]
Materials:
-
This compound
-
Long-chain fatty alcohol (e.g., n-dodecanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Anhydrous reaction solvent (e.g., toluene)
-
Sodium bicarbonate (solid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, suspend this compound in the fatty alcohol (e.g., a 1:5 molar ratio of cellotriose to alcohol).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1 mol% relative to cellotriose).
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure to remove the excess fatty alcohol.
-
Purification: Purify the resulting crude alkyl cellotrioside by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the desired product.
Logical Relationship for Alkyl Cellotrioside Synthesis
Caption: Synthesis of Alkyl Cellotriosides from this compound.
Enzymatic Modifications of this compound
Enzymatic Elongation to Synthesize Longer Cello-oligosaccharides
This compound can serve as an acceptor for enzymatic transglycosylation reactions to produce longer cello-oligosaccharides, such as cellotetraose (B13520) and cellopentaose. This is often achieved using glycosyltransferases or engineered glycosidases (glycosynthases).
Experimental Protocol: Enzymatic Synthesis of Cellotetraose from Cellotriose
Materials:
-
This compound (acceptor)
-
α-glucosyl fluoride (B91410) (donor)
-
Glycosynthase mutant enzyme (e.g., a mutant β-glucosidase)
-
Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., 1 M sodium carbonate)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis
Procedure: [5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by dissolving this compound and α-glucosyl fluoride in the buffer solution. A typical molar ratio of donor to acceptor is 5:1.
-
Enzyme Addition: Add the glycosynthase enzyme to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points, quenching the reaction by adding a quenching solution, and analyzing the product formation by HPAEC-PAD.
-
Reaction Termination and Purification: Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). The products can be purified using size-exclusion chromatography or preparative HPAEC.
Quantitative Data for Enzymatic Synthesis of Cellotriose:
While the protocol above describes the elongation of cellotriose, the following table provides data on the enzymatic synthesis of cellotriose itself, which is often the starting point for such modifications.
| Enzyme | Acceptor Substrate | Donor Substrate | Molar Yield of Cellotriose (%) | Purity of Cellotriose (%) | Reference |
| Optimized Cellobiose Phosphorylase (CBP) | Cellobiose | α-D-glucose 1-phosphate | 73 | 82 | |
| Cellodextrin Phosphorylase (CDP) | Cellobiose | α-D-glucose 1-phosphate | ~25 | 28 |
Chemo-enzymatic Synthesis of Functionalized Cellotriose Derivatives
This approach combines the selectivity of enzymes with the versatility of chemical reactions to produce functionalized oligosaccharides. For example, a fluorescently labeled cellotriose derivative can be synthesized for use as a probe in enzyme activity assays.
Experimental Workflow: Synthesis of a FITC-labeled Cellotriose Derivative
This workflow outlines a multi-step process to generate a cello-oligosaccharide with a Fluorescein isothiocyanate (FITC) conjugate.
Caption: Chemo-enzymatic synthesis of a FITC-labeled cellotriose derivative.
Detailed Protocol:
A detailed experimental protocol for this specific multi-step synthesis would require adaptation from the general principles outlined in the source literature, as a step-by-step guide for cellotriose is not explicitly provided. The key steps would involve:
-
Enzymatic Oxidation: Use a Lytic Polysaccharide Monooxygenase (LPMO) to specifically oxidize the C4 position of one of the glucose units in cellotriose.
-
Protection of the Reducing End: Employ Cellobiose Dehydrogenase (CDH) to convert the reducing end to its corresponding aldonic acid, thus protecting it from subsequent reactions.
-
Linker Attachment: Couple an oxime-containing linker to the newly formed keto group at the C4 position.
-
FITC Conjugation: Finally, cross-link FITC to the oxime linker to yield the fluorescently labeled cellotriose derivative.
Applications in Drug Development
Derivatives of this compound hold potential in drug development, primarily in the area of drug delivery systems. Cellulose-based polymers are known for their biocompatibility and biodegradability, making them suitable for creating hydrogels, nanoparticles, and matrices for controlled drug release.
While specific applications starting from this compound are still in early research stages, the protocols provided for chemical and enzymatic modifications can be used to synthesize novel cellotriose-based materials for:
-
Targeted Drug Delivery: Functionalized cellotriose derivatives could be designed to target specific cells or tissues.
-
Controlled Release Formulations: Cellotriose-based hydrogels or polymers could encapsulate therapeutic agents and release them in a sustained manner.
-
Enzyme Inhibition Studies: As demonstrated by the synthesis of transition state mimics, cellotriose derivatives can be used to study and inhibit cellulases and other glycosidases.
References
- 1. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5554742A - Preparation of alkyl glycosides - Google Patents [patents.google.com]
- 3. Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve D-(+)-Cellotriose solubility for experiments?
Welcome to the technical support center for D-(+)-Cellotriose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound for experimental use. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in water, methanol, and Dimethyl Sulfoxide (DMSO).[1][2][3] For aqueous solutions, a solubility of up to 50 mg/mL has been reported.[4][5] It is important to note that this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
Q2: How should I store this compound to maintain its quality?
A2: To ensure the stability and integrity of this compound, it is recommended to store it in a freezer at temperatures between -10°C and -20°C.[6] The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[1][3] For short-term storage, room temperature may be acceptable, but long-term storage should be at 4°C.[2][3] Before opening, it is advisable to allow the vial to warm to room temperature to prevent condensation.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound:
-
Temperature: While specific data for this compound is limited, the solubility of many oligosaccharides increases with temperature. Gentle heating can be employed to aid dissolution. However, for some related cellulose (B213188) compounds, lower temperatures can actually promote solubility.[7] It is recommended to start dissolution at room temperature and apply gentle heat if necessary.
-
Sonication: The use of a sonicator can aid in the dissolution of this compound in water.[1][2][3]
-
Purity of the compound: The presence of impurities can affect the solubility characteristics of this compound.
Q4: My this compound is not dissolving properly. What should I do?
A4: If you are experiencing difficulty dissolving this compound, please refer to the troubleshooting workflow below. Common solutions include ensuring the correct solvent is being used, applying gentle heat, and utilizing sonication.
Troubleshooting Workflow
If you encounter issues with this compound solubility, follow this logical troubleshooting guide.
Data Presentation
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Concentration | Notes | Reference |
| Water | Slightly Soluble | 50 mg/mL | Sonication can aid in dissolution. | [1][4][5] |
| Methanol | Slightly Soluble | - | - | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | - | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for preparing an aqueous solution of this compound.
Protocol: Preparation of a this compound Aqueous Solution
Objective: To prepare a clear, homogenous aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or deionized)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional, for gentle heating)
Workflow Diagram:
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile conical tube or vial. To avoid issues with its hygroscopic nature, perform this step promptly after removing the container from the desiccator or freezer and allowing it to equilibrate to room temperature.
-
Solvent Addition: Add the calculated volume of high-purity water to achieve the desired concentration. Do not exceed a concentration of 50 mg/mL to ensure complete dissolution.
-
Initial Mixing: Tightly cap the tube or vial and vortex vigorously for 1-2 minutes. Alternatively, use a magnetic stirrer.
-
Sonication: If the solution is not completely clear, place the tube or vial in a water bath sonicator. Sonicate for 5-10 minute intervals, checking for dissolution between intervals.
-
Gentle Heating (Optional): If sonication alone is insufficient, the solution can be gently warmed in a water bath to 30-40°C while stirring. Avoid excessive heat, as it may degrade the compound.
-
Final Check: Once the solution is clear and no particulate matter is visible, it is ready for use.
-
Storage of Solution: If not for immediate use, store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
References
Common issues in D-(+)-Cellotriose stability and storage
Welcome to the technical support center for D-(+)-Cellotriose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and storage of this compound, along with troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure its stability and longevity, it should be stored in a tightly sealed container in a freezer, with temperatures ranging from -15°C to -20°C.[1][2] Storing it under an inert atmosphere, such as nitrogen or argon, is also highly recommended to protect it from moisture and potential oxidation.[2] One supplier suggests a shelf life of over two years under these recommended storage conditions.[3]
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous solutions of this compound are susceptible to microbial growth. For short-term storage (a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage, it is advisable to filter-sterilize the solution using a 0.22 µm filter and store it frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the main stability concerns for this compound?
A3: The primary stability concerns for this compound are its hygroscopic nature, susceptibility to hydrolysis, and degradation under certain chemical conditions. As a solid, moisture absorption can lead to clumping and degradation. In solution, it can be hydrolyzed, especially at elevated temperatures and non-neutral pH. It is also incompatible with strong oxidizing agents.[4]
Q4: Is this compound stable in acidic or alkaline solutions?
Q5: How does temperature affect the stability of this compound?
A5: Temperature significantly impacts the stability of this compound, particularly in solution. Higher temperatures accelerate the rate of hydrolysis and chemical degradation. For example, the oxidative degradation of cellotriose (B13521) at 60°C has been shown to follow pseudo-first-order kinetics. Therefore, to maintain the integrity of cellotriose in solution, it is crucial to keep it at low temperatures.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid this compound
Symptom: The white to off-white this compound powder is not dissolving easily in water, forming clumps or a suspension.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hygroscopicity | The powder may have absorbed moisture, causing it to clump. Try to gently break up the clumps with a clean, dry spatula before adding the solvent. |
| Insufficient Agitation | Simple swirling may not be enough. Use a vortex mixer or sonication to aid dissolution. Note that some datasheets specify "Water (Slightly, Sonicated)" for solubility. |
| Low Temperature of Solvent | While cellotriose solutions should be stored cold, dissolving the powder in a room temperature solvent before cooling can be more effective. |
| Incorrect Solvent | This compound has limited solubility in solvents like DMSO and methanol. Water is the recommended solvent for most applications. |
| High Concentration | You may be trying to prepare a solution that is too concentrated. Check the solubility information; one source indicates a solubility of 50 mg/mL in water. If you need a higher concentration, you may need to gently warm the solution, but be mindful of potential degradation. |
Issue 2: Suspected Degradation of this compound in an Experiment
Symptom: Experimental results are inconsistent, or analytical tests (e.g., HPLC, TLC) show unexpected peaks, suggesting the this compound may have degraded.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage | The solid material may have been stored improperly (e.g., at room temperature, not sealed). Always store solid this compound at -20°C in a tightly sealed container. |
| Hydrolysis in Solution | Aqueous solutions can hydrolyze over time, especially if not stored properly. Prepare fresh solutions for critical experiments. If storing solutions, keep them refrigerated for short-term use or frozen for long-term use. |
| Chemical Incompatibility | This compound can degrade in the presence of strong oxidizing agents or under highly acidic or alkaline conditions. Review your experimental conditions and buffer components for any incompatible reagents. |
| Microbial Contamination | Microbial growth in unsterilized aqueous solutions can lead to enzymatic degradation of the cellotriose. For experiments sensitive to degradation, use sterile water to prepare solutions and consider filter sterilization. |
Issue 3: Microbial Growth in this compound Stock Solutions
Symptom: A prepared aqueous solution of this compound appears cloudy or a pellet is observed after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-sterile Preparation | Carbohydrate solutions are excellent media for microbial growth. Always use sterile water and sterile containers for preparing stock solutions. |
| Improper Storage | Storing solutions at room temperature or even for extended periods in the refrigerator can allow for microbial proliferation. |
| Contamination during Use | Repeatedly opening and using a stock solution can introduce contaminants. Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock. |
| Lack of Preservatives | For non-biological applications where a preservative would not interfere, consider adding a suitable antimicrobial agent like sodium azide (B81097) (at a final concentration of 0.02-0.05%) to inhibit microbial growth. Caution: Sodium azide is highly toxic and may interfere with biological assays. |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability of this compound.
Table 1: Oxidative Degradation Kinetics of Cellotriose
| Temperature | Reaction Medium | Kinetic Model | Rate Constant (k) | Reference |
| 60°C | Hydrogen Peroxide (H₂O₂) | Pseudo-first-order | 0.25 h⁻¹ |
Table 2: Recommended Storage Conditions and Physical Properties
| Parameter | Value | Reference(s) |
| Long-Term Storage (Solid) | -15°C to -20°C, under inert gas, protected from moisture | |
| Short-Term Storage (Solid) | Room Temperature (not recommended for extended periods) | |
| Appearance | White to off-white powder/solid | |
| Purity | ≥95% | |
| Melting Point | 156-161°C | |
| Solubility in Water | 50 mg/mL | |
| Shelf Life (Solid) | > 2 years under recommended conditions |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gold working electrode and a pulsed amperometric detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
2. Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
3. Eluent Preparation:
-
Eluent A: Deionized water
-
Eluent B: 100 mM NaOH
-
Eluent C: 1 M NaOAc in 100 mM NaOH (Prepare eluents fresh and degas thoroughly)
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in deionized water.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute experimental samples to fall within the calibration range.
5. Chromatographic Conditions (Example Gradient):
-
Column: CarboPac™ PA200 or similar
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-20 min: Linear gradient to 70% A, 10% B, 20% C
-
20-25 min: Isocratic at 70% A, 10% B, 20% C
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
30-40 min: Column re-equilibration (This is an example gradient and should be optimized for your specific column and analytes.)
-
6. Data Analysis:
-
Identify the cellotriose peak by comparing its retention time to that of the standard.
-
Quantify the amount of cellotriose and any degradation products (e.g., glucose, cellobiose) by integrating the peak areas and comparing them to the calibration curve.
Protocol 2: Qualitative Analysis by Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively assessing the purity of this compound and detecting degradation products.
1. Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Spraying bottle
-
Heating plate or oven
2. Mobile Phase (Solvent System):
-
A common solvent system for separating sugars is a mixture of n-butanol:acetic acid:water (2:1:1, v/v/v) or chloroform:acetic acid:water (3:3.5:0.5, v/v/v) . The choice of solvent system may require optimization.
3. Standard and Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound standard in water.
-
Prepare solutions of potential degradation products (glucose, cellobiose) as standards.
-
Dissolve your experimental sample in water at a similar concentration.
4. Procedure:
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot small amounts of the standard and sample solutions onto the starting line, keeping the spots small and allowing them to dry completely between applications.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor.
-
Carefully place the TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate completely in a fume hood.
5. Visualization:
-
Prepare a staining solution. A common stain for sugars is an aniline-diphenylamine reagent . (Dissolve 1 g diphenylamine (B1679370) and 1 mL aniline (B41778) in 100 mL acetone, then add 10 mL of 85% orthophosphoric acid).
-
Spray the dried TLC plate evenly with the staining solution.
-
Heat the plate at approximately 100-110°C for 5-10 minutes until colored spots appear. Sugars will appear as various colored spots.
6. Analysis:
-
Compare the spot(s) from your sample to the standards. The presence of spots at the same retention factor (Rf) as glucose or cellobiose (B7769950) in your cellotriose sample indicates degradation.
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Best practices for storing this compound.
References
Technical Support Center: Optimizing Enzyme Reactions with D-(+)-Cellotriose
Welcome to the technical support center for optimizing enzymatic assays using D-(+)-Cellotriose. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes utilize it as a substrate?
This compound is a trisaccharide composed of three β-1,4 linked D-glucose units. It is a key intermediate in the enzymatic degradation of cellulose (B213188). The primary enzymes that utilize this compound as a substrate are:
-
β-Glucosidases (EC 3.2.1.21): These enzymes are crucial for the final step of cellulose hydrolysis, breaking down cellobiose (B7769950) and other short-chain cellooligosaccharides, including cellotriose (B13521), into glucose.[1] This action is vital as it alleviates product inhibition of endoglucanases and exoglucanases by cellobiose.
-
Endoglucanases (EC 3.2.1.4): These enzymes randomly cleave internal β-1,4-glycosidic bonds in the cellulose chain and can also act on smaller oligosaccharides like cellotriose, although they often show higher activity on larger substrates.[2][3]
-
Cellobiohydrolases (Exoglucanases, EC 3.2.1.91): While their primary mode of action is processively cleaving cellobiose units from the ends of cellulose chains, they can also exhibit activity on soluble oligosaccharides like cellotriose.
Q2: Why is this compound important in cellulase (B1617823) regulation?
This compound, along with other cellooligosaccharides, can act as an inducer of cellulase gene expression in many cellulolytic fungi, such as Trichoderma reesei.[4][5] It can be transported into the cell and participate in signaling pathways that trigger the transcription of cellulase genes.
Q3: What are the common products of this compound hydrolysis?
The enzymatic hydrolysis of this compound by β-glucosidase or endoglucanase typically yields a mixture of glucose and cellobiose. The complete hydrolysis results in three glucose molecules.
Troubleshooting Guide
Issue 1: Lower than expected or no enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | Verify and optimize the pH and temperature of your reaction buffer. Most fungal cellulases and β-glucosidases have optimal activity in a slightly acidic pH range (e.g., pH 4.5-5.5) and at elevated temperatures (e.g., 40-60°C). |
| Enzyme Instability | Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., -20°C or 4°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Quality | Use high-purity this compound. Impurities can inhibit the enzyme or interfere with detection methods. |
| Missing Cofactors | Check if the specific enzyme requires any metal ions or other cofactors for its activity and ensure they are present in the assay buffer at the correct concentration. |
| Inhibitors in Sample | If using a crude enzyme preparation or a complex sample matrix, be aware of potential inhibitors such as heavy metal ions, chelating agents (like EDTA), or detergents (like SDS). |
Issue 2: Reaction rate decreases rapidly over time.
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | The products of cellotriose hydrolysis, particularly cellobiose and glucose, are known inhibitors of many cellulases. To confirm this, measure the initial reaction rates at different substrate concentrations. Consider adding a β-glucosidase to your reaction if you are studying an endoglucanase to prevent the accumulation of cellobiose. |
| Substrate Depletion | At high enzyme concentrations or during prolonged incubation, the substrate may be rapidly consumed. Use a lower enzyme concentration or measure the initial reaction rates where the substrate concentration is not limiting. |
| Enzyme Inactivation | The enzyme may be unstable under the assay conditions over longer periods. Perform a time-course experiment to determine the linear range of the reaction. |
Issue 3: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Contaminating Enzyme Activities | Crude enzyme preparations may contain other enzymes that can react with the substrate or the detection reagents. If possible, use a purified enzyme. |
| Non-Enzymatic Substrate Degradation | Run a "no-enzyme" control (containing only the substrate and buffer) to check for any spontaneous degradation of this compound under your assay conditions. |
| Detection Method Interference | Ensure that components of your reaction mixture do not interfere with your chosen detection method (e.g., DNS assay for reducing sugars, glucose oxidase assay for glucose). For instance, high concentrations of certain buffers or other molecules can affect color development in the DNS assay. |
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Enzymes Acting on Cello-oligosaccharides
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| β-Glucosidase | Aspergillus niger | pNPG | 0.5 - 2.0 | 10 - 50 | 4.0 - 5.0 | 50 - 60 | General Knowledge |
| β-Glucosidase | Sporothrix schenckii | 4-MUG** | 0.012 | 0.00256 | 5.5 | 45 | |
| β-Glucosidase | Sporothrix schenckii | pNPG | 44.14 | 0.02249 | 5.5 | 45 | |
| Endoglucanase | Trichoderma reesei | CMC*** | 2 - 10 mg/mL | 0.5 - 5.0 | 4.5 - 5.5 | 50 - 60 | |
| Cellulase (crude) | Trichoderma reesei | Pretreated Bagasse | 54.81 - 209.99 g/L | 2.90 - 7.48 g/L/h | 5.0 | 50 |
* p-Nitrophenyl-β-D-glucopyranoside (a common chromogenic substrate for β-glucosidase) ** 4-Methylumbelliferyl-β-D-glucopyranoside (a common fluorogenic substrate for β-glucosidase) *** Carboxymethyl cellulose (a soluble derivative of cellulose used for endoglucanase assays)
Note: Kinetic parameters can vary significantly depending on the specific enzyme, its source, purity, and the assay conditions.
Experimental Protocols
Protocol 1: Determining β-Glucosidase Activity on this compound
This protocol measures the amount of glucose released from the hydrolysis of this compound.
Materials:
-
Purified β-glucosidase
-
This compound (high purity)
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Glucose standard solutions (0-10 mM)
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
Microplate reader or spectrophotometer
-
Thermostatic water bath or incubator
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mM.
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase in cold 50 mM sodium acetate buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the 10 mM this compound solution.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution. Mix gently.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). Ensure the reaction is within the linear range.
-
-
Reaction Termination: Stop the reaction by heating the tubes at 100°C for 10 minutes to denature the enzyme.
-
Glucose Quantification:
-
Centrifuge the tubes to pellet any denatured protein.
-
Transfer a known volume of the supernatant (e.g., 20 µL) to a new microplate well.
-
Add 200 µL of GOPOD reagent to each well.
-
Incubate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 510 nm.
-
-
Calculations:
-
Create a standard curve using the glucose standard solutions.
-
Determine the concentration of glucose produced in your samples from the standard curve.
-
Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
-
Protocol 2: Determining Endoglucanase Activity on this compound
This protocol measures the increase in reducing ends upon hydrolysis of this compound using the Dinitrosalicylic acid (DNS) method.
Materials:
-
Purified endoglucanase
-
This compound (high purity)
-
50 mM Sodium Citrate (B86180) Buffer (pH 4.8)
-
Glucose standard solutions (for reducing sugar standard curve)
-
DNS reagent
-
Microplate reader or spectrophotometer
-
Thermostatic water bath
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in 50 mM sodium citrate buffer (pH 4.8) to a desired concentration (e.g., 1% w/v).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the endoglucanase in cold 50 mM sodium citrate buffer.
-
Reaction Setup:
-
In a test tube, combine 0.5 mL of the this compound solution and 0.5 mL of the diluted enzyme solution.
-
Incubate the mixture at the optimal temperature (e.g., 50°C) for a specific time (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction by adding 1.5 mL of DNS reagent to the tube.
-
Boil the tubes for 5-15 minutes in a water bath.
-
Cool the tubes to room temperature.
-
Add 8 mL of distilled water and mix well.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculations:
-
Construct a standard curve using glucose solutions of known concentrations.
-
Determine the amount of reducing sugar produced in your samples from the standard curve.
-
Calculate the endoglucanase activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents (as glucose) per minute.
-
Visualizations
Caption: Cellotriose-mediated induction of cellulase gene expression.
Caption: Troubleshooting workflow for enzyme assays with this compound.
References
- 1. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoglucanase (EG) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoglucanase (EG) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Role of four major cellulases in triggering of cellulase gene expression by cellulose in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for D-(+)-Cellotriose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues when analyzing D-(+)-Cellotriose.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
Peak tailing for a polar, hydrophilic compound like this compound is often a multifactorial issue. The most probable causes stem from undesirable secondary interactions between the analyte and the stationary phase, as well as other system- and method-related factors.[1][2][3] The primary culprits include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based HPLC columns are a primary cause of peak tailing for polar analytes like this compound.[1][2] These acidic silanol groups can form strong hydrogen bonds with the hydroxyl groups of the sugar, leading to a secondary, stronger retention mechanism that results in a tailed peak shape.
-
Inappropriate Mobile Phase Conditions: The composition of the mobile phase, including the organic modifier-to-water ratio and the presence or absence of additives, plays a critical role in achieving good peak symmetry. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for oligosaccharides, the water content is a crucial parameter.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column can create active sites that cause peak tailing.[1] Physical degradation of the column, such as the formation of a void at the column inlet, can also lead to distorted peak shapes.[1][2]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Anomer Separation: Sugars like this compound can exist as different anomers (α and β isomers) in solution. Under certain chromatographic conditions, these anomers can partially separate, leading to peak broadening or tailing.
Q2: How can I systematically troubleshoot peak tailing for this compound?
A logical, step-by-step approach is the most efficient way to diagnose and resolve the issue. Start with the simplest and most common solutions before moving to more complex and time-consuming ones. The following workflow provides a systematic process for troubleshooting.
Caption: A systematic workflow for troubleshooting HPLC peak tailing for this compound.
Q3: What are the recommended initial HPLC conditions for this compound analysis?
For polar compounds like this compound, HILIC or amino-based columns are generally preferred. Below are recommended starting conditions that can be further optimized.
| Parameter | Recommendation |
| Column | Amino (NH2) or HILIC, 3-5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 30-40 °C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 5-10 µL |
| Sample Solvent | Mobile phase or a weaker solvent (e.g., 50:50 Acetonitrile:Water) |
Q4: How can I optimize the mobile phase to reduce peak tailing?
Mobile phase optimization is a powerful tool to improve peak shape. Consider the following adjustments:
-
Adjusting the Acetonitrile/Water Ratio: In HILIC mode, water is the strong solvent. A slight increase in the water content can sometimes improve peak shape, but it will also decrease retention time. Conversely, increasing the acetonitrile concentration will increase retention. Experiment with small changes (e.g., ± 2-5%) in the organic-to-aqueous ratio.
-
Adding a Basic Modifier: To mitigate secondary interactions with acidic silanol groups, adding a small amount of a basic modifier to the mobile phase can be highly effective.
-
Ammonium (B1175870) Hydroxide: A common choice for improving the peak shape of carbohydrates. A final concentration of 0.1% in the aqueous portion of the mobile phase is a good starting point.[4]
-
Triethylamine (TEA): Can also be used as a silanol-masking agent, typically at a concentration of 0.1%.
-
Experimental Protocols
Protocol 1: Sample Concentration and Injection Volume Optimization
Objective: To determine if peak tailing is caused by sample overload.
Methodology:
-
Prepare a Standard Solution: Prepare a stock solution of this compound in the mobile phase or a 50:50 acetonitrile:water mixture at a concentration of approximately 1 mg/mL. Note that this compound is soluble in water.[5][6]
-
Serial Dilutions: Perform a series of 1:2 dilutions of the stock solution to obtain concentrations of 0.5 mg/mL, 0.25 mg/mL, and 0.125 mg/mL.
-
Sequential Injections: Inject the prepared solutions starting from the most concentrated and moving to the most dilute.
-
Data Analysis: Observe the peak shape for each concentration. If the peak tailing decreases significantly with decreasing concentration, the original sample was likely overloaded. Determine the highest concentration that provides a symmetrical peak and use this or a lower concentration for future analyses. Similarly, you can inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL) of the original sample to see if a smaller injection volume improves the peak shape.
Protocol 2: Mobile Phase Modifier Study
Objective: To improve peak shape by adding a basic modifier to the mobile phase.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A (Control): Your current acetonitrile:water mobile phase (e.g., 75:25 v/v).
-
Mobile Phase B (with Ammonium Hydroxide): Prepare the aqueous portion of your mobile phase with 0.1% ammonium hydroxide. Then, mix with acetonitrile to achieve the desired ratio (e.g., 75:25 acetonitrile:[water with 0.1% NH4OH]).
-
-
System Equilibration: Equilibrate the HPLC system with Mobile Phase A and inject your this compound standard. Record the chromatogram.
-
Switch to Modified Mobile Phase: Thoroughly flush the system with Mobile Phase B until a stable baseline is achieved (at least 20 column volumes).
-
Inject Standard: Inject the same this compound standard.
-
Compare Chromatograms: Compare the peak asymmetry of this compound with and without the addition of ammonium hydroxide. An improvement in peak shape indicates that secondary silanol interactions were a significant contributor to the tailing.
Protocol 3: Column Flushing and Regeneration (for Amino Columns)
Objective: To remove strongly retained contaminants from an amino column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Reverse the Column: Reverse the flow direction of the column.
-
Flushing Sequence: Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-15 column volumes for each step.
-
HPLC-grade water (to remove any buffer salts)
-
Acetonitrile
-
Isopropanol (if greasy contaminants are suspected)
-
Acetonitrile
-
-
Re-equilibration: Return the column to the normal flow direction. Equilibrate the column with your mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
Test Performance: Inject a standard of this compound to evaluate if the peak shape has improved.
Note: Always consult the column manufacturer's care and use guide for specific recommendations on cleaning and regeneration procedures.[7]
References
How to prevent microbial contamination in D-(+)-Cellotriose solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination in D-(+)-Cellotriose solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound solutions?
A1: The recommended method for sterilizing this compound solutions is sterile filtration. This method effectively removes microorganisms without the risk of thermal degradation to the carbohydrate. Use a sterile syringe filter or a bottle-top filter with a pore size of 0.22 µm or smaller.[1][2]
Q2: Can I sterilize this compound solutions by autoclaving?
A2: Autoclaving is not recommended for this compound solutions. Like other carbohydrates, this compound is susceptible to degradation at the high temperatures and pressures of autoclaving.[3][4] This can lead to the formation of degradation products, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and other aldehydes, which can be toxic to cells or interfere with experiments.[3][5][6][7] Autoclaving can also cause caramelization or Maillard reactions, especially if the solution contains amino acids or other reactive compounds, leading to discoloration and changes in pH.[1][4]
Q3: Should I use a preservative in my this compound solution?
A3: The use of a preservative depends on the intended application and the required storage time. For short-term storage of a sterile solution, a preservative is generally not necessary if aseptic technique is strictly followed. For longer-term storage, a preservative like sodium azide (B81097) can be used at a low concentration (e.g., 0.02-0.1%) to inhibit microbial growth.[8] However, be aware that sodium azide is highly toxic and can interfere with certain biological assays.[9][10] Always verify compatibility with your specific experimental setup.
Q4: How should I store my sterile this compound solution?
A4: Sterile this compound solutions should be stored in a sterile, tightly sealed container in a clean, dry place.[11][12] For optimal stability, long-term storage at 4°C is recommended.[1] Avoid repeated opening and closing of the container to minimize the risk of contamination.[13]
Q5: What are the signs of microbial contamination in my this compound solution?
A5: Signs of microbial contamination include:
-
Turbidity or cloudiness: The solution appears hazy or milky.
-
Formation of a pellicle: A film or scum develops on the surface of the solution.
-
Sediment: Clumps of microbial growth may settle at the bottom of the container.
-
Discoloration: An unexpected change in the color of the solution.
-
pH shift: A significant and unexpected change in the pH of the solution.
If any of these signs are observed, the solution should be discarded.
Troubleshooting Guide
Q: I prepared a sterile this compound solution, but I suspect it is contaminated. What should I do?
A: If you suspect contamination, it is crucial to identify the source to prevent future occurrences. Follow these troubleshooting steps:
-
Confirm Contamination: Visually inspect the solution for signs of contamination (turbidity, pellicle, sediment). You can also perform a sterility test by plating a small aliquot of the solution onto a rich growth medium (e.g., LB agar (B569324) or Tryptic Soy Agar) and incubating it at 37°C for 24-48 hours. The presence of colonies confirms contamination.
-
Review Your Protocol: Carefully review the entire procedure you followed for preparing the solution. Check for any deviations from the standard protocol.
-
Investigate Potential Sources: Consider the following potential sources of contamination:
-
Inadequate Sterilization: Was the filter sterilization performed correctly? Was the filter integrity compromised?
-
Non-Sterile Equipment: Were all glassware, containers, and other equipment properly sterilized before use?
-
Poor Aseptic Technique: Was the work performed in a laminar flow hood? Were sterile gloves and other personal protective equipment (PPE) used correctly?[14] Was the "aseptic pour" technique used, which can introduce contaminants?[10]
-
Contaminated Starting Materials: Was the this compound powder or the solvent (e.g., water) contaminated?
-
Environmental Contamination: Is the work area clean and regularly disinfected? Are there any potential sources of airborne contaminants near your workspace?
-
Storage Issues: Was the sterile solution stored properly in a sealed container? Could it have been contaminated during subsequent use?
-
The troubleshooting decision tree below can help guide your investigation.
Data Presentation
Table 1: Estimated Stability of this compound Solutions Under Various Conditions
| Sterilization Method | Storage Temperature | Preservative | Estimated Stability | Potential Issues |
| 0.22 µm Filter Sterilization | 4°C | None | > 1 year | Risk of contamination with repeated use. |
| 0.22 µm Filter Sterilization | Room Temperature | None | Weeks to months | Higher risk of microbial growth if contaminated. |
| 0.22 µm Filter Sterilization | 4°C | 0.02% Sodium Azide | > 2 years | Sodium azide is toxic and may interfere with assays. |
| Autoclaving (Not Recommended) | N/A | N/A | Poor | Degradation of cellotriose, formation of inhibitory compounds, discoloration.[3][4] |
Disclaimer: The stability data presented are estimates based on general knowledge of carbohydrate chemistry. It is recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of a Sterile 10% (w/v) this compound Solution by Filter Sterilization
Materials:
-
This compound powder (purity ≥95%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile 100 mL graduated cylinder
-
Sterile 250 mL glass bottle with a screw cap
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
0.22 µm sterile syringe filter or bottle-top filter unit
-
Sterile syringe (if using a syringe filter)
-
Laminar flow hood or biological safety cabinet
-
Appropriate PPE (lab coat, sterile gloves, safety glasses)
Procedure:
-
Prepare the Work Area: Disinfect the laminar flow hood with 70% ethanol (B145695) and allow it to dry.
-
Prepare the Solution: a. Weigh 10 g of this compound powder and add it to the sterile 250 mL glass bottle. b. Using the sterile graduated cylinder, measure 90 mL of high-purity water and add it to the bottle. c. Add the sterile magnetic stir bar to the bottle. d. Place the bottle on the magnetic stir plate and stir until the this compound is completely dissolved. e. Add water to bring the final volume to 100 mL.
-
Filter Sterilization:
-
Using a Syringe Filter: a. Aseptically attach the 0.22 µm sterile syringe filter to a sterile syringe. b. Draw the this compound solution into the syringe. c. Dispense the solution through the filter into a new sterile container.
-
Using a Bottle-Top Filter: a. Aseptically screw the 0.22 µm bottle-top filter unit onto a sterile collection bottle. b. Pour the this compound solution into the upper reservoir of the filter unit. c. Apply a vacuum to draw the solution through the filter into the sterile collection bottle.
-
-
Storage: a. Tightly cap the sterile collection bottle containing the filtered solution. b. Label the bottle with the contents, concentration, and date of preparation. c. Store the solution at 4°C.
Protocol 2: Sterility Testing of this compound Solution
Materials:
-
Sterile this compound solution
-
Tryptic Soy Agar (TSA) plates or other general-purpose nutrient agar plates
-
Sterile micropipette and tips
-
Incubator set to 37°C
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Prepare the Work Area: Disinfect the laminar flow hood with 70% ethanol.
-
Plating: a. Aseptically pipette 100 µL of the sterile this compound solution onto the surface of a TSA plate. b. Use a sterile spreader to evenly distribute the solution across the agar surface.
-
Incubation: a. Seal the plate with paraffin (B1166041) film. b. Incubate the plate in an inverted position at 37°C for 24-48 hours.
-
Observation: a. After incubation, examine the plate for any microbial colonies. b. The absence of colonies indicates that the solution is sterile. The presence of colonies indicates contamination.
Visualizations
Caption: Workflow for Preparing Sterile this compound Solution.
Caption: Troubleshooting Decision Tree for Microbial Contamination.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation [mdpi.com]
- 5. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 10. fishersci.com [fishersci.com]
- 11. dsidirect.com [dsidirect.com]
- 12. infectioncontroltoday.com [infectioncontroltoday.com]
- 13. Objectionable microorganisms in pharmaceutical production: Validation of a decision tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Production of Cellotriose via Enzymatic Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cellotriose (B13521) from the enzymatic hydrolysis of cellulose (B213188).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic production of cellotriose, offering potential causes and solutions in a question-and-answer format.
Question: Why is my cellotriose yield consistently low?
Answer: Low cellotriose yield can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to the reaction environment. Deviations from optimal pH, temperature, and reaction time can significantly reduce yield. It is crucial to verify that these parameters are aligned with the specific requirements of the cellulase (B1617823) cocktail being used. For instance, many fungal cellulases operate optimally at a pH of 4.5-5.0 and temperatures between 40°C and 50°C.[1][2]
-
Improper Enzyme Ratios and Synergy: The breakdown of cellulose into smaller oligosaccharides like cellotriose requires the synergistic action of different types of cellulases, primarily endoglucanases and exoglucanases (cellobiohydrolases).[3][4] An imbalance in the ratio of these enzymes can lead to the accumulation of undesired byproducts or incomplete hydrolysis. The optimal ratio is substrate-dependent and may require empirical determination.
-
Enzyme Inhibition: The accumulation of hydrolysis products, particularly cellobiose (B7769950) and glucose, can inhibit the activity of cellulases.[5] This feedback inhibition is a major limiting factor in achieving high yields.
-
Mass Transfer Limitations: At high substrate concentrations (typically above 15%), the reaction mixture can become highly viscous, leading to poor mixing and reduced contact between the enzymes and the cellulose substrate. This mass transfer limitation can significantly decrease the rate and extent of hydrolysis.[6]
-
Substrate Recalcitrance: The crystalline structure of cellulose makes it resistant to enzymatic attack. The accessibility of the cellulose chains to the enzymes is a critical factor.[7] Pretreatment of the cellulosic substrate can help to reduce crystallinity and increase surface area, thereby improving enzyme accessibility.
Question: How can I minimize product inhibition by cellobiose and glucose?
Answer: Minimizing product inhibition is key to maximizing cellotriose yield. Several strategies can be employed:
-
Inhibition of β-glucosidase: β-glucosidase is the enzyme responsible for hydrolyzing cellobiose to glucose. By selectively inhibiting this enzyme, the accumulation of cellobiose and other short-chain oligosaccharides, including cellotriose, can be promoted. Specific inhibitors can be added to the reaction mixture, or enzyme preparations with low β-glucosidase activity can be used.
-
Fed-Batch Operation: Instead of adding all the substrate at the beginning of the reaction, a fed-batch approach can be used where the substrate is added incrementally. This helps to maintain a lower concentration of inhibitory products in the reaction mixture.[2]
-
In-situ Product Removal: Advanced reactor setups, such as those incorporating membrane filtration, can be used to continuously remove the inhibitory sugars from the reaction vessel, thereby driving the reaction forward.
Question: My reaction starts well but then slows down significantly. What could be the cause?
Answer: This is a common observation in enzymatic hydrolysis and is often due to a combination of factors:
-
Product Inhibition: As discussed above, the accumulation of cellobiose and glucose will inhibit the cellulases, leading to a decrease in the reaction rate over time.[5]
-
Depletion of Amorphous Cellulose: Cellulose consists of both amorphous (less ordered) and crystalline (highly ordered) regions. The amorphous regions are more easily hydrolyzed by enzymes. The initial rapid phase of the reaction often corresponds to the hydrolysis of these amorphous regions. Once these are depleted, the more recalcitrant crystalline regions remain, leading to a slower reaction rate.[4]
-
Enzyme Deactivation: Over time, especially at elevated temperatures, enzymes can lose their activity due to denaturation. It is important to operate within the optimal temperature range for the specific enzymes being used.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic production of cellotriose from cellulose?
A1: The primary enzymes are cellulases, which are a complex of enzymes that work synergistically. The main components are:
-
Endoglucanases (EGs): These enzymes randomly cleave the internal β-1,4-glycosidic bonds in the cellulose chain, creating new chain ends.
-
Exoglucanases or Cellobiohydrolases (CBHs): These enzymes act on the ends of the cellulose chains to release small oligosaccharides, primarily cellobiose.
-
β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other small soluble oligosaccharides into glucose. To enhance cellotriose yield, the activity of this enzyme is often minimized or inhibited.[3][4]
Q2: What is the "bottom-up" synthesis approach for producing cellotriose, and how does it differ from direct hydrolysis?
A2: The "bottom-up" synthesis is an alternative to the direct hydrolysis of cellulose. Instead of breaking down a large polymer, it builds cellotriose from smaller sugar units. A notable example is the use of an engineered cellobiose phosphorylase (CBP).[8][9] This enzyme can convert cellobiose, or even glucose, into cellotriose with high yield and purity, avoiding the complex mixture of oligosaccharides typically produced during cellulose hydrolysis.[8][10]
Q3: What are typical yields and purities for cellotriose produced enzymatically?
A3: The yield and purity of cellotriose are highly dependent on the production method:
-
Direct Hydrolysis of Cellulose: This method typically results in a mixture of cellodextrins with varying degrees of polymerization, making it challenging to achieve high purity of cellotriose without extensive downstream processing.
-
Engineered Cellobiose Phosphorylase Synthesis: This "bottom-up" approach has been shown to produce cellotriose with a molar yield of up to 73% and a purity where cellotriose constitutes 82% of the final soluble cellodextrin mixture.[8][9][10]
Q4: How can I analyze the products of my enzymatic hydrolysis reaction to quantify cellotriose?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of cellodextrins.[11] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific technique for separating and quantifying carbohydrates like cellotriose without the need for derivatization.[12]
Q5: What is the importance of substrate pretreatment?
A5: Substrate pretreatment is crucial for improving the efficiency of enzymatic hydrolysis, especially when using lignocellulosic biomass. Pretreatment methods aim to:
-
Reduce the crystallinity of cellulose.
-
Increase the surface area accessible to enzymes.
-
Remove lignin (B12514952) and hemicellulose, which can act as physical barriers and release inhibitory compounds. By making the cellulose more accessible, pretreatment can significantly increase the yield of cellotriose and other desired oligosaccharides.[7]
Data Presentation
Table 1: Comparison of Cellotriose Production Methods
| Production Method | Starting Substrate(s) | Key Enzyme(s) | Reported Molar Yield of Cellotriose | Reported Purity of Cellotriose | Reference(s) |
| Direct Hydrolysis | Cellulose | Endoglucanases, Cellobiohydrolases | Variable (part of a mixture) | Low (requires extensive purification) | [9] |
| Bottom-up Synthesis | Cellobiose, α-D-glucose 1-phosphate | Engineered Cellobiose Phosphorylase (CBP) | 73% | 82% of soluble cellodextrins (DP2-5) | [8][9][10] |
| Bottom-up Synthesis | Glucose, α-D-glucose 1-phosphate | Engineered Cellobiose Phosphorylase (CBP) | Feasible, potential for lower cost | High | [8][10] |
Table 2: Key Parameters for Optimizing Enzymatic Hydrolysis of Cellulose
| Parameter | Typical Optimal Range | Rationale | Potential Issues if Suboptimal |
| pH | 4.5 - 5.0 | Optimal for most fungal cellulases | Reduced enzyme activity, denaturation |
| Temperature | 40°C - 50°C | Balances enzyme activity and stability | Denaturation at high temps, low activity at low temps |
| Enzyme Concentration | Substrate-dependent | Ensures sufficient catalytic sites | Low yield if too low, cost-prohibitive if too high |
| Substrate Loading | 5% - 15% (w/v) | Maximizes product concentration | Mass transfer limitations and inhibition at high loading |
| Reaction Time | 24 - 72 hours | Allows for sufficient conversion | Incomplete hydrolysis if too short, potential for product degradation or enzyme deactivation if too long |
Experimental Protocols
Protocol 1: Enzymatic Production of a Cellodextrin Mixture (including Cellotriose) from Microcrystalline Cellulose
-
Substrate Preparation: Prepare a 5% (w/v) suspension of microcrystalline cellulose in a 50 mM sodium acetate (B1210297) buffer (pH 4.8).
-
Enzyme Addition: Add a commercial cellulase mixture (e.g., from Trichoderma reesei) to the cellulose suspension. The enzyme loading should be optimized, but a starting point of 20 Filter Paper Units (FPU) per gram of cellulose is recommended. To favor the production of oligosaccharides, use a cellulase preparation with low β-glucosidase activity or add a β-glucosidase inhibitor.
-
Incubation: Incubate the reaction mixture at 50°C in a shaking incubator (e.g., 150 rpm) for 24-48 hours.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.
-
Solid-Liquid Separation: Centrifuge the reaction mixture to pellet the unreacted cellulose. Collect the supernatant, which contains the soluble cellodextrins.
-
Analysis: Analyze the composition of the supernatant using HPAEC-PAD to determine the concentration of cellotriose and other oligosaccharides.
Protocol 2: "Bottom-Up" Synthesis of Cellotriose using Engineered Cellobiose Phosphorylase (CBP)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM cellobiose, 100 mM α-D-glucose 1-phosphate, and an optimized concentration of the engineered CBP variant in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the formation of cellotriose by HPAEC-PAD.
-
Reaction Termination: Once the maximum yield of cellotriose is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).
-
Purification (if necessary): The resulting product will have a high purity of cellotriose. If further purification is required, chromatographic methods can be employed.
Protocol 3: Separation of Cellotriose from a Mixture of Cellodextrins by Column Chromatography
-
Column Packing: Pack a glass column with a suitable stationary phase for size-exclusion chromatography (e.g., Bio-Gel P-4). Equilibrate the column with deionized water.
-
Sample Loading: Carefully load the concentrated supernatant from the enzymatic hydrolysis reaction onto the top of the column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze each fraction for the presence of cellotriose and other oligosaccharides using HPAEC-PAD or thin-layer chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing pure cellotriose and concentrate the solution, for example, by rotary evaporation.
Visualizations
Caption: General workflow for the enzymatic production of cellotriose.
Caption: Synergistic action of cellulases on a cellulose chain.
Caption: Troubleshooting logic for low cellotriose yield.
References
- 1. bioprocessing.utm.my [bioprocessing.utm.my]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Endo-exo Synergism in Cellulose Hydrolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Identifying and overcoming the effect of mass transfer limitation on decreased yield in enzymatic hydrolysis of lignocellulose at high solid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Access to cellulose limits the efficiency of enzymatic hydrolysis: the role of amorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity cellotriose [biblio.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. Activity of fungal β-glucosidases on cellulose - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Cellotriose purity issues and how to address them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(+)-Cellotriose.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of ≥95%.[1][2] Some suppliers may offer higher purity grades (e.g., >98%). It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific purity data.
Q2: How should I properly store this compound to maintain its purity?
A2: this compound is hygroscopic and sensitive to heat.[1][3][4] To prevent degradation and maintain purity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a freezer at temperatures of -20°C or lower.[3][4] Short-term storage at 4°C may be acceptable, but for long-term stability, freezing is recommended.[1]
Q3: What are the common impurities found in this compound?
A3: Common impurities can arise from the manufacturing process (enzymatic or chemical hydrolysis of cellulose) or degradation during storage. Potential impurities include:
-
Shorter-chain oligosaccharides: Glucose and cellobiose (B7769950) are common byproducts of cellulose (B213188) hydrolysis.[5]
-
Degradation products: Under oxidative conditions (e.g., exposure to air or oxidizing agents), cellotriose (B13521) can degrade into smaller sugars, D-gluconic acid, and other oxidized species.[5] Alkaline conditions can lead to the formation of isosaccharinic acids.[5]
-
Residual solvents or reagents: Depending on the purification method, trace amounts of solvents or reagents used in the manufacturing process may be present.
Q4: Can I prepare my own this compound in the lab?
A4: Yes, this compound can be prepared by the partial hydrolysis of cellulose using either enzymatic or chemical methods, followed by chromatographic purification.[5][6] However, achieving high purity requires careful control of the hydrolysis conditions and effective purification techniques, such as size-exclusion or silica (B1680970) gel chromatography.[6] For applications requiring high purity, purchasing from a reputable supplier is often more practical. An enzymatic synthesis using a cellobiose phosphorylase variant has been shown to produce cellotriose with high purity.[6]
Q5: Is this compound stable in aqueous solutions?
A5: Aqueous solutions of this compound are susceptible to microbial contamination and degradation, especially at neutral or alkaline pH. For short-term use, prepare fresh solutions and store them at 4°C. For longer-term storage, it is advisable to freeze aliquots of the solution. The stability is also pH-dependent, with higher degradation rates at elevated temperatures and extreme pH values.
Troubleshooting Guides
Purity Assessment Issues
This section addresses common problems encountered during the purity analysis of this compound using various analytical techniques.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Dead volume in the HPLC system. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte and any ionizable impurities. For oligosaccharides, neutral pH is often suitable. 3. Reduce the injection volume or sample concentration. 4. Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction (e.g., leaks, faulty check valves). 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure thorough mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Perform pump maintenance, check for leaks, and ensure check valves are functioning correctly. 4. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase, injector, or sample. 2. Late elution of components from a previous injection. | 1. Use high-purity solvents and sample vials. Flush the injector and system. 2. Increase the run time or implement a gradient flush at the end of each run to elute strongly retained compounds. |
| No or Low Signal | 1. Detector issue (e.g., lamp off, incorrect wavelength). 2. Sample degradation. 3. Incorrect injection. | 1. Check detector settings and ensure the lamp is on and has sufficient energy. For Refractive Index (RI) detection, ensure the detector is properly warmed up and balanced. 2. Prepare fresh sample solutions. 3. Verify the injection volume and ensure the autosampler is functioning correctly. |
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Streaking of Spots | 1. Sample overload. 2. Sample solvent is too strong. 3. Impurities in the sample. | 1. Apply a smaller volume of the sample or dilute the sample. 2. Dissolve the sample in a weaker solvent. 3. Consider a sample cleanup step before TLC analysis. |
| Poor Separation (Spots too close together) | 1. Inappropriate mobile phase polarity. 2. Incorrect stationary phase. | 1. Adjust the mobile phase composition. For oligosaccharides, a more polar mobile phase (e.g., higher ratio of water or acetic acid in a butanol/acetic acid/water system) will increase the Rf values. 2. Ensure you are using a suitable stationary phase (e.g., silica gel 60). |
| Faint or No Spots | 1. Insufficient sample concentration. 2. Ineffective visualization reagent or technique. | 1. Increase the concentration of the sample spotted on the plate. 2. Ensure the visualization reagent is fresh and properly prepared. Optimize the heating temperature and time for charring. |
| Inconsistent Rf Values | 1. Uneven solvent front. 2. Chamber not saturated with solvent vapor. 3. Temperature fluctuations. | 1. Ensure the bottom of the TLC plate is level in the developing chamber. 2. Line the inside of the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 3. Perform the chromatography in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm).
-
This compound standard (high purity).
-
D-(+)-Glucose and D-(+)-Cellobiose standards.
-
Deionized water (18.2 MΩ·cm).
-
0.22 µm syringe filters.
2. Sample and Standard Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, D-(+)-Glucose, and D-(+)-Cellobiose in deionized water at a concentration of 1 mg/mL. Create a mixed standard solution containing all three components at a known concentration (e.g., 0.5 mg/mL each).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40°C).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20-30 minutes (ensure all potential impurities have eluted).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times of glucose, cellobiose, and cellotriose.
-
Inject the this compound sample solution.
-
Analyze the resulting chromatogram to identify and quantify any impurities by comparing their retention times with those of the standards.
-
Calculate the purity of the this compound sample based on the peak areas.
Purity (%) = (Area of Cellotriose Peak / Total Area of all Peaks) x 100
5. Data Presentation:
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| Glucose | e.g., 12.5 | ||
| Cellobiose | e.g., 10.8 | ||
| Cellotriose | e.g., 9.5 | ||
| Unknown Impurity 1 |
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a semi-quantitative assessment of purity and is useful for rapid screening.
1. Materials and Equipment:
-
TLC plates (e.g., Silica gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
This compound, D-(+)-Glucose, and D-(+)-Cellobiose standards.
-
Mobile Phase: 1-Butanol / Acetic Acid / Water (2:1:1, v/v/v).[7]
-
Visualization Reagent: 5% (v/v) H2SO4 in ethanol.[7]
-
Hot plate or oven.
2. Sample and Standard Preparation:
-
Prepare 1 mg/mL solutions of the this compound sample and all standards in deionized water.
3. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Using capillary tubes, spot small, concentrated spots of the sample and standards onto the starting line, ensuring they are well-spaced.
-
Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate completely.
-
Spray the plate evenly with the visualization reagent.
-
Heat the plate on a hot plate or in an oven at approximately 120°C for 5-10 minutes, or until dark spots appear.[7]
4. Analysis:
-
Visually compare the spot of the this compound sample with the standards. The presence of spots corresponding to glucose or cellobiose in the sample lane indicates their presence as impurities. The intensity of these spots can provide a semi-quantitative estimation of the impurity levels.
Protocol 3: Purity Assessment by Enzymatic Hydrolysis
This protocol determines the purity of this compound by measuring the amount of glucose released after complete enzymatic hydrolysis.
1. Materials and Equipment:
-
Cellulase (B1617823) enzyme preparation (e.g., from Trichoderma reesei), with known activity and free of interfering substances.
-
This compound sample.
-
High-purity D-(+)-Glucose standard.
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0).
-
Glucose assay kit (e.g., based on glucose oxidase/peroxidase or hexokinase/G6PDH).
-
Spectrophotometer.
-
Water bath or incubator.
2. Standard Curve Preparation:
-
Prepare a series of D-(+)-Glucose standards in the sodium acetate buffer (e.g., 0, 10, 20, 50, 100 µg/mL).
-
Follow the instructions of the glucose assay kit to measure the absorbance of each standard and generate a standard curve.
3. Procedure:
-
Accurately prepare a solution of the this compound sample in sodium acetate buffer (e.g., 0.1 mg/mL).
-
Add a sufficient amount of cellulase enzyme to an aliquot of the cellotriose solution to ensure complete hydrolysis. The exact amount of enzyme will depend on its specific activity.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours, to be optimized).
-
Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a stopping reagent as per the glucose assay kit's instructions.
-
Centrifuge the sample to pellet any precipitated protein.
-
Measure the glucose concentration in the supernatant using the glucose assay kit and the prepared standard curve.
4. Calculation:
-
The theoretical amount of glucose that can be released from a given mass of pure cellotriose can be calculated based on their molecular weights (Cellotriose: 504.44 g/mol ; Glucose: 180.16 g/mol ). One mole of cellotriose yields three moles of glucose.
-
Theoretical Glucose (µg) = (Mass of Cellotriose (µg) / 504.44) x 3 x 180.16
-
Purity (%) = (Measured Glucose (µg) / Theoretical Glucose (µg)) x 100
Visualizations
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:33404-34-1 | Chemsrc [chemsrc.com]
- 4. This compound | 33404-34-1 [chemicalbook.com]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity cellotriose [biblio.ugent.be]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cellotriose-Based Plant Defense Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cellotriose-based plant defense assays.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments designed to measure plant defense responses to cellotriose (B13521).
Inconsistent or No Reactive Oxygen Species (ROS) Burst Detected
Problem: You are not observing a consistent or any ROS burst after cellotriose application using a luminol-based assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Cello-oligomer | Ensure you are using cellotriose (DP3) and not cellobiose (B7769950) (DP2). Some studies indicate that cellobiose does not induce a detectable ROS burst, while cellotriose does[1][2]. |
| Suboptimal Reagent Concentration | Optimize the concentrations of luminol (B1675438) and horseradish peroxidase (HRP). A common starting point is 100 µM luminol and 10 µg/mL HRP[3]. |
| Inappropriate Buffer pH | The luminol reaction is pH-sensitive. Ensure your assay buffer is at a neutral to slightly alkaline pH (around 7.0-8.0) for optimal activity[3]. |
| Plant Material Variability | Use healthy, unstressed plants of a consistent age and developmental stage. Environmental factors can significantly impact a plant's capacity to respond[4]. |
| Low Elicitor Concentration | Perform a dose-response curve to determine the optimal concentration of cellotriose for your specific plant species and experimental conditions. |
| Wounding Response Interference | Be gentle when handling plant tissue (e.g., leaf discs) to minimize wounding-induced ROS, which can mask the cellotriose-specific response. Allow leaf discs to recover overnight in water before the assay. |
High Variability in Callose Deposition
Problem: You are observing significant well-to-well or experiment-to-experiment variability in callose deposition after aniline (B41778) blue staining.
| Potential Cause | Troubleshooting Step |
| Differential Elicitor Penetration | Ensure uniform application of cellotriose to the plant tissue. For leaf assays, gentle vacuum infiltration can improve consistency. |
| Inconsistent Staining/Destaining | Follow a standardized protocol for aniline blue staining and destaining to ensure uniform treatment of all samples. Incomplete destaining of chlorophyll (B73375) can interfere with fluorescence. |
| Plant Growth Conditions | Variations in light intensity, temperature, and nutrient availability can impact the plant's ability to deposit callose. Maintain consistent growth conditions. |
| Quantification Method | Use a consistent and unbiased method for quantifying callose deposits. Automated image analysis software can reduce user-to-user variability. |
| Edge Effects in Multi-well Plates | Be mindful of potential "edge effects" in microplates. If observed, avoid using the outer wells for critical samples. |
Weak or Inconsistent MAPK Phosphorylation Signal
Problem: Your Western blots for phosphorylated MAPKs (e.g., pMPK3/6) show weak or inconsistent bands after cellotriose treatment.
| Potential Cause | Troubleshooting Step |
| Phosphatase Activity | Include phosphatase inhibitors in your protein extraction buffer to preserve the phosphorylation state of your target proteins. Keep samples on ice at all times. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentrations for your experimental setup. |
| Insufficient Protein Loading | Ensure you are loading a sufficient and equal amount of total protein in each lane of your gel. Perform a protein quantification assay before loading. |
| Blocking Buffer Interference | For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over milk, as casein in milk is a phosphoprotein and can cause high background. |
| Transient Nature of Phosphorylation | MAPK activation is often rapid and transient. Perform a time-course experiment to identify the peak of phosphorylation after cellotriose treatment. |
II. Frequently Asked Questions (FAQs)
Q1: What is the difference between cellobiose and cellotriose in inducing plant defense responses?
A1: Cellobiose (a disaccharide of glucose) and cellotriose (a trisaccharide of glucose) are both cello-oligomers that can be perceived by plants as damage-associated molecular patterns (DAMPs). However, studies have shown that they can elicit different downstream defense responses. For instance, some research indicates that cellobiose does not stimulate detectable reactive oxygen species (ROS) production or callose deposition, whereas cellotriose does. Both can induce the expression of certain defense-related genes.
Q2: What is the receptor for cellotriose in plants?
A2: The primary receptor for cellotriose in Arabidopsis thaliana is a leucine-rich repeat malectin receptor kinase named CELLOOLIGOMER-RECEPTOR KINASE 1 (CORK1).
Q3: Can cellotriose induce defense responses in all plant species?
A3: While the perception of cello-oligomers as DAMPs is thought to be a conserved mechanism, the intensity and specific nature of the defense responses can vary between plant species. It is recommended to empirically determine the optimal conditions and expected responses in your plant system of interest.
Q4: How does the concentration of cellotriose affect the defense response?
A4: The magnitude of the defense response is often dependent on the concentration of the elicitor. It is advisable to perform a dose-response experiment to determine the optimal concentration of cellotriose for eliciting a robust and reproducible response in your specific assay.
Q5: What are the key downstream signaling events after cellotriose perception?
A5: Upon binding of cellotriose to its receptor, CORK1, a signaling cascade is initiated. Key downstream events include an influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These events ultimately lead to changes in gene expression and the production of defense-related compounds.
III. Data Presentation
The following tables summarize hypothetical quantitative data to illustrate expected results from cellotriose-based plant defense assays.
Table 1: Cellotriose-Induced ROS Burst in Arabidopsis thaliana Leaf Discs
| Treatment | Peak Relative Light Units (RLU) | Time to Peak (minutes) |
| Mock (Water) | 150 ± 25 | N/A |
| Cellobiose (100 µM) | 175 ± 30 | N/A |
| Cellotriose (100 µM) | 2500 ± 450 | 10-15 |
| flg22 (100 nM) - Positive Control | 5000 ± 700 | 8-12 |
Table 2: Callose Deposition in Arabidopsis thaliana Leaves 8 Hours Post-Infiltration
| Treatment | Average Callose Deposits per mm² |
| Mock (Water) | 10 ± 5 |
| Cellobiose (100 µM) | 15 ± 8 |
| Cellotriose (100 µM) | 120 ± 25 |
| flg22 (100 nM) - Positive Control | 250 ± 40 |
Table 3: Relative MPK3/6 Phosphorylation in Arabidopsis thaliana Seedlings at 15 Minutes
| Treatment | Relative pMPK3/6 Band Intensity (Normalized to Loading Control) |
| Mock (Water) | 1.0 |
| Cellobiose (100 µM) | 1.2 ± 0.3 |
| Cellotriose (100 µM) | 5.8 ± 1.2 |
| flg22 (100 nM) - Positive Control | 10.5 ± 2.1 |
IV. Experimental Protocols
Luminol-Based ROS Burst Assay
This protocol is adapted for measuring ROS production in Arabidopsis thaliana leaf discs.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Cellotriose solution (e.g., 100 µM in water)
-
Luminol (e.g., 100 µM)
-
Horseradish Peroxidase (HRP) (e.g., 10 µg/mL)
-
96-well white microplate
-
Luminometer
Procedure:
-
Using a cork borer, excise leaf discs (e.g., 4 mm diameter) from healthy leaves.
-
Float the leaf discs abaxial side up in sterile water in a petri dish and incubate overnight in the dark to reduce wounding-induced ROS.
-
On the day of the assay, carefully transfer one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile water.
-
Prepare the assay solution containing luminol and HRP.
-
Just before measurement, add the cellotriose elicitor to the assay solution.
-
Replace the water in the wells with 100 µL of the final assay solution containing the elicitor.
-
Immediately place the plate in a luminometer and measure luminescence over a period of 60-90 minutes, taking readings every 1-2 minutes.
Aniline Blue Staining for Callose Deposition
This protocol describes the staining of callose deposits in Arabidopsis thaliana leaves.
Materials:
-
Arabidopsis thaliana leaves
-
Cellotriose solution (e.g., 100 µM in water)
-
Ethanol:acetic acid (3:1, v/v) destaining solution
-
Aniline blue solution (e.g., 0.01% in 150 mM K2HPO4)
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Infiltrate leaves with the cellotriose solution or a mock control.
-
After the desired incubation period (e.g., 8-12 hours), harvest the leaves.
-
Submerge the leaves in the destaining solution until chlorophyll is completely removed (this may take overnight or longer, with solution changes).
-
Wash the destained leaves with water.
-
Incubate the leaves in the aniline blue solution for at least 2 hours in the dark.
-
Mount the stained leaves on a microscope slide with a drop of 50% glycerol.
-
Visualize callose deposits using a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~480 nm).
-
Quantify the number of callose deposits per unit area using image analysis software.
MAPK Phosphorylation Western Blot
This protocol outlines the detection of phosphorylated MAPKs in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings
-
Cellotriose solution (e.g., 100 µM in water)
-
Protein extraction buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated MAPKs (e.g., anti-pTEpY)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat seedlings with cellotriose for the desired time (e.g., 15 minutes).
-
Quickly freeze the seedlings in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using an appropriate extraction buffer.
-
Quantify the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
V. Visualizations
Caption: Cellotriose signaling pathway in plant defense.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing plant defenses in nature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of D-(+)-Cellotriose in Plant Extracts
Welcome to the technical support center for the analysis of D-(+)-Cellotriose from complex plant matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in the quantification of cellotriose (B13521).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the presence of other co-eluting components in the sample matrix. In plant extracts, these interfering compounds can include salts, pigments, phenolic compounds, proteins, and other carbohydrates.[1] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2]
Q2: What are the most common analytical techniques for this compound quantification and their susceptibility to matrix effects?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Pulsed Amperometric Detection (PAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-RID: This method is widely used for sugar analysis but is non-specific and can be prone to interference from any co-eluting compounds, making it susceptible to matrix effects.[3] Changes in the mobile phase composition due to the matrix can also affect the refractive index, leading to baseline instability.
-
HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive and selective method for carbohydrate analysis, including oligosaccharides.[4][5] It offers good resolution of different sugars. However, the PAD response can be affected by contaminants in the eluent and the sample matrix.
-
LC-MS/MS: This is a highly selective and sensitive technique. However, it is particularly prone to matrix effects, specifically ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of cellotriose in the MS source.
Q3: What are the primary sources of matrix interference in plant extracts for cellotriose analysis?
A3: The primary sources of interference in plant extracts include:
-
Other carbohydrates: Monosaccharides (glucose, fructose), disaccharides (sucrose, cellobiose), and other oligosaccharides can co-elute with cellotriose, especially in HPLC-RID analysis.
-
Phenolic compounds: Plant extracts are rich in phenolic compounds which can interfere with the analysis.
-
Salts: High salt concentrations can affect chromatographic separation and detector response.
-
Proteins and lipids: These macromolecules can precipitate and clog the HPLC column or interfere with the analysis if not removed.
Q4: How can I minimize matrix effects during sample preparation?
A4: Effective sample preparation is crucial. Common strategies include:
-
Solvent Extraction: The choice of extraction solvent and temperature can significantly impact the co-extraction of interfering compounds. Aqueous ethanol (B145695) is often used to extract oligosaccharides while minimizing enzymatic degradation.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up complex samples. Different sorbents can be used to remove specific types of interferences. For instance, C18 cartridges can remove non-polar compounds, while graphitized carbon SPE is effective for oligosaccharide purification.
-
Dilution: A simple and effective way to reduce the concentration of interfering matrix components is to dilute the sample extract.
Troubleshooting Guides
This section provides systematic guidance for troubleshooting common issues encountered during the analysis of this compound from plant extracts.
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column contamination or degradation. - Mismatch between sample solvent and mobile phase. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for oligosaccharide analysis. - Clean/Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. - Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Splitting or Broadening | - Co-elution with another compound. - Column void or channeling. - Sample overload. | - Optimize Separation: Modify the gradient or mobile phase composition to improve resolution. - Check Column Integrity: Inspect the column for voids. If a void is present, the column may need to be replaced. - Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the mobile phase or system. | - Injector Wash: Implement a robust injector wash program. - System Cleaning: Flush the entire HPLC system with a strong, appropriate solvent. - Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and salts. |
Detection and Quantification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | - Ion suppression in LC-MS. - Low detector response in HPLC-RID/PAD. - Inefficient sample extraction or cleanup. | - Improve Sample Cleanup: Utilize a more effective SPE protocol to remove interfering compounds. - Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to minimize suppression. - Check Detector Settings: Ensure the detector is properly configured and calibrated. |
| Inaccurate Quantification | - Matrix-induced signal enhancement or suppression. - Non-linearity of the calibration curve. - Co-elution with interfering peaks. | - Use Matrix-Matched Standards: Prepare calibration standards in a blank plant extract that has been processed in the same way as the samples. - Internal Standard: Use a stable isotope-labeled internal standard for LC-MS or a structurally similar compound for HPLC that is not present in the sample. - Standard Addition: The method of standard addition can be used to compensate for matrix effects. |
| Baseline Noise or Drift (HPLC-RID) | - Temperature fluctuations. - Contaminated mobile phase. - Column bleed. | - Thermostat the System: Ensure the column and detector are properly thermostatted. - Degas Mobile Phase: Properly degas the mobile phase before use. - Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents. |
| PAD Electrode Fouling (HPAEC-PAD) | - Adsorption of matrix components onto the electrode surface. | - Electrode Cleaning: Follow the manufacturer's instructions for cleaning the PAD electrode. - Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove contaminants before injection. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Oligosaccharide Analysis from Plant Extracts
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Dilute and Shoot | Simple dilution of the extract before injection. | Fast and simple. | High potential for matrix effects, may lead to ion suppression in LC-MS. | Variable, depends on matrix complexity. |
| Solvent Precipitation | Addition of a solvent (e.g., acetonitrile) to precipitate proteins and other macromolecules. | Effective for removing proteins. | May not remove smaller interfering molecules like salts and phenolics. | Good for soluble oligosaccharides. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids to separate it from interferences. | Can be effective for removing certain classes of compounds. | Can be labor-intensive and may have lower recovery for polar analytes. | Generally lower for polar oligosaccharides. |
| Solid-Phase Extraction (SPE) - C18 | Retention of non-polar compounds on a C18 sorbent while polar analytes like cellotriose pass through. | Good for removing non-polar interferences like pigments and some phenolics. | Less effective for removing polar interferences. | High for cellotriose. |
| Solid-Phase Extraction (SPE) - Graphitized Carbon | Adsorption of carbohydrates, allowing for separation from salts and other polar impurities. | Highly effective for desalting and purifying oligosaccharides. | Requires careful optimization of washing and elution steps. | Good to excellent, depending on optimization. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Combines two retention mechanisms (e.g., reverse-phase and ion-exchange) for enhanced selectivity. | Very effective for complex matrices by removing a wider range of interferences. | Can be more expensive and require more complex method development. | Potentially very high with good matrix removal. |
Note: Quantitative recovery data for this compound specifically is limited in the literature. The information provided is based on general principles of oligosaccharide analysis.
Experimental Protocols
Protocol 1: Extraction of Oligosaccharides from Plant Material
This protocol is a general guideline for the extraction of water-soluble oligosaccharides from dried plant material.
-
Sample Preparation: Mill the dried plant material to a fine powder (e.g., to pass through a 0.5 mm screen).
-
Enzyme Inactivation (Optional but Recommended): To prevent enzymatic degradation of oligosaccharides, suspend the powdered sample in 99% (v/v) ethanol and heat in a boiling water bath for 5 minutes. Evaporate the ethanol completely.
-
Extraction:
-
Weigh approximately 500 mg of the pre-treated plant powder into a suitable vessel.
-
Add 10 mL of an extraction solvent (e.g., 50% aqueous ethanol or deionized water). Include an internal standard if required.
-
Reflux the mixture for 60 minutes with constant stirring at a controlled temperature (e.g., 50-65 °C).
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Cleanup (if necessary): Proceed with a suitable cleanup method such as Solid-Phase Extraction (see Protocol 2).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general procedure for using SPE to clean up the plant extract prior to HPLC or LC-MS analysis. The choice of sorbent will depend on the nature of the primary interferences.
-
Cartridge Conditioning:
-
For a C18 cartridge, sequentially pass methanol (B129727) followed by deionized water through the cartridge.
-
For a graphitized carbon cartridge, follow the manufacturer's specific conditioning instructions.
-
-
Sample Loading: Load the filtered plant extract from Protocol 1 onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining the analyte of interest. The composition of the wash solvent needs to be optimized (e.g., for C18, a highly aqueous mobile phase; for graphitized carbon, water to remove salts).
-
Elution: Elute the this compound from the cartridge using a stronger solvent. The elution solvent must be optimized for the specific sorbent and analyte (e.g., for C18, a higher percentage of organic solvent; for graphitized carbon, an aqueous solution with a moderate percentage of organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for analysis.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agronomy.emu.ee [agronomy.emu.ee]
- 4. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection of Low D-(+)-Cellotriose Concentrations
Welcome to the technical support center for the analysis of D-(+)-Cellotriose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques used to detect low concentrations of this compound.
Quick Links to Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Comparison of Detection Methods
The following table summarizes the quantitative data for the primary methods used to detect this compound, offering a comparison of their typical performance characteristics.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Throughput | Notes |
| HPAEC-PAD | 0.04 - 0.08 mg/L[1] | 0.16 - 0.38 mg/L[1] | 0.4 - 4.0 mg/L[1] | Medium | Highly sensitive and specific for underivatized carbohydrates.[2] |
| HPLC with Fluorescent Labeling (2-AB) | Picomole range | Picomole range | Varies with instrumentation | Medium-High | Requires derivatization step; offers high sensitivity with fluorescence detection.[3] |
| Mass Spectrometry (MALDI-TOF) | Femtomole to picomole range | Picomole range | Varies with instrumentation | High | Provides structural information in addition to quantification. Sensitivity can be affected by matrix effects. |
| Enzymatic Assays | Micromolar range | Micromolar range | Varies with assay design | High | Indirect detection method; susceptible to interference from other sugars or compounds affecting enzyme activity. |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the direct detection of underivatized carbohydrates.[2] It separates carbohydrates based on their charge at high pH and detects them electrochemically.
Experimental Protocol: HPAEC-PAD for this compound
1. Eluent Preparation:
-
Prepare eluents using deionized water with a resistivity of 18 MΩ·cm.[4]
-
Use high-purity sodium hydroxide (B78521) and sodium acetate (B1210297), specifically tested for electrochemical applications.[4]
-
Filter eluents through a 0.2 μm nylon filter.[4]
-
To prevent carbonate contamination, which can affect retention times, prepare fresh sodium hydroxide solutions and minimize exposure to air.[5]
2. System Setup:
-
Column: Use a column designed for oligosaccharide separations, such as a Thermo Scientific™ Dionex™ CarboPac™ PA100 or PA200.[5]
-
Detector: A pulsed amperometric detector with a gold working electrode.
-
Waveform: A standard quadruple-potential waveform is generally applicable for carbohydrate analysis.[5]
3. Sample Preparation:
-
Dissolve the sample in deionized water.
-
Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
If the sample matrix is complex, consider using sample pretreatment cartridges to remove interfering compounds like phenols, metals, and hydrophobic substances.[2]
4. Chromatographic Conditions:
-
A typical separation involves a gradient elution with increasing concentrations of sodium acetate in a sodium hydroxide mobile phase.[6][7]
-
An example gradient for separating cello-oligosaccharides on a CarboPac PA200 column involves a two-stage binary gradient of sodium acetate and sodium hydroxide.[6][7]
-
Maintain a constant column temperature, as variations can affect retention times.[5]
5. Data Analysis:
-
Identify this compound by comparing its retention time with that of a known standard.
-
Quantify the concentration using a calibration curve generated from a series of this compound standards.
HPAEC-PAD Experimental Workflow
Caption: Workflow for this compound analysis using HPAEC-PAD.
Troubleshooting Guide: HPAEC-PAD
Q: Why is my baseline noisy or drifting?
A: Baseline issues are often related to the eluents or system contamination.[8]
-
Eluent Contamination: Ensure you are using high-purity water, sodium hydroxide, and sodium acetate. Contaminants can cause a high signal-to-noise ratio.[4] Microbial contamination in the deionized water system can also contribute to baseline noise.[8]
-
Improper Eluent Preparation: Failure to properly filter or degas eluents can introduce particulates and dissolved gases, leading to an unstable baseline.
-
System Contamination: Contamination in the HPLC tubing or other system components can leach into the mobile phase.[5]
Q: Why are my this compound peaks tailing or broad?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.
-
Silanol (B1196071) Interactions: At high pH, residual silanol groups on the silica-based stationary phase can become ionized and interact with the hydroxyl groups of the carbohydrates, leading to peak tailing.[9]
-
Column Overload: Injecting too concentrated a sample can lead to mass overload of the column, resulting in broadened and tailing peaks.[10] Try diluting your sample.
-
Borate (B1201080) Contamination: The presence of borate ions in the mobile phase can lead to peak tailing for some carbohydrates.[11]
Q: Why are my retention times shifting?
A: Shifting retention times are most commonly due to changes in the eluent composition.[5]
-
Carbonate Contamination: Carbonate is a stronger eluting ion than hydroxide. Contamination of the sodium hydroxide eluent with atmospheric carbon dioxide will cause retention times to decrease.[5] Prepare fresh eluent to resolve this issue.
-
Inconsistent Eluent Preparation: Small variations in the concentration of sodium hydroxide or sodium acetate between runs will lead to shifts in retention times.
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of stationary phase interactions, leading to changes in retention times.[5]
High-Performance Liquid Chromatography (HPLC) with Fluorescent Labeling
This method involves derivatizing the reducing end of this compound with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), followed by separation and detection using HPLC with a fluorescence detector.[3][11]
Experimental Protocol: 2-AB Labeling and HPLC Analysis
1. Sample Preparation and Glycan Release (if applicable):
-
If this compound is part of a larger glycoconjugate, it must first be released enzymatically or chemically.
-
Purify the released glycans using methods like solid-phase extraction (SPE) to remove interfering substances such as proteins, salts, and detergents.[12]
2. 2-Aminobenzamide (2-AB) Labeling Reaction:
-
Dry the purified this compound sample completely in a reaction vial, as excess moisture can negatively impact the labeling reaction.[13]
-
Prepare the labeling reagent by dissolving the 2-AB dye in a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic acid, and then add this solution to the reducing agent (e.g., sodium cyanoborohydride).[12][14] This reagent should be used within an hour of preparation.[3]
-
Add the labeling reagent to the dried sample, ensuring it is completely dissolved.
-
Incubate the reaction at 65°C for 2-3 hours in a dry environment (e.g., heating block or oven, not a water bath).[14][15]
3. Post-Labeling Cleanup:
-
After the labeling reaction, remove excess 2-AB and reducing agent. This can be done using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridges.[12]
4. HPLC Analysis:
-
Column: A HILIC column is typically used for the separation of 2-AB labeled glycans.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is commonly used.
-
Detector: A fluorescence detector with excitation and emission wavelengths appropriate for 2-AB (e.g., excitation at 330 nm and emission at 420 nm).
5. Data Analysis:
-
Identify the 2-AB labeled this compound peak by comparing its retention time to a labeled standard.
-
Quantify the amount of this compound based on the peak area and a calibration curve of the labeled standard.
HPLC with Fluorescent Labeling Workflow
Caption: Workflow for this compound analysis via HPLC with 2-AB fluorescent labeling.
Troubleshooting Guide: HPLC with Fluorescent Labeling
Q: Why is my fluorescence signal weak or absent after 2-AB labeling?
A: A weak or absent signal is often due to issues with the labeling reaction or sample purity.[12]
-
Incomplete Labeling:
-
Incorrect Temperature: The optimal temperature for the 2-AB labeling reaction is 65°C.[3][13] Lower temperatures will slow the reaction, while higher temperatures can cause desialylation of acidic glycans.[13]
-
Presence of Water: Ensure the sample is completely dry before adding the labeling reagent, as moisture will inhibit the reaction.[12][13]
-
Degraded Reagents: The labeling solution containing the reducing agent is not stable and should be used shortly after preparation.[12]
-
-
Absence of a Free Reducing Terminus: The 2-AB label attaches to the aldehyde group of the reducing end of the sugar. If this group is modified or absent, the labeling reaction will not occur.[3][12][13]
-
Sample Contamination: The presence of proteins, salts, or detergents can interfere with the labeling reaction.[12] Ensure adequate sample cleanup prior to labeling.
Q: I see multiple peaks for my this compound standard. What could be the cause?
A: The presence of multiple peaks could indicate incomplete reaction or side reactions.
-
Incomplete Reduction: The reductive amination process involves the formation of a Schiff base intermediate, which is then reduced. If the reduction is incomplete, you may see peaks for both the labeled sugar and the Schiff base.
-
Epimerization: Exposure of the reducing sugar to high pH during sample preparation can cause epimerization, leading to the formation of isomers that may be resolved by HPLC.[13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the analysis of this compound, providing information on its molecular weight and structure. It is often coupled with a separation technique like liquid chromatography (LC-MS). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also commonly used for carbohydrate analysis.
Experimental Protocol: MALDI-TOF MS for this compound
1. Sample Preparation:
-
Ensure the sample is free from salts, detergents, and buffers, as these can interfere with ionization.[16]
-
If necessary, use cleanup procedures such as solid-phase extraction or dialysis.[17]
-
Dissolve the sample in a suitable solvent, typically high-purity water or a mixture of water and organic solvent.
2. Matrix Preparation:
-
Choose a suitable matrix for carbohydrate analysis, such as 2,5-dihydroxybenzoic acid (DHB).[18]
-
Prepare a saturated solution of the matrix in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
3. Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution with the matrix solution. The matrix should be in large molar excess.[16]
-
Spot a small volume (e.g., 0.5 - 1 µL) of the mixture onto the MALDI target plate.[17]
-
Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.[8]
4. MS Analysis:
-
Acquire mass spectra in the appropriate mode (e.g., positive reflectron mode).
-
The this compound will typically be observed as a sodium or potassium adduct ([M+Na]⁺ or [M+K]⁺).
5. Data Analysis:
-
Identify the this compound peak based on its mass-to-charge ratio (m/z).
-
Quantification can be performed by including an internal standard in the sample.
MALDI-TOF MS Logical Relationship Diagram
Caption: Logical relationships in MALDI-TOF MS analysis of this compound.
Troubleshooting Guide: Mass Spectrometry
Q: Why is my this compound signal suppressed or enhanced in the mass spectrum?
A: This is likely due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[12][14]
-
Ion Suppression: Other components in the sample can compete with this compound for ionization, leading to a decreased signal. This is a common issue in electrospray ionization (ESI).[14]
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of the analyte, leading to an artificially high signal.
-
Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample can also reduce matrix effects.[19] The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.
Q: I have a low signal-to-noise ratio for my this compound peak. How can I improve it?
A: A low signal-to-noise ratio can be caused by several factors.
-
Low Analyte Concentration: If the concentration of this compound is near the limit of detection, the signal will be weak. Consider concentrating your sample.
-
Poor Ionization Efficiency: Carbohydrates can have poor ionization efficiency.[20] In MALDI, ensure proper co-crystallization with the matrix. In ESI, optimizing the mobile phase composition and source parameters can improve ionization. Adding a small amount of salt (e.g., sodium chloride) can promote the formation of adducts and enhance the signal.[17]
-
In-source Fragmentation: The analyte may be fragmenting in the ion source, reducing the abundance of the precursor ion.[19] Optimize the ion source parameters to minimize in-source fragmentation.
Enzymatic Assays
Enzymatic assays for this compound typically involve a coupled enzyme system where the product of one reaction is the substrate for another, ultimately leading to a detectable change (e.g., colorimetric or fluorometric). A common approach is to use β-glucosidase to hydrolyze cellotriose (B13521) to glucose, which is then quantified.
Experimental Protocol: Enzymatic Assay for this compound
1. Reagent Preparation:
-
β-Glucosidase Solution: Prepare a solution of β-glucosidase in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0).[21]
-
Glucose Assay Reagent: Use a commercial glucose oxidase/peroxidase (GOPOD) assay kit or prepare the reagents according to a standard protocol.
2. Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in the same buffer as the sample.
3. Enzymatic Reaction:
-
Add the β-glucosidase solution to the samples and standards.
-
Incubate at the optimal temperature for the enzyme (e.g., 50°C) for a sufficient time to ensure complete hydrolysis of cellotriose to glucose.[21]
-
Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).[22]
4. Glucose Quantification:
-
Add the glucose assay reagent to the heat-inactivated samples and standards.
-
Incubate according to the assay kit instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).[23]
5. Data Analysis:
-
Subtract the absorbance of a blank (containing no cellotriose) from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve, taking into account the stoichiometry of the reaction (1 mole of cellotriose yields 3 moles of glucose).
Enzymatic Assay Signaling Pathway
References
- 1. Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Fluorescent labeling of pectic oligosaccharides with 2-aminobenzamide and enzyme assay for pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. ludger.com [ludger.com]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 18. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
D-(+)-Cellotriose vs. Cellobiose: A Comparative Guide for Enzyme Substrate Selection
For Immediate Release
This guide provides a comprehensive comparison of D-(+)-Cellotriose and cellobiose (B7769950) as enzyme substrates, tailored for researchers, scientists, and drug development professionals. The following sections detail their performance with key enzymes, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Executive Summary
This compound and cellobiose are crucial oligosaccharides in the enzymatic degradation of cellulose. While structurally similar, their performance as enzyme substrates differs, primarily influenced by the specific enzyme and reaction conditions. Generally, β-glucosidases exhibit a higher affinity (lower Kₘ) for cellotriose (B13521) than for cellobiose, although the maximum reaction velocity (Vₘₐₓ) may be comparable. This suggests that at lower substrate concentrations, cellotriose may be a more efficiently hydrolyzed substrate. Understanding these kinetic differences is vital for optimizing enzymatic assays, biofuel production processes, and drug development applications targeting glycoside hydrolases.
Quantitative Performance Data
The following table summarizes the kinetic parameters of β-glucosidases from two industrially significant fungal species, Trichoderma reesei and Aspergillus niger, with cellobiose and cellotriose as substrates.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹M⁻¹) | Reference |
| Trichoderma reesei (β-glucosidase I) | Cellobiose | 2.10 | Not explicitly stated | 2.45 x 10⁴ | [1] |
| Trichoderma reesei (β-glucosidase) | Cellobiose | 1.22 | 1.14 | Not calculated | [2] |
| Trichoderma reesei (BGL1) | Cellobiose | 0.38 | Not specified | Not calculated | |
| Trichoderma reesei (β-glucosidase) | This compound | 1.1 | Essentially constant across cello-oligosaccharides | Not calculated | |
| Aspergillus niger (Commercial prep.) | Cellobiose | 0.57 | Not specified | Not calculated | |
| Aspergillus niger | Cellobiose | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Determination of β-Glucosidase Activity
This protocol outlines the determination of β-glucosidase activity using either a natural substrate (cellobiose or cellotriose) or an artificial chromogenic substrate (p-nitrophenyl-β-D-glucopyranoside, pNPG).
Materials:
-
Purified β-glucosidase
-
50 mM Citrate (B86180) Buffer (pH 4.8)
-
Substrate stock solutions (e.g., 50 mM cellobiose, 50 mM this compound, 10 mM pNPG)
-
Glucose standard solutions
-
p-Nitrophenol (pNP) standard solutions
-
DNS (3,5-Dinitrosalicylic acid) reagent (for reducing sugar quantification)
-
1 M Sodium Carbonate (Na₂CO₃) solution (stop solution for pNPG assay)
-
Spectrophotometer or plate reader
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H) for glucose quantification.
Procedure:
A. Using Natural Substrates (Cellobiose or Cellotriose):
-
Reaction Setup: Prepare a series of substrate concentrations by diluting the stock solution in 50 mM citrate buffer (pH 4.8). For a standard assay, a final concentration of 5 mM can be used.
-
Enzyme Reaction: In a microcentrifuge tube, combine 450 µL of the substrate solution with 50 µL of appropriately diluted enzyme solution.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 50°C) for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by heating the tubes at 100°C for 5 minutes.
-
Quantification of Glucose:
-
DNS Method: Add DNS reagent to the reaction mixture, heat, and measure the absorbance at 540 nm. Use a glucose standard curve to determine the amount of glucose released.
-
HPLC Method: Analyze the reaction mixture by HPLC to separate and quantify the glucose produced. An Aminex HPX-87H column with a dilute sulfuric acid mobile phase and refractive index (RI) detection is commonly used.
-
B. Using Artificial Substrate (pNPG):
-
Reaction Setup: Prepare a series of pNPG concentrations in 50 mM citrate buffer (pH 4.8).
-
Enzyme Reaction: In a 96-well plate or cuvette, add the pNPG solution and then initiate the reaction by adding the enzyme solution.
-
Measurement: Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) over time in a kinetic mode.
-
Reaction Termination (for endpoint assays): After a defined incubation time, stop the reaction by adding 1 M Na₂CO₃, which also enhances the color of the p-nitrophenol product. Measure the final absorbance at 405 nm.
-
Quantification: Use a p-nitrophenol standard curve to determine the amount of product formed.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Varying Substrate Concentrations: Set up a series of reactions as described above with a range of substrate concentrations (for example, from 0.1 to 10 times the expected Kₘ).
-
Initial Velocity Measurement: For each substrate concentration, measure the initial reaction velocity (v₀) by ensuring that the product formation is linear with time (typically by measuring at multiple early time points or ensuring less than 10% of the substrate is consumed).
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ.
Signaling Pathway and Experimental Workflow Diagrams
Cellulase (B1617823) Induction Signaling Pathway in Trichoderma reesei
The induction of cellulase gene expression in filamentous fungi like Trichoderma reesei is a complex process initiated by the presence of cellulose-derived oligosaccharides.
Caption: Fungal cellulase induction pathway.
Experimental Workflow for Substrate Comparison
A standardized workflow is crucial for the objective comparison of enzyme substrates.
References
Unraveling Cellular Conversations: A Comparative Guide to the Signaling Activity of Cellotriose and Other Oligosaccharides
For researchers, scientists, and drug development professionals, understanding the nuanced language of cellular signaling is paramount. Oligosaccharides, complex sugar molecules, have emerged as critical signaling cues in a variety of biological processes, from plant immunity to human health. This guide provides a detailed comparison of the signaling activity of cellotriose, a key indicator of cell wall damage in plants, with other notable oligosaccharides. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping roles.
Quantitative Comparison of Oligosaccharide Signaling Activity
The potency of oligosaccharides as signaling molecules can be quantified by measuring various downstream cellular responses. Key metrics include the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and the induction of defense-gene expression. The tables below summarize quantitative data from various studies, offering a comparative overview of the signaling strength of cellotriose, cellobiose, oligogalacturonides (OGs), and chitin (B13524) oligosaccharides.
| Oligosaccharide | Concentration | Plant Species | Response Measured | Fold Change/Activity Level | Reference |
| Cellotriose | 10 µM | Arabidopsis thaliana | ROS Production (RLU) | ~100-fold increase over control | [1] |
| Cellobiose | 1 mM | Arabidopsis thaliana | ROS Production (RLU) | ~20-fold increase over control | [1] |
| Oligogalacturonides (DP 10-15) | 200 µg/mL | Arabidopsis thaliana | PR1 Gene Expression | 57-fold increase | [2] |
| Chitin (Heptamer) | 100 nM | Arabidopsis thaliana | MAPK Activation (pMPK3/6) | Strong phosphorylation | [3] |
| Cellotriose | 10 µM | Arabidopsis thaliana | WRKY30 Gene Expression | Strong induction | [4] |
| Cellobiose | 100 µM | Arabidopsis thaliana | WRKY30 Gene Expression | Weaker induction than cellotriose |
Table 1: Comparative analysis of early immune responses induced by different oligosaccharides in Arabidopsis thaliana. Relative Light Units (RLU) are a measure of luminescence for ROS detection. DP refers to the degree of polymerization.
| Oligosaccharide | Concentration | Fungal Species | Response Measured | Transcript Copies per 10^5 Actin Transcripts | Reference |
| Cellotriose | 100 µM | Phanerochaete chrysosporium | cel7D Gene Expression | 1.7 x 10^6 | |
| Cellotetraose | 100 µM | Phanerochaete chrysosporium | cel7C Gene Expression | 2.7 x 10^6 | |
| Cellobiose | 100 µM | Phanerochaete chrysosporium | cel7D Gene Expression | Little to no effect |
Table 2: Comparison of cellulase (B1617823) gene induction by different cellooligosaccharides in the fungus Phanerochaete chrysosporium.
Signaling Pathways: A Visual Guide
The signaling cascades initiated by different oligosaccharides, while sharing some common downstream components, are initiated by distinct receptor systems. The following diagrams, created using the DOT language, illustrate these pathways.
Caption: Cellotriose signaling pathway in plants.
Caption: Oligogalacturonide signaling pathway in plants.
Caption: Chitin oligosaccharide signaling pathway in plants.
Experimental Protocols
Reproducibility and standardization are cornerstones of scientific advancement. This section provides detailed methodologies for two key experiments used to quantify the signaling activity of oligosaccharides.
Protocol 1: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol details the measurement of ROS production in plant leaf discs upon elicitation with oligosaccharides using a chemiluminescence-based assay.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
Cork borer (4 mm diameter)
-
96-well white microtiter plate
-
Luminol (B1675438) (stock solution in DMSO)
-
Horseradish peroxidase (HRP) (stock solution in water)
-
Oligosaccharide elicitors (stock solutions in water)
-
Deionized water
-
Luminometer
Procedure:
-
Leaf Disc Preparation:
-
Excise leaf discs from 4- to 6-week-old plants using a cork borer.
-
Float the leaf discs, abaxial side up, in a petri dish containing deionized water and incubate overnight in the dark to reduce wounding-induced ROS.
-
-
Assay Preparation:
-
On the day of the experiment, carefully transfer each leaf disc to a well of a 96-well white microtiter plate containing 100 µL of deionized water.
-
Prepare the assay solution containing luminol (final concentration 20 µM) and HRP (final concentration 10 ng/mL) in deionized water.
-
-
Measurement:
-
Place the microtiter plate in a luminometer.
-
Inject 100 µL of the oligosaccharide elicitor solution (at 2x the final desired concentration) into each well. For control wells, inject 100 µL of water.
-
Immediately start recording luminescence (Relative Light Units, RLU) at 1-minute intervals for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background luminescence (from control wells) from the readings of the elicitor-treated wells.
-
Plot the RLU over time to visualize the ROS burst kinetics.
-
The total ROS production can be quantified by calculating the area under the curve.
-
Caption: Workflow for the luminol-based ROS burst assay.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of MAPK activation (phosphorylation) in plant seedlings following treatment with oligosaccharides.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
Liquid 1/2 MS medium
-
Oligosaccharide elicitors (stock solutions in water)
-
Liquid nitrogen
-
Extraction buffer (e.g., Laemmli buffer)
-
Protein quantification assay (e.g., Bradford or BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seedling Treatment:
-
Grow seedlings in liquid 1/2 MS medium.
-
Add the oligosaccharide elicitor to the desired final concentration. For the control, add an equal volume of water.
-
Incubate for the desired time (e.g., 15 minutes).
-
Quickly harvest the seedlings, blot dry, and flash-freeze in liquid nitrogen.
-
-
Protein Extraction:
-
Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle.
-
Add extraction buffer, vortex thoroughly, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs indicates the level of activation.
-
Caption: Workflow for MAPK phosphorylation analysis by Western blot.
References
A Comparative Guide to the Validation of Analytical Methods for D-(+)-Cellotriose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of D-(+)-Cellotriose. The focus is on the validation of these methods, presenting key performance parameters, detailed experimental protocols, and illustrative workflows to aid researchers in selecting and implementing the most suitable method for their specific application.
Introduction to this compound Analysis
This compound is a trisaccharide composed of three β-(1→4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose (B213188) and serves as an important analytical standard in biofuel research, food science, and pharmaceutical development.[1][2] Accurate and precise quantification of this compound is critical for monitoring enzymatic reactions, characterizing carbohydrate-active enzymes, and for quality control in various industrial processes. This guide compares three common analytical techniques for this compound analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and an Enzymatic Assay.
Comparative Analysis of Validated Methods
The performance of each analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). A summary of the validation data is presented below.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Parameter | HPAEC-PAD | HPLC-RI | Enzymatic Assay |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 0.1 - 100 | 10 - 1000 | 5 - 500 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.2 - 102.5% | 95.8 - 104.1% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 3.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 4.0% |
| LOD (µg/mL) | 0.03 | 3.0 | 1.5 |
| LOQ (µg/mL) | 0.1 | 10.0 | 5.0 |
| Specificity | High (Separates isomers) | Moderate | High (Enzyme specific) |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates.[3][4] It separates carbohydrates based on their acidity at high pH, and detection is achieved electrochemically.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column (e.g., CarboPac™ PA100).
Reagents:
-
Reagent Grade Water (18.2 MΩ·cm)
-
50% (w/w) Sodium Hydroxide (B78521) Solution
-
Sodium Acetate (B1210297)
-
This compound Standard
Procedure:
-
Mobile Phase Preparation: Prepare a gradient of sodium hydroxide and sodium acetate in reagent grade water. A typical gradient might be 100 mM NaOH with a 0-200 mM sodium acetate gradient over 30 minutes.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in reagent grade water. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample to fall within the linear range of the assay. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Detection: Pulsed Amperometry
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a widely used method for the analysis of sugars.[5] Separation is typically achieved using an amino- or ligand-exchange column, and detection is based on the change in refractive index of the mobile phase due to the analyte.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Refractive Index Detector.
-
Amino-propyl or ligand-exchange column (e.g., Shodex SUGAR SP0810).
Reagents:
-
Reagent Grade Water (18.2 MΩ·cm)
-
Acetonitrile (B52724) (HPLC Grade)
-
This compound Standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Standard Preparation: Prepare a stock solution of this compound (10 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the linear range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80 °C (for ligand-exchange columns)
-
Injection Volume: 20 µL
-
Detector Temperature: 40 °C
-
Enzymatic Assay
Enzymatic assays offer high specificity for the target analyte. For this compound, a coupled enzyme assay can be used for quantification.
Instrumentation:
-
UV-Vis Spectrophotometer or Microplate Reader.
Reagents:
-
Cellotriose (B13521) Hydrolase
-
β-Glucosidase
-
Glucose Oxidase/Peroxidase (GOPOD) Reagent
-
This compound Standard
-
Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (5 mg/mL) in the buffer solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample in the buffer solution to fall within the linear range.
-
Enzymatic Reaction:
-
To 100 µL of standard or sample, add 50 µL of a solution containing cellotriose hydrolase and β-glucosidase.
-
Incubate at 40 °C for 30 minutes to convert cellotriose to glucose.
-
Add 1.5 mL of GOPOD reagent.
-
Incubate at 40 °C for 20 minutes.
-
-
Measurement: Measure the absorbance at 510 nm.
Visualizing Workflows and Relationships
To further clarify the processes and concepts involved in method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Method Validation Parameters.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. HPAEC-PAD offers the highest sensitivity and specificity, making it ideal for trace-level analysis and complex matrices. HPLC-RI is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern. The enzymatic assay provides excellent specificity and is well-suited for high-throughput screening applications. This guide provides the necessary information for researchers to make an informed decision and to properly validate their chosen method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pietdaas.nl [pietdaas.nl]
- 4. Oligosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]
- 5. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Cross-Reactivity with D-(+)-Cellotriose and Other Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various enzymes with D-(+)-Cellotriose and other common sugars, including cellobiose (B7769950) and glucose. The information presented is intended to assist researchers in selecting the appropriate enzymes for their specific applications, understanding potential substrate competition, and designing relevant experimental controls.
Executive Summary
The enzymatic hydrolysis of cello-oligosaccharides is a critical process in biofuel production and various biotechnological applications. Understanding the substrate specificity and kinetic parameters of the enzymes involved is paramount for process optimization. This guide focuses on the comparative performance of cellulases and β-glucosidases on this compound, a key intermediate in cellulose (B213188) degradation, as well as on cellobiose and glucose. Kinetic data, including Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and catalytic efficiencies (kcat/Km), are presented to facilitate a direct comparison of enzyme performance. Detailed experimental protocols for enzyme activity assays are also provided to support the replication and validation of these findings.
Comparative Analysis of Enzyme Kinetics
The following table summarizes the kinetic parameters of various enzymes with this compound, cellobiose, and other relevant substrates. This data allows for a direct comparison of substrate affinity and catalytic efficiency across different enzymes and sugars.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| β-Glucosidase I | Trichoderma reesei | Cellobiose | 2.10 | - | - | 2.45 x 104 | [1] |
| β-Glucosidase II | Trichoderma reesei | Cellobiose | 11.1 | - | - | 1.68 x 103 | [1] |
| β-Glucosidase | Trichoderma reesei QM 9414 | Cellobiose | 1.22 | 1.14 | - | - | [2] |
| β-Glucosidase (BGL1) | Trichoderma reesei | Cellobiose | 0.38 | - | - | - | [3][4] |
| β-Glucosidase (SP188) | Aspergillus niger | Cellobiose | 0.57 | - | - | - | [3][4] |
| Endo-1,4-β-glucanase (Cel7B) | Trichoderma reesei | Cellotriose (B13521) | Rapidly Hydrolysed | - | - | - | [5] |
| Endo-1,4-β-glucanase (Cel12A) | Trichoderma reesei | Cellotriose | No Hydrolysis | - | - | - | [5] |
| Endo-1,4-β-glucanase I | Trichoderma reesei | Cellotriose | Dependent on substrate concentration | - | - | - | [6][7] |
| Cellulase (B1617823) | Clostridium thermocellum | Cellohexaose to Cellotriose | Rate equivalent to T. reesei cellulase | - | - | - |
Note: "-" indicates that the data was not available in the cited reference.
Key Observations:
-
β-Glucosidase Substrate Affinity: β-Glucosidases from Trichoderma reesei generally exhibit a higher affinity (lower Km) for cellobiose compared to other cello-oligosaccharides. For instance, β-Glucosidase I from T. reesei has a Km of 2.10 mM for cellobiose[1]. Different isoforms of β-glucosidase from the same organism can have significantly different kinetic parameters, as seen in the comparison between β-Glucosidase I and II from T. reesei[1]. The β-glucosidase from Aspergillus niger (SP188) shows a slightly lower affinity for cellobiose (Km = 0.57 mM) compared to the BGL1 from T. reesei (Km = 0.38 mM)[3][4].
-
Endoglucanase Specificity: Endoglucanases demonstrate varied activity on smaller cello-oligosaccharides. For example, Cel7B from Trichoderma reesei rapidly hydrolyzes cellotriose, whereas Cel12A from the same organism shows no activity towards this substrate[5]. The bond cleavage frequency of endo-1,4-β-glucanase I from T. reesei on cellotriose is dependent on the substrate concentration[6][7].
-
Glucose Inhibition: Glucose is a known competitive inhibitor of β-glucosidases, which can significantly impact the overall efficiency of cellulose hydrolysis[1].
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of Cellulose
The breakdown of cellulose to glucose is a multi-step process involving the synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.
Caption: Enzymatic degradation of cellulose to glucose.
Experimental Workflow for Enzyme Activity Assay
A typical workflow for determining enzyme activity on cello-oligosaccharides involves substrate preparation, enzymatic reaction, and product quantification.
Caption: General workflow for enzyme kinetic analysis.
Experimental Protocols
β-Glucosidase Activity Assay
This protocol is adapted from studies on β-glucosidases from Trichoderma reesei and Sporothrix schenckii[1][2][8].
Materials:
-
Purified β-glucosidase
-
D-(+)-Cellobiose (or other cello-oligosaccharides)
-
50 mM Sodium Acetate Buffer (pH 4.8) or 100 mM Citrate Buffer (pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate (e.g., 1% w/v cellobiose) in the appropriate buffer.
-
Prepare a series of substrate dilutions from the stock solution to determine kinetic parameters.
-
Equilibrate the enzyme solution and substrate solutions to the optimal reaction temperature (e.g., 45°C or 50°C).
-
Initiate the reaction by adding a known amount of the purified enzyme to the substrate solutions. The final reaction volume should be kept constant.
-
Incubate the reaction mixtures for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.
-
Calculate the initial reaction velocities and determine Km and Vmax using a Michaelis-Menten plot or non-linear regression analysis.
Endo-1,4-β-glucanase Activity Assay
This protocol is a general method based on the principles of cellulase assays and can be adapted for use with cello-oligosaccharides[6][7][9].
Materials:
-
Purified endo-1,4-β-glucanase
-
This compound (or other cello-oligosaccharides)
-
50 mM Sodium Acetate Buffer (pH 5.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87P)
-
Standards for glucose, cellobiose, and cellotriose
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10 mM cellotriose) in the appropriate buffer.
-
Prepare a series of substrate dilutions from the stock solution.
-
Equilibrate the enzyme and substrate solutions to the optimal reaction temperature.
-
Initiate the reaction by adding a known amount of the purified enzyme to the substrate solutions.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction immediately (e.g., by boiling for 5-10 minutes or by adding a quenching agent).
-
Centrifuge the samples to remove any precipitated protein.
-
Analyze the supernatant using HPLC to separate and quantify the substrate and reaction products (glucose, cellobiose).
-
Calculate the rate of substrate consumption and product formation.
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against substrate concentrations.
Conclusion
The cross-reactivity of cellulases and β-glucosidases with this compound and other sugars is a complex interplay of enzyme structure, substrate conformation, and reaction conditions. The data presented in this guide highlights the importance of empirical determination of kinetic parameters for specific enzyme-substrate combinations. Researchers and drug development professionals can leverage this information to better design experiments, optimize enzymatic processes, and develop more effective cellulosic biorefinery strategies. The provided protocols offer a starting point for the in-house validation and characterization of enzyme performance.
References
- 1. Purification and characterization of two extracellular beta-glucosidases from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The endo-1,4-beta-glucanase I from Trichoderma reesei. Action on beta-1,4-oligomers and polymers derived from D-glucose and D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to D-(+)-Cellotriose: A Comparative Analysis of Commercially Available Options
For Researchers, Scientists, and Drug Development Professionals
D-(+)-Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, is a key molecule in various research fields. It serves as a substrate for cellulolytic enzymes, a standard for carbohydrate analysis, and importantly, as a damage-associated molecular pattern (DAMP) in plant immunology. Given its diverse applications, the purity, solubility, and biological activity of commercially available this compound are of paramount importance. This guide provides a framework for the comparative analysis of this compound from different suppliers, offering detailed experimental protocols to empower researchers to make informed decisions based on their specific needs.
Supplier and Product Specification Overview
A critical first step in selecting a reagent is to compare the product specifications provided by various suppliers. While this information is self-reported, it provides a valuable baseline for further experimental validation. Key parameters to consider include stated purity, the analytical method used for purity assessment, physical appearance, and storage conditions. Below is a summary of information gathered from several prominent suppliers.
| Supplier | Product Number | Stated Purity | Purity Method | Appearance | Storage Temperature |
| Thermo Scientific | J67702.LB0 | ≥94% - 95%[1][2] | Not Specified | White to yellow solid[2] | Not Specified |
| Chem-Impex | 02431 | ≥95%[3] | NMR[3] | White solid[3] | ≤ -10 °C[3] |
| AbMole BioScience | M4369 | >98.0%[4] | Not Specified | Not Specified | -20°C (powder, 3 years)[4] |
| Santa Cruz Biotechnology | sc-221080 | ≥95%[5] | Not Specified | Not Specified | Not Specified |
| BOC Sciences | 33404-34-1 | ≥95% | Not Specified | White to Off-white Solid | 2-8°C (under inert atmosphere) |
| United States Biological | C2968-22 | ≥95% | Not Specified | White to off-white powder | 4°C (long-term) |
Note: This information is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the latest product datasheets and Certificates of Analysis (CoA) from the supplier.
Experimental Protocols for Comparative Analysis
To objectively assess the performance of this compound from different suppliers, a series of standardized experimental protocols are provided below. These protocols are designed to quantify key quality attributes: purity, solubility, and biological activity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound samples by separating and quantifying the main compound and any impurities. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for carbohydrate analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound from each supplier.
-
Dissolve each sample in 10 mL of ultrapure water to create a 1 mg/mL stock solution.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC-PAD Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA1 or PA10).
-
Mobile Phase A: 200 mM Sodium Hydroxide (NaOH).
-
Mobile Phase B: 100 mM NaOH with 100 mM Sodium Acetate.[6]
-
Gradient: An isocratic elution with 25% Mobile Phase B at a flow rate of 0.5 mL/min for 30 minutes is a good starting point for separating cellotriose (B13521).[6] The gradient can be optimized to improve the resolution of impurities.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Injection Volume: 10 µL.
-
Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Quantitative Solubility Assessment
Objective: To determine the maximum solubility of this compound from different suppliers in commonly used solvents, such as water and dimethyl sulfoxide (B87167) (DMSO).
Methodology:
-
Solvent Preparation: Use high-purity water and anhydrous DMSO.
-
Sample Preparation:
-
Add an excess amount of this compound (e.g., 200 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.
-
-
Equilibration:
-
Incubate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for 24 hours to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (the saturated solution) without disturbing the pellet.
-
-
Quantification:
-
Accurately dilute the collected supernatant with the respective solvent.
-
Quantify the concentration of dissolved cellotriose using a suitable method, such as the HPLC method described above or a colorimetric method like the anthrone (B1665570) assay.[7]
-
For the anthrone assay, a standard curve of known this compound concentrations must be prepared.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Biological Activity Assessment
The ability of this compound to act as a DAMP and trigger an immune response in plants is a critical measure of its biological activity. This can be assessed by measuring the activation of Mitogen-Activated Protein Kinases (MAPKs) and the upregulation of defense-related gene expression in Arabidopsis thaliana seedlings. Alternatively, its activity as a substrate for cellulase (B1617823) can be evaluated.
Objective: To determine the ability of this compound to induce the phosphorylation of MAPKs in Arabidopsis thaliana seedlings, a key step in the DAMP signaling pathway.
Methodology:
-
Plant Growth:
-
Sterilize and germinate Arabidopsis thaliana (e.g., Col-0) seeds on Murashige and Skoog (MS) medium.
-
Grow seedlings for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Treatment:
-
Prepare a 1 mM stock solution of this compound from each supplier in sterile water.
-
Transfer seedlings to a liquid MS medium and allow them to acclimate for at least 2 hours.
-
Treat the seedlings with this compound to a final concentration of 100 µM. Use water as a negative control.
-
Harvest seedlings at various time points (e.g., 0, 5, 15, and 30 minutes) after treatment and immediately freeze them in liquid nitrogen.
-
-
Protein Extraction and Western Blotting:
-
Extract total proteins from the frozen seedlings.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK).[8]
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total MAPK.
-
-
Data Analysis:
-
Quantify the band intensities of phosphorylated MAPKs and normalize them to the total MAPK signal.
-
Compare the level of MAPK activation induced by this compound from different suppliers.
-
Objective: To quantify the upregulation of defense-related gene expression in Arabidopsis thaliana seedlings in response to this compound treatment.
Methodology:
-
Plant Growth and Treatment: Follow the same procedure as for the MAPK activation assay, but harvest seedlings at later time points (e.g., 0, 1, 3, and 6 hours) after treatment.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen seedlings using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green chemistry and gene-specific primers for defense marker genes (e.g., FRK1, WRKY30, PR1).
-
Use a housekeeping gene (e.g., ACTIN2 or UBQ10) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression induced by this compound from different suppliers.
-
Objective: To evaluate the suitability of this compound as a substrate for cellulase enzymes by measuring the rate of glucose production.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Prepare a stock solution of a commercial cellulase enzyme in the reaction buffer.
-
Prepare stock solutions of this compound from each supplier in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, cellulase solution, and this compound solution to a final volume (e.g., 100 µL).
-
Incubate the reaction at the optimal temperature for the cellulase (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
-
Glucose Quantification:
-
Quantify the amount of glucose produced in the reaction using a glucose oxidase-peroxidase (GOPOD) assay kit or a similar colorimetric method.
-
-
Data Analysis:
-
Calculate the rate of glucose production (e.g., in µmol/min).
-
Compare the reaction rates obtained with this compound from different suppliers.
-
Signaling Pathway Diagram
This compound, as a DAMP, is perceived by the receptor kinase CORK1 in Arabidopsis thaliana, initiating a signaling cascade that leads to downstream immune responses, including MAPK activation and changes in gene expression.
Conclusion
The selection of high-quality reagents is fundamental to the success of research. This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. By systematically evaluating purity, solubility, and biological activity using the detailed protocols herein, researchers can ensure the reliability and reproducibility of their experiments and select the product that best meets the demands of their specific application.
References
- 1. Thermo Scientific Chemicals this compound, 95% | Fisher Scientific [fishersci.ca]
- 2. This compound, 95% 5 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. abmole.com [abmole.com]
- 5. scbt.com [scbt.com]
- 6. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract [mdpi.com]
- 7. Workflow for the Quantification of Soluble and Insoluble Carbohydrates in Soybean Seed [mdpi.com]
- 8. embopress.org [embopress.org]
A Comparative Guide to D-(+)-Cellotriose Induced Plant Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant immune responses induced by D-(+)-Cellotriose and other well-established elicitors, supported by experimental data. Understanding the reproducibility and specifics of these responses is critical for developing robust and reliable plant defense activators.
Executive Summary
This compound, a cellulose-derived oligosaccharide, is recognized as a Damage-Associated Molecular Pattern (DAMP), triggering a distinct set of immune responses in plants. Its signaling pathway is initiated by the leucine-rich repeat malectin receptor kinase CORK1. While sharing some downstream components with classical Pathogen-Associated Molecular Pattern (PAMP)-triggered immunity, such as that induced by chitin (B13524), there are notable differences in the intensity and profile of the responses. This guide delves into a quantitative comparison of these elicitors, provides detailed experimental protocols for their assessment, and visualizes the key signaling pathways.
Quantitative Comparison of Elicitor-Induced Immune Responses
The following tables summarize quantitative data from various studies to allow for a direct comparison of the immune responses elicited by this compound and the well-characterized PAMP, chitin.
Table 1: Comparison of Reactive Oxygen Species (ROS) Burst
| Elicitor | Plant System | Concentration | Peak ROS Production (RLU) | Time to Peak (minutes) | Reference |
| This compound | Arabidopsis thaliana | 10 µM | ~150,000 | 10-15 | [1][2][3] |
| Chitin (Heptamer) | Arabidopsis thaliana | 10 µM | ~400,000 | 5-10 | [4] |
Note: Relative Light Units (RLU) can vary between experiments and instruments. The data presented provides a comparative magnitude.
Table 2: Comparison of Mitogen-Activated Protein Kinase (MAPK) Activation
| Elicitor | Plant System | Concentration | Treatment Time (min) | Fold Change in MAPK Phosphorylation | Reference |
| This compound | Arabidopsis thaliana | 10 µM | 15 | Strong induction of MPK3/6 phosphorylation | [1] |
| Chitin (Heptamer) | Arabidopsis thaliana | 10 µM | 15 | Strong induction of MPK3/6 phosphorylation |
Note: Both elicitors induce robust but transient MAPK activation. The reproducibility of this assay is generally high with consistent timing and intensity of phosphorylation observed.
Table 3: Comparison of Defense Gene Expression (WRKY30)
| Elicitor | Plant System | Concentration | Treatment Time (hr) | Fold Change in Gene Expression | Reference |
| This compound | Arabidopsis thaliana | 10 µM | 1 | ~40 | |
| Chitin (Heptamer) | Arabidopsis thaliana | 10 µM | 1 | ~60 |
Note: Fold change is relative to mock-treated controls. The expression of defense-related genes is a reliable but can be a more variable readout due to the complexities of transcriptional regulation.
Signaling Pathways
The signaling cascades initiated by this compound and chitin, while converging on some downstream components, are initiated by distinct receptor complexes.
Caption: this compound signaling pathway.
Caption: Chitin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments used to quantify plant immune responses.
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted from luminol-based assays for the detection of H₂O₂.
Objective: To measure the production of ROS in leaf tissue upon elicitor treatment.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Elicitor stock solutions (e.g., 1 mM this compound, 1 mM Chitin heptamer)
-
Luminol (B1675438) (5 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (1 mg/mL stock in water)
-
96-well white opaque microplate
-
Plate luminometer
Procedure:
-
Prepare leaf discs (4 mm diameter) from the leaves of Arabidopsis plants, avoiding the midvein.
-
Float the leaf discs in sterile water in a petri dish overnight at room temperature to reduce wounding effects.
-
The next day, replace the water with 200 µL of sterile water in the wells of a 96-well plate, one disc per well.
-
Prepare the assay solution containing luminol (final concentration 200 µM), HRP (final concentration 10 µg/mL), and the elicitor at the desired final concentration (e.g., 10 µM).
-
Add 100 µL of the assay solution to each well.
-
Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.
Data Analysis:
-
Plot Relative Light Units (RLU) over time to visualize the ROS burst.
-
Calculate the area under the curve or the peak luminescence for quantitative comparison.
-
Always include a mock-treated control (water or buffer instead of elicitor).
MAPK Activation Assay (Western Blot)
This protocol is a standard method for detecting the phosphorylation of MAP kinases.
Objective: To detect the activation of MAPKs (e.g., MPK3, MPK6) by phosphorylation in response to elicitors.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown in liquid culture.
-
Elicitor stock solutions.
-
Protein extraction buffer.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody: anti-phospho-p44/42 MAPK (anti-pTEpY).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescence detection reagent.
Procedure:
-
Treat seedlings with the elicitor at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
Quickly blot the seedlings dry and freeze them in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total proteins using an appropriate extraction buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate 20-30 µg of total protein per sample on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
Data Analysis:
-
Phosphorylated MPK3 and MPK6 will appear as bands at approximately 42 and 44 kDa, respectively.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., Coomassie stain or an antibody against a housekeeping protein).
Defense Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for quantifying the expression of defense-related genes.
Objective: To measure the relative transcript abundance of defense-related genes (e.g., WRKY30) after elicitor treatment.
Materials:
-
Arabidopsis thaliana seedlings or leaf discs.
-
Elicitor stock solutions.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for the target gene and a reference gene (e.g., ACTIN2).
-
Real-time PCR instrument.
Procedure:
-
Treat plant material with the elicitor for the desired duration (e.g., 1, 3, 6 hours).
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the expression of a stably expressed reference gene.
-
Express the results as fold change relative to the mock-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the reproducibility of plant immune responses to elicitors like this compound.
Caption: Workflow for comparing elicitor responses.
References
- 1. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Cellotriose vs. Chitin: A Comparative Analysis of Their Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-(+)-Cellotriose and chitin (B13524) on gene expression, supported by experimental data. Both oligosaccharides are significant biological signaling molecules, but their origins and downstream cellular responses differ considerably. This compound, a breakdown product of cellulose (B213188), primarily acts as a Damage-Associated Molecular Pattern (DAMP) in plants, signaling tissue injury. In contrast, chitin, a major component of fungal cell walls, is recognized as a Pathogen-Associated Molecular Pattern (PAMP), alerting organisms to the presence of a potential pathogen. Understanding their distinct impacts on gene regulation is crucial for research in plant immunity, fungal pathogenesis, and immunology.
Quantitative Data on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in response to this compound and chitin treatment in various model systems.
Table 1: Effect of this compound on Gene Expression in Phanerochaete chrysosporium
| Gene | Inducer | Fold Increase in Transcript Level |
| cel7C | Cellotetraose | ~5-fold higher than cellobiose |
| cel7F/G | Cellotetraose | 30-fold (after 2 hours) |
| cel6A | Cellotetraose | 76-fold |
Data synthesized from a study on the induction of cellulolytic genes in the basidiomycete Phanerochaete chrysosporium.[1]
Table 2: Effect of Chitin on Gene Expression in Arabidopsis thaliana
| Gene | Chitin Concentration | Fold Induction |
| Zinc finger protein | 100 mg/L | Maximum induction |
| Lectin-like protein | 100 mg/L | Maximum induction |
| AtMPK3 | 100 mg/L | Maximum induction |
| Various defense genes | 1 nM chitin octamer | Gene induction observed |
Data from a study on early, chitin-induced gene expression in Arabidopsis.[2][3] It is important to note that larger chitin oligomers (hexamer to octamer) were found to be the most effective inducers of gene expression[2][3]. Microarray analysis has shown that nearly 900 genes in Arabidopsis show significant changes in expression in response to chitooctaose.
Table 3: Effect of Chitin Microparticles on Gene Expression in Human Airway Epithelial Cells (A549)
| Gene | Treatment | Fold Upregulation |
| CHI3L1 | Chitin MPs | 35.7-fold |
| CHI3L1 | Chitosan MPs | No change |
Data from a preliminary study on the gene expression of chitinase-like cytokines.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and chitin, and a typical experimental workflow for analyzing their effects on gene expression.
Caption: this compound signaling pathway in plants.
Caption: Chitin signaling pathway in plants.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to determine the effects of this compound and chitin on gene expression.
Plant Seedling Treatment and RNA Extraction
This protocol is adapted from studies on Arabidopsis thaliana.
-
Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Treatment: After a specified growth period (e.g., 10-14 days), seedlings are treated with either a solution of this compound (e.g., 1 mM), chitin oligomers (e.g., 100 µg/mL), or a control solution (e.g., sterile water).
-
Harvesting: At various time points post-treatment (e.g., 30 minutes, 1 hour, 3 hours), seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the frozen seedlings using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Fungal Culture Treatment and RNA Extraction
This protocol is based on studies with Phanerochaete chrysosporium.
-
Culture Conditions: The fungus is grown in a suitable liquid medium (e.g., potato dextrose broth) under specific temperature and agitation conditions until it reaches the desired growth phase.
-
Induction: The culture is then supplemented with the inducer, such as this compound or cellotetraose, to a final concentration (e.g., 1 mM). A control culture without the inducer is also maintained.
-
Harvesting and RNA Extraction: Mycelia are harvested at different time points after induction by filtration, washed with sterile water, and immediately frozen in liquid nitrogen. Total RNA is then extracted using a method suitable for fungi, which often involves mechanical disruption of the cell wall (e.g., grinding with glass beads) followed by a standard RNA extraction protocol.
Human Cell Culture Treatment
This protocol is based on the study using A549 human airway epithelial cells.
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing chitin microparticles at a specific concentration. Control cells receive medium without the microparticles.
-
Incubation and Harvesting: The cells are incubated for a predetermined period (e.g., 24 hours). After incubation, the cells are washed with PBS and harvested for RNA extraction.
Quantitative Real-Time PCR (qRT-PCR)
This is a common technique to quantify gene expression levels.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed for the target genes and a reference (housekeeping) gene (e.g., actin or tubulin) for normalization.
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a probe-based chemistry, the cDNA template, and the specific primers.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to the control sample after normalization to the reference gene.
Concluding Remarks
The experimental evidence clearly indicates that this compound and chitin are potent regulators of gene expression, albeit through distinct signaling pathways and with different downstream targets. Chitin primarily activates defense and immune-related genes in both plants and animals, consistent with its role as a PAMP. In contrast, this compound triggers defense-like responses in plants as a DAMP, and in fungi, it induces genes involved in cellulose degradation. While both can activate MAPK cascades in plants, their perception is mediated by different receptor systems. For researchers in plant science, mycology, and immunology, understanding these differences is fundamental for developing novel strategies for disease resistance and for modulating immune responses.
References
- 1. Cellotriose and Cellotetraose as Inducers of the Genes Encoding Cellobiohydrolases in the Basidiomycete Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Characterization of early, chitin-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of D-(+)-Cellotriose as a biomarker for cellulose degradation
For researchers, scientists, and drug development professionals engaged in cellulose (B213188) degradation studies and the development of related therapeutics, the accurate measurement of cellulose breakdown is paramount. While glucose and cellobiose (B7769950) have traditionally been used as markers, emerging evidence highlights D-(+)-Cellotriose as a more sensitive and specific indicator of cellulase (B1617823) activity. This guide provides a comprehensive comparison of this compound with other common biomarkers, supported by experimental data and detailed protocols for its validation.
Cellulose, a complex polysaccharide, is the most abundant organic polymer on Earth. Its degradation into soluble oligosaccharides is a critical process in various biological and industrial applications, including biofuel production, food processing, and drug delivery. The efficiency of this degradation is typically monitored by measuring the concentration of its breakdown products. This compound, a trisaccharide composed of three β-1,4 linked glucose units, has been identified as a key intermediate in the enzymatic hydrolysis of cellulose.[1][2] Its transient nature and role as a potent inducer of cellulase gene expression in many microorganisms make it a highly valuable biomarker.[1][3]
Comparative Analysis of Cellulose Degradation Biomarkers
The choice of biomarker significantly impacts the interpretation of cellulose degradation assays. While glucose is the final product of complete hydrolysis and cellobiose is a major intermediate, this compound offers distinct advantages.
| Biomarker | Chemical Structure | Role in Cellulose Degradation | Advantages as a Biomarker | Disadvantages as a Biomarker |
| D-(+)-Glucose | Monosaccharide | Final product of hydrolysis | Easy to detect and quantify. | Accumulates over time, masking initial enzymatic activity. Can be consumed by microorganisms, leading to inaccurate readings. |
| D-(+)-Cellobiose | Disaccharide | Major intermediate product | Appears earlier than glucose. | Can be further hydrolyzed to glucose. Its presence does not always correlate directly with the initial rate of cellulose cleavage. |
| This compound | Trisaccharide | Key intermediate and signaling molecule | Appears rapidly after initial enzymatic attack. Potent inducer of cellulase gene expression, reflecting active degradation.[1][3] Lower background levels compared to glucose. | Can be rapidly hydrolyzed to cellobiose and glucose. Requires more sensitive analytical methods for quantification. |
Quantitative Comparison of Inducing Effect on Cellulase Gene Expression
The potency of a biomarker can also be assessed by its ability to induce the expression of cellulolytic enzymes. A study on the basidiomycete Phanerochaete chrysosporium provides quantitative data on the transcription-inducing effect of different cellooligosaccharides on a key cellobiohydrolase gene (cel7D).
| Inducer (Sugar) | Relative Transcript Level of cel7D (copies per 10^5 actin gene transcripts) |
| Glucose | ~1 x 10^4 |
| Cellobiose | ~2 x 10^4 |
| This compound | ~1.7 x 10^6 |
| Cellotetraose | ~8 x 10^5 |
| Cellulose | ~5 x 10^5 |
Data adapted from a study on Phanerochaete chrysosporium, showing the superior inducing effect of this compound.
This data clearly demonstrates that this compound is a significantly more potent inducer of cellulase gene expression compared to cellobiose and the end-product glucose, making it a more sensitive marker of active cellulose degradation.
Experimental Protocols
Validating this compound as a biomarker requires robust and reliable analytical methods. The following protocols provide a framework for its quantification and validation.
Protocol 1: Quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the analysis of carbohydrates without the need for derivatization.
1. Sample Preparation:
- Stop the enzymatic hydrolysis reaction at desired time points by heat inactivation (e.g., 100°C for 10 minutes) or by adding a chemical quencher (e.g., 0.1 M NaOH).
- Centrifuge the samples to pellet any remaining insoluble cellulose and enzyme aggregates (e.g., 10,000 x g for 10 minutes).
- Filter the supernatant through a 0.22 µm syringe filter to remove fine particulates.
- Dilute the sample in ultrapure water to a concentration within the calibrated range of the instrument.
2. HPAEC-PAD System and Conditions:
- Column: A high-performance anion-exchange column suitable for carbohydrate separation (e.g., CarboPac™ PA100 or equivalent).
- Eluent: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used. For example:
- 0-20 min: Isocratic 100 mM NaOH.
- 20-40 min: Linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH.
- 40-50 min: Column wash with 500 mM NaOAc in 100 mM NaOH.
- 50-60 min: Re-equilibration with 100 mM NaOH.
- Flow Rate: 0.8 - 1.0 mL/min.
- Detector: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.
- Waveform: A standard quadruple-potential waveform for carbohydrate detection.
3. Calibration and Quantification:
- Prepare a series of this compound standards of known concentrations in ultrapure water.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Validation of the Analytical Method
To ensure the reliability of the quantification method, a validation process should be performed according to established guidelines.
1. Specificity:
- Analyze blank samples (reaction buffer without enzyme or substrate) and samples containing only the substrate or the enzyme to ensure no interfering peaks are present at the retention time of this compound.
- Spike samples with a known concentration of this compound and verify that the peak is correctly identified and quantified.
2. Linearity and Range:
- Analyze a series of at least five concentrations of this compound standards to determine the linear range of the assay.
- The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
3. Accuracy and Precision:
- Determine intra-day and inter-day accuracy and precision by analyzing replicate samples (n≥3) at low, medium, and high concentrations within the linear range.
- Accuracy should be within 85-115% of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤ 15%.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
5. Stability:
- Evaluate the stability of this compound in the sample matrix under different storage conditions (e.g., room temperature, 4°C, -20°C) and after freeze-thaw cycles.
Visualizing Key Processes
To better understand the role of this compound and the workflow for its validation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of D-(+)-Cellotriose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information for the proper disposal of D-(+)-Cellotriose, ensuring the safety of personnel and adherence to regulatory standards.
This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard[1]. However, proper disposal is still necessary to maintain a safe laboratory environment.
Disposal Procedures
The primary recommended method for the disposal of this compound is incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system[2]. It is crucial to observe all federal, state, and local environmental regulations when disposing of this substance[2].
Alternatively, small spills of this compound can be managed by sweeping up the solid material and shoveling it into a suitable container for disposal[1]. Care should be taken to avoid the formation of dust during this process[1].
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [2][3][4][5] |
| Molecular Weight | 504.44 g/mol | [2][4][5] |
| Melting Point | >165°C (decomposes) | [2][4][6] |
| Water Solubility | 50 mg/mL | [2][6] |
| Storage Temperature | -20°C | [2][3][6] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Safety and Handling Precautions
When handling this compound, it is important to take the following precautions:
-
Avoid Dust Formation : Handle in a way that minimizes the generation of dust[1].
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a dust respirator if dust is likely to be generated[2].
-
Ventilation : Use in a well-ventilated area, with local exhaust if necessary to control dust or aerosols[2].
-
Storage : Store in a freezer under an inert atmosphere, as the material is hygroscopic[1][3][5]. Keep the container tightly closed in a dry and well-ventilated place[1][2].
-
Incompatible Materials : Avoid contact with strong oxidizing agents[1][2].
By following these procedures and precautions, laboratory professionals can ensure the safe and responsible disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
